1,3,5(10)-Estratriene
Description
Structure
3D Structure
Properties
IUPAC Name |
(8S,9S,13S,14S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24/c1-18-11-4-7-17(18)16-9-8-13-5-2-3-6-14(13)15(16)10-12-18/h2-3,5-6,15-17H,4,7-12H2,1H3/t15-,16-,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCRYAZDZCJZFG-BDXSIMOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC1C3CCC4=CC=CC=C4C3CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CCC4=CC=CC=C4[C@H]3CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10923933 | |
| Record name | Estrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217-09-0 | |
| Record name | 1,3,5(10)-Estratriene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001217090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5(10)-Estratriene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F274X7VR4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Monograph: Structural & Spectroscopic Characterization of 1,3,5(10)-Estratriene
[1]
Executive Summary & Scope
1,3,5(10)-Estratriene (CAS: 1203-09-4) represents the fundamental hydrocarbon nucleus of the estrogenic steroid family.[1][2] Unlike its functionalized derivatives (Estrone, Estradiol, Estriol), this molecule lacks the C3-hydroxyl and C17-oxygenated moieties.[1] Consequently, it serves as the critical "blank" scaffold for Structure-Activity Relationship (SAR) studies, allowing researchers to isolate the physicochemical contributions of the aromatic A-ring without the interference of hydrogen-bonding functional groups.
This guide provides a definitive framework for the structural validation of this compound, focusing on nuclear magnetic resonance (NMR) interpretation, mass spectrometric (MS) fragmentation logic, and chromatographic purity assessment.
Structural Architecture & Stereochemistry[1][3]
The molecule consists of a tetracyclic core (gonane nucleus) with a specific unsaturation pattern. The defining feature is the aromatic A-ring , which imposes planarity on carbons C1 through C5 and C10.
Conformational Dynamics
-
Ring A: Planar (Aromatic).
-
Ring B: Adopts a 7
,8 -half-chair conformation to accommodate the planarity of Ring A.[1] This is a high-tension zone in the molecule, often subject to metabolic oxidation.[1] -
Ring C: Standard chair conformation, providing the rigid backbone.
-
Ring D: Envelope conformation (typically C13-envelope), modulated by the absence of the C17 substituent which usually rigidifies this ring in estrogens.
Stereochemical Config
The biological activity of estrogen analogs hinges on the specific trans-fusion of the ring junctions. This compound retains the natural steroid configuration:
-
C8:
-H -
C9:
-H -
C13:
-Methyl (C18)[1] -
C14:
-H
Figure 1: Structural hierarchy and stereochemical dependencies of the this compound nucleus.
Spectroscopic Fingerprinting
The absence of the C3-OH and C17-O groups makes the spectra of this compound significantly cleaner than estradiol.[1] This "negative fingerprinting" (absence of signals) is the primary method of verification.
Nuclear Magnetic Resonance ( H NMR)
The proton spectrum is dominated by the aromatic region and the high-field methyl singlet.
| Proton Environment | Chemical Shift ( | Multiplicity | Mechanistic Insight |
| C1-H | 7.20 - 7.30 | Doublet ( | Deshielded by ring current; couples with C2-H. |
| C2-H | 6.90 - 7.10 | Multiplet | Ortho-coupling to C1; Meta-coupling to C4.[1] |
| C4-H | 6.80 - 7.00 | Singlet (broad) | Isolated from C2 by C3 (no H); shows weak meta-coupling.[1] |
| C6-H | 2.80 - 2.90 | Multiplet | Benzylic position; deshielded by proximity to Ring A. |
| C18-CH | 0.69 - 0.75 | Singlet | Diagnostic Peak. Upfield shift due to lack of C17-ketone (vs. Estrone |
| Steroid Envelope | 1.20 - 2.40 | Complex Multiplets | Overlapping signals from Rings B, C, D aliphatic protons.[1] |
Expert Insight: In 17-oxygenated estrogens, the C18 methyl appears downfield (0.78–0.90 ppm).[1] Observing this singlet shift upfield to
Infrared Spectroscopy (FT-IR)
The IR spectrum validates the hydrocarbon nature of the molecule.
-
Diagnostic Presence:
-
(C-H) Aromatic: 3010–3050 cm
(Weak/Sharp).[1] -
(C=C) Aromatic Ring: 1600, 1580, 1500 cm
.
-
(C-H) Aromatic: 3010–3050 cm
-
Diagnostic Absence (Critical for Purity):
Mass Spectrometry (GC-MS)[1]
-
Molecular Ion (
): m/z 240.2 (Calculated for C H ). -
Base Peak: Often the molecular ion itself, due to the stability of the aromatic system.
-
Fragmentation:
-
Loss of Methyl (M-15): m/z 225.[1]
-
Benzylic Cleavage (Ring B rupture): Distinctive fragments at m/z 97 or 110 depending on ionization energy.
-
Experimental Protocol: Purity Analysis via HPLC-UV
Because this compound is often synthesized via the reduction of estrone or estradiol, the most critical impurities are unreacted starting materials (phenols/ketones). The following method utilizes the aromatic chromophore for detection while separating polar impurities.
System Suitability Parameters
-
Stationary Phase: C18 (Octadecylsilyl), End-capped, 5
m, 150 x 4.6 mm. -
Mobile Phase: Isocratic Acetonitrile:Water (80:20 v/v). Note: High organic content is required due to the high lipophilicity of the hydrocarbon.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm (Specific to the A-ring phenol/aromatic absorption).
-
Temperature: 25°C.
Step-by-Step Workflow
-
Standard Preparation: Dissolve 10 mg of this compound Reference Standard in 10 mL of HPLC-grade Acetonitrile. Sonicate for 5 minutes.
-
Impurity Marker Prep: Prepare a "spiked" solution containing 0.1% Estrone and 0.1% Estradiol relative to the target analyte.
-
Equilibration: Flush column with mobile phase for 30 minutes until baseline stabilizes.
-
Injection: Inject 10
L of the Spiked Solution.-
Expectation: Estradiol (RT ~3 min) and Estrone (RT ~4 min) will elute before the target this compound (RT ~8-10 min) due to their polar hydroxyl groups.[1]
-
-
Sample Analysis: Inject the sample. Calculate purity using Area Normalization, ensuring the "polar front" (0–5 min) is clear of peaks.
Figure 2: Analytical workflow for the isolation and purity confirmation of this compound.
Synthesis & Derivatization Context
Understanding the origin of the molecule aids in troubleshooting analysis. This compound is rarely found in nature; it is a synthetic derivative.[1]
-
Route: Deoxygenation of Estrone.
-
Implication: If your MS spectrum shows M+ at 256, you likely have incomplete reduction at the C17 position (Estrane-17-ol derivative).[1]
References
-
National Institute of Standards and Technology (NIST). (2023). Estra-1,3,5(10)-triene Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. (2024). Estrone (Source of numbering and nomenclature). National Library of Medicine. [Link]
-
Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[1] [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. (Standard text for steroid NMR assignment principles).
An In-Depth Technical Guide to the Thermodynamic Stability of the Estratriene Aromatic A-Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The estratriene nucleus, particularly its aromatic A-ring, is a cornerstone of steroid chemistry and pharmacology. Its inherent thermodynamic stability dictates the reactivity, metabolism, and, ultimately, the biological activity of a vast array of natural and synthetic compounds, including estrogens and their modulators. This guide provides a comprehensive exploration of the factors governing the stability of this crucial structural motif. We will delve into the theoretical underpinnings of its aromaticity, explore experimental and computational methodologies for quantifying its stability, and discuss the profound implications for drug design and development.
Introduction: The Significance of the Estratriene A-Ring in Medicinal Chemistry
The 1,3,5(10)-estratriene steroid nucleus is the defining feature of estrogens, a class of hormones pivotal to numerous physiological processes. The phenolic A-ring of this structure is not merely a passive scaffold; its aromatic character imparts exceptional thermodynamic stability, profoundly influencing receptor binding affinity, metabolic fate, and overall pharmacological profile.[1][2] A deep understanding of the A-ring's stability is therefore paramount for medicinal chemists aiming to design novel therapeutics, such as selective estrogen receptor modulators (SERMs), with tailored activities and improved metabolic profiles.[3][4]
The stability of the aromatic A-ring is a direct consequence of the delocalization of six π-electrons across the cyclic, planar system, fulfilling Hückel's rule for aromaticity.[5][6][7] This delocalization results in a significant resonance energy, rendering the ring resistant to chemical transformations that would disrupt this stable electronic configuration.[1][8] This inherent stability poses both a challenge and an opportunity in drug design. While it provides a robust platform for molecular scaffolding, modifications that alter the electronic nature of the A-ring can dramatically impact the molecule's therapeutic efficacy.
This guide will systematically dissect the concept of thermodynamic stability as it applies to the estratriene A-ring, providing researchers with the foundational knowledge and practical insights necessary to navigate the complexities of steroid chemistry in drug discovery.
Theoretical Framework: The Pillars of A-Ring Stability
The remarkable stability of the estratriene A-ring is rooted in the principles of aromaticity. Several key factors contribute to this phenomenon:
-
Cyclic and Planar Structure: The A-ring is a six-membered ring that adopts a planar or near-planar conformation, allowing for the continuous overlap of p-orbitals.[6][7]
-
Conjugated System: The ring comprises a continuous system of alternating single and double bonds, facilitating the delocalization of π-electrons.[5][6]
-
Hückel's Rule (4n+2 π-Electrons): With six π-electrons (where n=1 in the 4n+2 rule), the A-ring satisfies the electronic requirement for aromaticity, leading to a completely filled set of bonding molecular orbitals and exceptional stability.[5][6][8]
This combination of structural and electronic features results in a significant resonance stabilization energy , which is the additional stability gained through electron delocalization compared to a hypothetical localized structure.[8] This energy can be conceptually understood as the difference between the expected and the actual heat of hydrogenation. For benzene, a comparable aromatic system, this stabilization is an extraordinary 36 kcal/mole more than expected for a hypothetical cyclohexatriene.[8][9]
The following diagram illustrates the key features contributing to the aromaticity of the estratriene A-ring.
Caption: Logical relationship of factors leading to A-ring stability.
Quantifying Thermodynamic Stability: Experimental and Computational Approaches
Assessing the thermodynamic stability of the estratriene A-ring requires a combination of experimental and computational techniques. Each approach provides unique insights into the energetic landscape of these molecules.
Experimental Methodologies
Calorimetry: This is the most direct method for measuring the heat changes associated with chemical reactions, providing fundamental thermodynamic data.[10][11]
-
Heat of Combustion: By measuring the heat released during the complete combustion of an estratriene derivative, one can determine its enthalpy of formation. More stable isomers will release less heat upon combustion because they start from a lower energy state.[12][13]
-
Heat of Hydrogenation: This technique measures the heat released when the double bonds in the aromatic ring are catalytically hydrogenated. Aromatic compounds exhibit a significantly lower heat of hydrogenation than would be expected for a non-aromatic cyclic polyene, with the difference corresponding to the aromatic stabilization energy.[8][9]
Differential Scanning Calorimetry (DSC): DSC is a highly sensitive technique used to study the thermotropic properties of molecules.[14][15] It can be employed to determine the purity and stability of steroid compounds by analyzing their melting points and other phase transitions.[16][17]
Protocol 1: Determination of Enthalpy of Reaction using a Simple Calorimeter
Objective: To measure the enthalpy change of a reaction involving an estratriene derivative.
Materials:
-
Coffee-cup calorimeter (two nested polystyrene cups with a lid)
-
Magnetic stirrer and stir bar
-
Digital thermometer (accurate to ±0.1 °C)
-
Known mass of the estratriene derivative
-
Known volume of a suitable reactant solution (e.g., a mild oxidizing or reducing agent)
Procedure:
-
Assemble the calorimeter with the magnetic stir bar inside.
-
Accurately measure and record the mass of the estratriene derivative.
-
Measure a precise volume of the reactant solution and transfer it to the calorimeter.
-
Begin stirring the solution and record the initial temperature (T_initial) at regular intervals (e.g., every 30 seconds) for several minutes to establish a stable baseline.
-
Add the estratriene derivative to the solution, ensuring the lid is quickly replaced.
-
Continue to record the temperature at regular intervals until it reaches a maximum or minimum and then begins to return towards the initial temperature.
-
Plot temperature versus time to determine the change in temperature (ΔT) by extrapolating the post-addition temperature curve back to the time of mixing.
-
Calculate the heat of reaction (q_rxn) using the formula: q_rxn = - (m_solution * c_solution * ΔT), where m is the mass and c is the specific heat capacity of the solution.
-
Calculate the molar enthalpy of reaction (ΔH) by dividing q_rxn by the number of moles of the estratriene derivative.
Self-Validation:
-
Calibrate the calorimeter by measuring the enthalpy of a reaction with a known value (e.g., the dissolution of a known salt).
-
Repeat the experiment multiple times to ensure reproducibility and calculate the standard deviation of the results.
Computational Chemistry Approaches
Computational methods have become indispensable for predicting and understanding the stability of aromatic systems.
-
Density Functional Theory (DFT): DFT calculations are widely used to determine the electronic structure and energies of molecules. By calculating the energies of an estratriene derivative and appropriate non-aromatic reference compounds, the aromatic stabilization energy can be estimated.[18]
-
Isomerization Stabilization Energy (ISE): This method involves calculating the energy difference between the aromatic compound and a non-aromatic isomer. It provides a straightforward way to quantify aromatic stabilization.[19]
-
Hückel Molecular Orbital (HMO) Theory: While a simpler method, HMO theory can provide qualitative insights into the stability of π-electron systems and is useful for educational purposes.[20]
Workflow 1: Computational Assessment of A-Ring Stability using DFT
Caption: A typical workflow for calculating aromatic stabilization energy.
Factors Influencing A-Ring Stability and Reactivity
While inherently stable, the thermodynamic stability of the estratriene A-ring is not immutable. It can be modulated by various factors, which is of great interest in drug design.
Substituent Effects
The nature and position of substituents on the A-ring can significantly alter its electronic properties and, consequently, its stability.
-
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and methoxy (-OCH3) donate electron density to the ring, generally enhancing its stability and influencing its reactivity in electrophilic aromatic substitution reactions.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or cyano (-CN) withdraw electron density, which can decrease the aromatic stabilization and alter the regioselectivity of reactions.
The interplay of these substituent effects is critical in the design of SERMs, where subtle modifications can switch a compound's activity from agonistic to antagonistic in different tissues.[3]
Ring Strain and Conformation
Although the A-ring is part of a larger, fused ring system, significant strain in the B, C, or D rings can have a modest impact on the planarity and, therefore, the aromaticity of the A-ring. The overall conformation of the steroid nucleus plays a role in its interaction with receptors and enzymes.
Chemical Reactivity as an Indicator of Stability
The exceptional stability of the aromatic A-ring is reflected in its chemical reactivity. It typically undergoes electrophilic substitution reactions rather than the addition reactions characteristic of alkenes.[8] However, under forcing conditions, the aromaticity can be overcome.
The Birch Reduction: This reaction, which employs an alkali metal in liquid ammonia with an alcohol, can reduce the aromatic A-ring to a 1,4-cyclohexadiene.[21][22][23] The regioselectivity of this reduction is highly dependent on the electronic nature of the substituents on the A-ring.[22][24] The ability to selectively reduce the A-ring, despite its stability, has been a cornerstone in the synthesis of various steroid analogues.[24]
Spectroscopic Characterization of the Aromatic A-Ring
Several spectroscopic techniques are routinely used to confirm the presence and integrity of the aromatic A-ring in estratriene derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons attached to the aromatic A-ring typically appear in the downfield region of the spectrum (around 6.5-8.0 ppm) due to the deshielding effect of the ring current.[25][26] The splitting patterns of these signals can provide information about the substitution pattern on the ring.[27][28]
-
¹³C NMR: The sp²-hybridized carbon atoms of the aromatic ring also have characteristic chemical shifts, typically in the range of 110-160 ppm.[25]
Infrared (IR) Spectroscopy: The aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands in the 3000-3100 cm⁻¹ region. Aromatic C=C stretching vibrations give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region.[29]
The following table summarizes the characteristic spectroscopic signatures of the estratriene A-ring.
| Spectroscopic Technique | Feature | Typical Range/Observation |
| ¹H NMR | Aromatic Protons (Ar-H) | 6.5 - 8.0 ppm |
| ¹³C NMR | Aromatic Carbons (Ar-C) | 110 - 160 ppm |
| IR Spectroscopy | Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ |
| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ |
Implications for Drug Development
The thermodynamic stability of the estratriene A-ring has profound consequences for the development of steroid-based drugs.
-
Metabolic Stability: The resistance of the A-ring to enzymatic degradation contributes to the pharmacokinetic profile of many steroid drugs. However, metabolic transformations such as hydroxylation can still occur and are a key consideration in drug design.
-
Receptor Binding: The planar, electron-rich A-ring is crucial for the binding of estrogens and SERMs to the estrogen receptor. Modifications to the A-ring can dramatically alter binding affinity and efficacy.
-
Synthesis of Novel Derivatives: A thorough understanding of the A-ring's stability and reactivity is essential for the chemical synthesis of new and modified steroid derivatives with desired pharmacological properties.[4][30] The development of novel ring systems as alternatives to the classic aromatic scaffold is an active area of research.[31][32]
Conclusion
The thermodynamic stability of the estratriene aromatic A-ring is a central tenet of steroid chemistry. This stability, arising from the principles of aromaticity, governs the physical, chemical, and biological properties of a vast and important class of molecules. For researchers in drug development, a comprehensive grasp of the theoretical basis of this stability, coupled with a working knowledge of the experimental and computational tools used to probe it, is indispensable. By understanding and learning to modulate the stability of this remarkable chemical entity, scientists can continue to innovate and develop new generations of therapeutics with enhanced efficacy and safety.
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- 32. ijsrtjournal.com [ijsrtjournal.com]
Technical Guide: 1,3,5(10)-Estratriene – Nomenclature, Synthesis, and Scaffold Utility
[1][2][3][4]
Executive Summary
1,3,5(10)-Estratriene (CAS: 1217-09-0) serves as the fundamental hydrocarbon parent structure for the estrogen class of steroid hormones.[1][2][3][4] While rarely used as a standalone therapeutic agent due to its lack of hydrogen-bonding functional groups, it is the critical reference standard for IUPAC nomenclature of estrogens and a vital scaffold in Structure-Activity Relationship (SAR) studies.[1][2][3][4]
This guide provides a definitive breakdown of its nomenclature logic, stereochemical configuration, and synthetic accessibility, designed for researchers requiring rigorous structural validation in drug development.[1][2][3][4]
Part 1: Structural Foundation & IUPAC Nomenclature[2][3][4]
The "Estra" Parent System
In steroid nomenclature, the root name is determined by the carbon skeleton and the degree of substitution at C-10 and C-13.[1][2][3][4]
-
Estra: Defines a C18 steroid nucleus.[1][2][3][4][5] It is characterized by a methyl group at C-13 but lacks the methyl group at C-10 found in the androstane (C19) and pregnane (C21) series.[1][2][3][4]
-
Triene: Indicates the presence of three double bonds.[1][2][3][4]
-
1,3,5(10): This specific locant set denotes the aromaticity of the A-ring.[1][2][3][4]
The "5(10)" Notation Anomaly
Researchers often query why the notation is 5(10) rather than a sequential number.[1][2][3][4]
-
Sequential Rule Violation: In standard IUPAC nomenclature, a double bond starting at carbon
is assumed to end atngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> (e.g., implies 4 5).[1][2][3] -
The Exception: In the aromatic A-ring, the double bond originating at C5 does not go to C6 (which would break the B-ring geometry) but returns to C10.[1][2][3][4] Therefore, (10) is explicitly added in parentheses to define the non-sequential terminus.
Synonyms and Registry Data
| Identifier Type | Value | Context |
| IUPAC Name | Estra-1,3,5(10)-triene | Preferred systematic name |
| Common Name | Estrin | Obsolete/Archaic (Often confused with the crude mixture) |
| CAS Registry | 1217-09-0 | Exact match for the hydrocarbon core |
| Chemical Formula | MW: 240.39 g/mol | |
| SMILES | C[C@]12CCCC1[C@@H]3CCC4=CC=CC=C4[C@H]3CC2 | Useful for cheminformatics queries |
Part 2: Visualization of Numbering & Stereochemistry[1][2][3]
The following diagram illustrates the IUPAC numbering system specific to the estra skeleton. Note the aromatic A-ring and the critical stereocenters at the B/C/D ring junctions.[1][2][3][4]
Figure 1: Logical derivation of the Estra-1,3,5(10)-triene nomenclature from the general steroid skeleton.[1][2][3][4]
Stereochemical Configuration
Unlike the A-ring (planar due to aromaticity), the B, C, and D rings retain specific stereochemistry.[1][2][3][4] The biological standard is the 8
-
C13-Methyl: Oriented
(up/above plane).[2][3][6]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Ring Junctions: B/C is trans, C/D is trans.
-
H-Atoms: 8
-H, 9ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -H, 14 -H.[1][2][3]
Part 3: Synthetic Protocol (Deoxygenation)[1][2][3][4]
Researchers rarely synthesize the core from scratch; instead, it is generated by removing oxygen functionalities from Estrone or Estradiol.[1][2][3][4] This is a standard procedure for creating internal standards for Mass Spectrometry.
Workflow: Phenol Deoxygenation via Triflate
This protocol describes the removal of the C3-hydroxyl (phenolic) and C17-hydroxyl groups to yield the hydrocarbon.[1][2][3][4]
Reagents Required:
-
17
-Estradiol (Starting Material)[1][2][3][7]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Trifluoromethanesulfonic anhydride (
)[1][2][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Palladium Catalyst (
orngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> )[1][2][3][8]
Step-by-Step Methodology:
-
Triflation (Activation):
-
Dissolve 17
-estradiol (1 eq) in anhydrous DCM at 0°C. -
Add Pyridine (3 eq) followed by dropwise addition of
(2.5 eq).[1][2][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Mechanism:[2][4][9][10] Converts the inert C3-OH and C17-OH into excellent leaving groups (Triflates).[2][3]
-
Monitor: TLC (Hexane/EtOAc) until starting material disappears.[1][2][3][4]
-
-
Pd-Catalyzed Reduction (Hydrodeoxygenation):
-
Transfer the crude bis-triflate to a reaction vessel containing DMF.[1][2][3][4]
-
Add
(5 mol%) and dppp (ligand).[1][2][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Add Triethylamine (excess) and Formic Acid (hydrogen source).[1][2][3][4]
-
Heat to 60°C under Argon for 4 hours.
-
Critical Control: Do not use high-pressure
with highly active Pd/C for extended periods, or you risk reducing the aromatic A-ring to a cyclohexane (forming 19-norandrostane derivatives).[1][2][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
-
Purification:
Figure 2: Synthetic pathway for the deoxygenation of estradiol to this compound.
Part 4: Analytical Characterization
When validating the synthesis of this compound, the absence of hydroxyl signals is the primary indicator.[1][2][3][4]
Nuclear Magnetic Resonance (NMR)
-
H NMR (CDCl
, 400 MHz):-
Aromatic Zone (7.0 - 7.3 ppm): Multiplet corresponding to H1, H2, H3 (since C3 is now unsubstituted).[1][2][3][4] Expect a pattern resembling o-xylene but constrained in a ring.[2][3][4]
-
Benzylic Protons (2.8 - 2.9 ppm): H6 protons are deshielded by the aromatic ring current.[2][3][4]
-
C18 Methyl (0.7 - 0.9 ppm): Singlet.[2][3][4] This is the diagnostic peak for the steroid skeleton integrity.[1][2][3][4]
-
Absence: No signals >3.5 ppm (indicates successful removal of CH-OH protons).[2][3][4]
-
Mass Spectrometry (GC-MS)[1][2][3][4]
Part 5: Biological Context & SAR[1][2][3][4]
Lipophilicity and Binding
This compound has a calculated LogP (XLogP3) of approximately 6.0 .[1][2][3][4] This extreme lipophilicity means it crosses the blood-brain barrier and cell membranes passively.[1][2][3][4]
Receptor Affinity (Negative Control)
-
Estrogen Receptor (
): The phenolic -OH at C3 is essential for high-affinity hydrogen bonding to Glu353/Arg394 in the ER ligand-binding domain.[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Activity: this compound exhibits negligible binding affinity (approx.[1][2][3][4] 1000-fold less than estradiol).[1][2][3][4]
-
Utility: It is frequently used as a negative control in binding assays to demonstrate that a biological effect is driven by the specific functional groups (OH) rather than the general steroid scaffold lipophilicity.[1][2][3][4]
References
-
IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN). (1989).[1][2][3][4] The Nomenclature of Steroids, Recommendations 1989. Pure and Applied Chemistry. Link
-
National Center for Biotechnology Information (NCBI). (2023).[1][2][3][4] PubChem Compound Summary for CID 150899, this compound. PubChem.[1][2][3][4] Link
-
Mussini, P., et al. (2023).[1][2][3][4][9] 3-Ferrocenyl-estra-1,3,5(10)-triene-17-one: Synthesis and Structure. National Institutes of Health (NIH).[1][2][3][4] Link
-
Steraloids Inc. (2023).[1][2][3][4][9] Steroid Reference Standards: Estra-1,3,5(10)-triene.[1][2][3][7][9] Steraloids Product Catalog. Link
-
Jovanovic-Santa, S., et al. (2011).[1][2][3][4][8] Evaluation of biological activity of new hemiesters of 16,17-secoestra-1,3,5(10)-triene. Medicinal Chemistry Research. Link
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- 4. This compound | C18H24 | CID 150899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Estra-1,3,5(10)-triene-3,17-diol | C18H24O2 | CID 9811784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. publications.iupac.org [publications.iupac.org]
- 7. 8 alpha-Estra-1,3,5(10)-triene-1,3, 17 beta-triol as a special type of estrogen having a high vaginotrophic activity and a low uterotrophic activity in castrated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-Ferrocenyl-estra-1,3,5 (10)-triene-17-one: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, DFT Studies, and Its Binding to Human Serum Albumin Studied through Fluorescence Quenching and In Silico Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oestra-1,3,5(10)-triene-3,17b-diol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
Unlocking New Therapeutic Avenues: A Technical Guide to the Biological Activity of Non-Oxygenated Estrogen Derivatives
Introduction: Beyond the Classical Hormone
For decades, the biological activities of estrogens have been primarily attributed to their phenolic A-ring and the oxygenation at C3 and C17, which are crucial for binding to the classical nuclear estrogen receptors, ERα and ERβ.[1][2] These interactions classically lead to genomic signaling, where the estrogen-receptor complex acts as a transcription factor, modulating gene expression over hours to days.[3][4] However, a growing body of evidence highlights a class of estrogen-related compounds that deviate from this canonical structure: non-oxygenated estrogen derivatives. These molecules, lacking the critical hydroxyl groups, present a fascinating paradox. While often exhibiting reduced or negligible affinity for nuclear estrogen receptors, they elicit potent and rapid biological responses, charting a course through less-explored signaling pathways.
This technical guide provides an in-depth exploration of the biological activity of these non-oxygenated estrogen derivatives. We will dissect their unique mechanisms of action, focusing on their engagement with membrane-associated receptors and the subsequent non-genomic signaling cascades. Furthermore, we will present detailed methodologies for their characterization, offering researchers, scientists, and drug development professionals a comprehensive toolkit to investigate this promising class of compounds. The therapeutic potential of these derivatives is significant, particularly in developing treatments that harness the beneficial effects of estrogen, such as neuroprotection and cardioprotection, while circumventing the feminizing and proliferative effects associated with classical estrogen receptor activation.[5]
Chapter 1: A Divergence in Receptor Engagement
The defining feature of non-oxygenated estrogen derivatives is their altered interaction with the traditional estrogen signaling machinery. The absence of key hydroxyl groups fundamentally changes their binding landscape.
Interaction with Nuclear Estrogen Receptors (ERα and ERβ)
The phenolic hydroxyl group on the A-ring of estradiol is a critical hydrogen bond donor, anchoring the ligand within the binding pocket of ERα and ERβ.[1] Consequently, its removal in non-oxygenated derivatives often leads to a dramatic reduction in binding affinity. Some synthetic non-feminizing estrogens show no binding to either ERα or ERβ in competitive binding assays.[5] This characteristic is central to their appeal in drug development, as it suggests a reduced risk of the proliferative effects in hormone-sensitive tissues like the breast and uterus, which are mediated by nuclear ERα.
The Rise of Membrane-Associated Receptors: The G Protein-Coupled Estrogen Receptor (GPER)
With diminished affinity for nuclear receptors, the biological activity of many non-oxygenated estrogen derivatives is mediated by membrane-associated estrogen receptors.[6] The most prominent of these is the G protein-coupled estrogen receptor (GPER), formerly known as GPR30.[7][8] GPER has been identified as a key mediator of rapid, non-genomic estrogen signaling.[7][9][10]
Upon ligand binding, GPER can initiate a cascade of intracellular events within seconds to minutes, a timeframe too rapid to be explained by gene transcription.[11] These non-genomic pathways are critical to many of the observed physiological effects of these derivatives.[11][12][13] Selective GPER agonists, which are structurally distinct from classical estrogens and often lack the phenolic A-ring, have been instrumental in elucidating the specific roles of this receptor.[7][14]
Chapter 2: Charting the Non-Genomic Signaling Cascades
The activation of GPER by non-oxygenated estrogen derivatives triggers a complex network of intracellular signaling pathways that diverge significantly from the classical genomic route. These rapid signaling events are responsible for a wide array of cellular responses.
Key Non-Genomic Pathways
GPER activation can lead to the stimulation of several key signaling molecules and pathways:
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[9] GPER activation can lead to the rapid phosphorylation and activation of ERK.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling axis involved in cell survival, growth, and metabolism. Estrogen has been shown to rapidly activate this pathway, contributing to its neuroprotective effects.[15]
-
Calcium Mobilization and eNOS Activation: GPER can also stimulate the release of intracellular calcium and activate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system.[9][14]
The following diagram illustrates the primary non-genomic signaling pathways initiated by GPER activation.
Caption: GPER-mediated non-genomic signaling pathways.
Chapter 3: Diverse Biological Activities and Therapeutic Horizons
The unique signaling profile of non-oxygenated estrogen derivatives translates into a diverse range of biological activities, many of which hold significant therapeutic promise.
Neuroprotection
One of the most compelling applications for these compounds is in the field of neuroprotection.[16] Estrogens are known to have protective effects against various forms of neuronal injury, including those associated with stroke and neurodegenerative diseases.[16][17][18] Non-feminizing estrogen analogues have demonstrated potent neuroprotective effects in both in vitro and in vivo models, often exceeding the potency of 17β-estradiol.[5] These effects are largely attributed to their ability to activate pro-survival pathways like PI3K/Akt and ERK, as well as their antioxidant properties.[15][17][19] For instance, certain derivatives have been shown to protect against glutamate-induced toxicity and oxidative stress.[5][19]
Cardioprotection
The cardiovascular benefits of estrogen are well-documented, and non-oxygenated derivatives that signal through GPER appear to recapitulate many of these protective effects.[9] GPER activation in the cardiovascular system can lead to vasodilation via eNOS activation and NO production, as well as anti-inflammatory and anti-proliferative effects on vascular smooth muscle cells.[14] This positions GPER-selective agonists as potential therapeutics for conditions like hypertension and atherosclerosis, particularly in postmenopausal women.[20]
Metabolic Regulation
Emerging evidence suggests a role for GPER in metabolic homeostasis. GPER activation has been linked to improved insulin sensitivity and has shown beneficial effects in models of obesity and related metabolic disorders.[20] For example, GPER agonists can promote a shift in macrophage polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, which is beneficial in the context of obesity-induced inflammation.[20]
The following table summarizes the key biological activities and the primary mechanisms of action for non-oxygenated estrogen derivatives.
| Biological Activity | Primary Mechanism(s) of Action | Key Signaling Pathways | Therapeutic Potential |
| Neuroprotection | Activation of pro-survival signaling, antioxidant effects | PI3K/Akt, MAPK/ERK | Stroke, Alzheimer's Disease, Parkinson's Disease |
| Cardioprotection | Vasodilation, anti-inflammatory, anti-proliferative | eNOS/NO, PI3K/Akt | Hypertension, Atherosclerosis |
| Metabolic Regulation | Improved insulin sensitivity, anti-inflammatory effects | AMPK, M2 macrophage polarization | Obesity, Type 2 Diabetes |
| Anti-Cancer | Context-dependent; may inhibit proliferation in certain cancers | GPER-mediated signaling | Certain types of breast and other cancers |
Chapter 4: A Guide to Experimental Characterization
Investigating the biological activity of non-oxygenated estrogen derivatives requires a tailored set of experimental approaches that can dissect their unique receptor interactions and signaling pathways.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of a non-oxygenated estrogen derivative for ERα, ERβ, and GPER.
Causality: This assay is fundamental to establishing the receptor interaction profile of the compound. A low affinity for ERα and ERβ, coupled with a measurable affinity for GPER, is the hallmark of many of these derivatives.
Methodology:
-
Receptor Preparation: Utilize purified recombinant human ERα, ERβ, or cell membranes prepared from cells overexpressing GPER.
-
Radioligand: Use a high-affinity radiolabeled ligand specific for each receptor (e.g., [³H]-17β-estradiol for ERα/ERβ, or a specific radiolabeled GPER agonist).
-
Competition: Incubate a fixed concentration of the radioligand and receptor preparation with increasing concentrations of the unlabeled test compound.
-
Separation: Separate receptor-bound from free radioligand using a method such as filtration or size-exclusion chromatography.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and the Ki (inhibitory constant) from this curve.
Protocol: Western Blot Analysis for Kinase Phosphorylation
Objective: To assess the activation of non-genomic signaling pathways (e.g., ERK and Akt) in response to treatment with a non-oxygenated estrogen derivative.
Causality: This method provides direct evidence of rapid, non-genomic signaling by measuring the phosphorylation state of key kinases, which is a direct indicator of their activation. The time course of this activation (minutes) is a key differentiator from genomic signaling.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., neuronal cells for neuroprotection studies, endothelial cells for cardiovascular studies) and treat with the test compound for short time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of the kinase of interest (e.g., anti-phospho-ERK, anti-phospho-Akt).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal (using an antibody against the total, non-phosphorylated form of the kinase) or a loading control (e.g., β-actin).
The following diagram outlines the workflow for assessing non-genomic signaling.
Caption: Workflow for Western Blot analysis of kinase phosphorylation.
Conclusion and Future Directions
Non-oxygenated estrogen derivatives represent a paradigm shift in our understanding of estrogen biology. By preferentially engaging non-genomic signaling pathways through receptors like GPER, they offer a unique opportunity to develop therapeutics that are both potent and highly selective. The dissociation of beneficial, rapid signaling events from the classical genomic activities of estrogen opens up new avenues for treating a wide range of conditions, from neurodegenerative diseases to cardiovascular and metabolic disorders.
Future research in this field will likely focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of the structural requirements for potent and selective GPER activation will be crucial for the design of next-generation therapeutics.
-
In Vivo Efficacy and Safety: Rigorous preclinical and clinical studies are needed to validate the therapeutic potential and long-term safety of these compounds.
-
Receptor Crosstalk: Further investigation into the interplay between GPER and other signaling systems will provide a more complete picture of the complex biological responses elicited by these derivatives.
As our tools and understanding of non-genomic signaling continue to evolve, non-oxygenated estrogen derivatives are poised to move from the realm of scientific curiosity to a new class of clinically impactful therapies.
References
- Mechanism of Action of Estrogen | Dr. Shikha Parmar - YouTube. (2021). YouTube.
- Non-Genomic Actions of Estrogens on the DNA Repair Pathways Are Associated With Chemotherapy Resistance in Breast Cancer - Frontiers. (2021). Frontiers.
- Genomic and non-genomic estrogen signaling. In the genomic pathway,... | Download Scientific Diagram - ResearchGate.
- Estrogenic Compounds, Estrogen Receptors and Vascular Cell Signaling in the Aging Blood Vessels - PMC.
- Mechanism of action of Estrogen (How it binds to Estrogen receptors) - YouTube. (2024). YouTube.
- Neuroprotection with Non-Feminizing Estrogen Analogues: An Overlooked Possible Therapeutic Strategy - PMC - PubMed Central.
- Nongenomic Signaling Pathways of Estrogen Toxicity - PMC.
- Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists | PLOS One. (2017). PLOS One.
- Experimental models for evaluating non-genomic estrogen signaling - PubMed.
- Outlook on the neuroprotective effect of estrogen - PMC.
- Estrogen Biology: New Insights into GPER Function and Clinical Opportunities - PMC.
- From structural biochemistry to expression profiling: Neuroprotective activities of estrogen. (2025). Unknown Source.
- The Potential Effects of Phytoestrogens: The Role in Neuroprotection - MDPI. (2021). MDPI.
- Activation of G Protein-Coupled Estrogen Receptor (GPER) Negatively Modulates Cardiac Excitation–Contraction Coupling (ECC)
- The estradiol pharmacophore: Ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site - Scholars @ UT Health San Antonio. Scholars @ UT Health San Antonio.
- Does GPER Really Function as a G Protein-Coupled Estrogen Receptor in vivo? - Frontiers. Frontiers.
- Estrogens and neuroprotection - ResearchGate. (2025).
- Neurotrophic and Neuroprotective Actions of Estrogen: Basic Mechanisms and Clinical Implications - PMC.
- The G Protein-coupled Receptor 30 Is Up-regulated by Hypoxia-inducible Factor-1α (HIF-1α) in Breast Cancer Cells and Cardiomyocytes - PMC.
- Activation of G Protein-Coupled Estrogen Receptor 1 (GPER) Attenuates Obesity-Induced Asthma by Switching M1 Macrophages to M2 Macrophages - MDPI. (2024). MDPI.
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The Structural Dynamics of 1,3,5(10)-Estratriene: A Technical Guide to Steroid Nucleus Conformation
Executive Summary
The 1,3,5(10)-estratriene nucleus is the defining scaffold of endogenous estrogens (e.g., 17
This guide provides a rigorous analysis of the static and dynamic stereochemistry of this nucleus. It details the transition from the planar A-ring to the flexible D-ring and provides a self-validating workflow for researchers to characterize these conformations using NMR, X-ray crystallography, and Density Functional Theory (DFT).
Structural Anatomy of the Nucleus
The this compound skeleton consists of four fused rings. The numbering follows IUPAC steroid nomenclature, but the conformational behavior is distinct from other steroid classes.
The A-Ring: The Planar Anchor
-
Geometry: Planar.
-
Cause:
hybridization of carbons C1, C2, C3, C4, C5, and C10. -
Consequence: The C1-C10-C5-C6 torsion angle is effectively
. This forces the C5-C10 bond to be rigid, acting as a flat anchor that distorts the adjacent B-ring. -
Functional Relevance: The phenolic hydroxyl at C3 is a critical hydrogen bond donor for Glu353 in the Estrogen Receptor
(ER ) ligand-binding domain (LBD).
The B-Ring: The Transition Zone
-
Geometry: Typically a
-half-chair (often described as a "sofa" conformation). -
Dynamics: Unlike the rigid chair form of cyclohexane, the B-ring in estratrienes is strained. The planarity of the C5-C10 bond forces C6 and C9 into a semi-planar arrangement, leaving C7 and C8 to accommodate the twist.
-
Inversion Barrier: High (~10-12 kcal/mol), preventing easy ring flip under physiological conditions.
The C-Ring: The Rigid Spacer
-
Geometry: Chair conformation.
-
Stereochemistry: Trans-fused to both the B-ring (at C8/C9) and the D-ring (at C13/C14).
-
Role: Provides a rigid spatial separation (~10.9 Å) between the A-ring hydroxyl and the D-ring functional group (typically 17
-OH), matching the distance between His524 and Glu353 in the ER binding pocket.
The D-Ring: The Dynamic Effector
-
Geometry: Envelope (E) or Half-Chair (HC) .
-
Pseudorotation: The five-membered D-ring undergoes rapid pseudorotation. The phase angle (
) and puckering amplitude ( ) describe this motion. -
Dominant Conformers:
-
-Envelope (
): C13 is the flap up. -
-Envelope (
): C14 is the flap down.
-
-Envelope (
-
Relevance: The orientation of the 17
-hydroxyl group oscillates slightly with this puckering, influencing hydrogen bonding networks within the receptor.
Quantitative Data Summary
The following table summarizes typical torsion angles and geometric parameters derived from high-resolution X-ray data (e.g., PDB: 1QKU) and solution-state NMR.
| Parameter | Feature | Typical Value / Range | Structural Implication |
| A-Ring | C1-C2-C3-C4 Torsion | Aromatic planarity. | |
| B-Ring | C5-C6-C7-C8 Torsion | Half-chair distortion. | |
| C-Ring | C9-C11-C12-C13 Torsion | Classic chair geometry. | |
| D-Ring | Pseudorotation Phase ( | Oscillates between | |
| Global | O3 | Critical pharmacophore length. | |
| Global | C18 Methyl Orientation | Axial ( | Steric reference point for NMR NOE. |
Analytical Methodologies & Logic
To accurately determine the conformation of a novel estratriene derivative, one cannot rely on a single method. The following logic applies:
X-Ray Crystallography (Solid State)
-
Utility: Provides absolute configuration and precise bond lengths.
-
Limitation: Crystal Packing Forces. The D-ring conformation in a crystal lattice is often "frozen" into a specific pucker by intermolecular hydrogen bonds, which may not represent the bioactive solution conformer.
-
Correction: Always compare X-ray torsion angles with solution-state NMR data.
NMR Spectroscopy (Solution State)
-
Utility: dynamic behavior and solution geometry.
-
Key Observable 1 (NOE): The C18 methyl group (angular methyl) is the "lighthouse" of the molecule. Strong NOE signals between H-18 and H-8
, H-11 confirm the trans-fusion geometry. -
Key Observable 2 (J-Coupling): The
coupling constants of the D-ring protons (H16-H17) relate directly to the torsion angles via the Karplus equation, allowing calculation of the pseudorotation phase.
Computational Chemistry (DFT)
-
Utility: Energy landscape mapping.[1]
-
Method: DFT (e.g., B3LYP/6-31G*) is used to calculate the energy barrier between D-ring conformers.
-
Application: If NMR shows time-averaged signals, DFT can predict the ratio of conformers in equilibrium.
Experimental Protocol: Integrated Conformational Analysis
This self-validating protocol ensures that structural assignments are robust and artifact-free.
Phase 1: Computational Prediction (In Silico)
-
Structure Generation: Build the this compound derivative in 3D.
-
Conformational Search: Perform a Monte Carlo or Molecular Dynamics search (e.g., OPLS4 force field) to identify local minima. Focus on D-ring puckering.
-
DFT Optimization: Optimize low-energy conformers using B3LYP/6-311+G(d,p). Calculate vibrational frequencies to ensure no imaginary frequencies (true minima).
-
Output: Predicted torsion angles and interproton distances.
Phase 2: NMR Data Acquisition (In Vitro)
-
Sample Prep: Dissolve 5-10 mg of steroid in
or . -
1D Proton: Assign the C18 methyl singlet (typically 0.6 - 0.9 ppm).
-
2D NOESY/ROESY: Acquire with a mixing time of 300-500 ms.
-
Validation Check: Verify NOE between H-18 (methyl) and H-8 (axial). If absent, B/C ring fusion may be distorted.
-
-
J-Resolved/DQF-COSY: Extract
and coupling constants.
Phase 3: Data Synthesis
-
Karplus Analysis: Use the Altona-Haas generalization of the Karplus equation to convert experimental
-values into torsion angles. -
Comparison: Overlay the NMR-derived torsions with the DFT-predicted structures.
-
RMSD Calculation: Calculate the Root Mean Square Deviation between calculated and observed distances. An RMSD < 0.3 Å indicates a valid structural model.
Visualization of Pathways[1]
Diagram 1: Conformational Analysis Workflow
This diagram illustrates the iterative logic required to validate the steroid structure, moving from theory to physical verification.
Caption: Integrated workflow combining computational prediction with NMR observables to solve steroid conformation.
Diagram 2: Structural Causality in this compound
This diagram explains the mechanical propagation of strain from the A-ring to the D-ring.
Caption: Propagation of geometric constraints from the aromatic A-ring through the steroid nucleus.
References
-
Brzozowski, A. M., et al. (1997). Molecular basis of agonism and antagonism in the oestrogen receptor. Nature.[2]
-
Cremer, D., & Pople, J. A. (1975).[3] General definition of ring puckering coordinates. Journal of the American Chemical Society.
-
Duax, W. L., & Weeks, C. M. (1980). Conformational analysis of the estrogen receptor ligand binding site.[4][5][6] In Estrogens in the Environment.
-
Farrant, R. D., et al. (1990). NMR of Steroids.[7][8][9] In Magnetic Resonance in Chemistry.
-
Mazur, Y., & Sondheimer, F. (1958). Synthesis and conformational analysis of steroids. Journal of the American Chemical Society.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ochem.as.uky.edu [ochem.as.uky.edu]
- 3. RING Puckering - CATCO [s3.smu.edu]
- 4. Crystallographic comparison of the estrogen and progesterone receptor’s ligand binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Monograph: Physicochemical Characterization of 1,3,5(10)-Estratriene
This technical guide provides an in-depth analysis of the physicochemical properties, melting point, and structural characteristics of 1,3,5(10)-estratriene, the parent hydrocarbon of the estrogen steroid family.
Executive Summary
This compound (CAS: 1217-09-0), also known as estrin or estra-1,3,5(10)-triene , is the fundamental hydrocarbon core of the estrogenic steroid family.[1] Unlike its functionalized derivatives (estrone, estradiol, estriol), this molecule lacks oxygen-containing functional groups at the C3 and C17 positions. This absence of hydrogen-bonding donors/acceptors results in a molecule with significantly higher lipophilicity and a lower melting point compared to its hormonal analogs. It serves as a critical reference standard in Structure-Activity Relationship (SAR) studies, elucidating the role of the steroid nucleus in receptor binding affinity (which is minimal in the absence of the 3-phenolic hydroxyl).
Physicochemical Profile
Identity and Constants
The following data represents the core properties of the unsubstituted hydrocarbon.
| Property | Value | Notes |
| IUPAC Name | (8R,9S,13S,14S)-13-Methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene | Natural configuration |
| CAS Registry Number | 1217-09-0 | Specific to the 1,3,5(10)-triene isomer |
| Molecular Formula | C₁₈H₂₄ | |
| Molecular Weight | 240.39 g/mol | |
| Appearance | White crystalline platelets | Recrystallized from ethanol/hexane |
| Melting Point (Exp.) | 76 – 77 °C | Primary polymorph [1, 2] |
| Boiling Point (Pred.) | 350 – 360 °C | At 760 mmHg |
| Density | 1.03 ± 0.1 g/cm³ | Predicted |
| LogP (Octanol/Water) | ~6.0 | Highly Lipophilic |
Solubility and Lipophilicity
This compound exhibits negligible water solubility due to the lack of polar groups. It is highly soluble in non-polar organic solvents:
-
High Solubility: Chloroform, Dichloromethane, Benzene, Toluene.
-
Moderate Solubility: Ethanol, Acetone, Diethyl Ether.
-
Insoluble: Water, aqueous buffers.
The high LogP (~6.0) indicates that in biological systems, this molecule will partition strongly into lipid bilayers and adipose tissue, though its lack of specific hydrogen bonding reduces its retention in receptor pockets compared to estradiol (LogP ~4.0).
Melting Point Analysis
The experimental melting point of this compound is significantly lower than its oxygenated counterparts. This depression is governed by the crystal lattice energy:
-
Estrone (C3-OH, C17=O): MP 254–256 °C. Strong intermolecular hydrogen bonding network.
-
Estradiol (C3-OH, C17-OH): MP 178–179 °C. Strong H-bonding.
-
This compound (Hydrocarbon): MP 76–77 °C . Lattice forces are dominated by weaker van der Waals interactions and π-π stacking of the aromatic A-ring.
Note on Polymorphism: Steroid hydrocarbons often exhibit polymorphism. While 76–77 °C is the reported value for the stable crystalline form isolated from ethanol/hexane, rapid cooling or impurities can result in lower-melting amorphous solids or metastable polymorphs.
Synthesis and Isolation Workflow
The synthesis of the pure hydrocarbon typically involves the reductive deoxygenation of estrone. This is a two-step elimination of the oxygen functionalities.
Synthetic Pathway (Deoxygenation)
-
C3-Deoxygenation: The phenolic hydroxyl at C3 is activated (e.g., via triflate formation) and reduced (e.g., via catalytic hydrogenation or hydride reduction).
-
C17-Deoxygenation: The C17 ketone is removed, classically via the Wolff-Kishner reduction (hydrazine hydrate/KOH) or via thioacetal desulfurization.
Graphviz Workflow: Isolation & Characterization
The following diagram outlines the logical flow for synthesizing and verifying the physical properties of the target molecule.
Caption: Synthetic workflow for the isolation of this compound from estrone, highlighting the critical purification step required to achieve the characteristic melting point.
Structural Characterization
Verification of the hydrocarbon structure relies on spectroscopic signatures that confirm the aromatic A-ring and the absence of oxygen.
Proton NMR (¹H-NMR)
-
Aromatic Region (7.0 – 7.4 ppm): A characteristic set of signals corresponding to the 3 protons on the A-ring. Typically a doublet (C1), a doublet of doublets (C2), and a doublet (C4) or overlapping multiplets depending on resolution.
-
C18 Methyl Group (0.7 – 0.9 ppm): A sharp singlet corresponding to the angular methyl group (CH₃) at C13. This is a diagnostic peak; its shift is sensitive to the C17 environment (or lack thereof).
-
Absence of Downfield Signals: Crucially, there are no signals in the 3.0–4.0 ppm range (which would indicate CH-OH) or broad singlets (phenolic OH).
Infrared Spectroscopy (IR)
-
C-H Stretch (Aromatic): ~3000–3100 cm⁻¹.
-
C=C Stretch (Aromatic): ~1600 and 1500 cm⁻¹.
-
Absence of O-H/C=O: No broad band at 3200–3600 cm⁻¹ (hydroxyl) and no strong peak at 1700–1740 cm⁻¹ (carbonyl).
Applications in Drug Development
While this compound itself is not a therapeutic agent, it is a vital negative control and scaffold in medicinal chemistry:
-
Receptor Binding Baselines: Used to determine the non-specific binding component in estrogen receptor (ER) assays. It confirms that the phenolic hydroxyl is essential for high-affinity binding.
-
Metabolic Stability Studies: Serves as a substrate to study cytochrome P450-mediated hydroxylation of the steroid core (e.g., measuring the rate of hydroxylation at C2, C4, or C16).
-
Neurosteroid Research: Investigated for potential non-genomic effects in the brain, independent of classical nuclear estrogen receptors.
References
-
Djerassi, C. , Rosenkranz, G., Iriarte, J., Berlin, J., & Romo, J. (1951). Steroids. VIII. The Aromatization of Some 1,4-Dien-3-ones. Journal of the American Chemical Society, 73(4), 1523–1527. Link(Primary source for synthesis and characterization).
- Velluz, L., & Muller, G. (1950). Bulletin de la Société Chimique de France, 166.
-
PubChem Database. Compound Summary for CID 150899: this compound. Link
-
Fishman, J. (1960). Synthesis of this compound-3,16β,17α-triol.[2][3] The Journal of Organic Chemistry, 25(4), 585-588. (Contextual reference for estratriene numbering and derivatives).
Sources
- 1. WO2021058716A1 - Process for preparing (15αlpha,16αlpha,17βeta)-estra-1,3,5(10)-triene-3,15,16,17-tetrol (estetrol) and intermediates of said process - Google Patents [patents.google.com]
- 2. US6080735A - Estra-1,3,5(10)-trien derivatives, processes for their preparation and pharmaceutical compositions containing these compounds - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Deep Dive into the Structural Nuances of Estrogens: 1,3,5(10)-Estratriene vs. 17-beta-estradiol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of steroid hormones, subtle structural modifications can lead to profound differences in biological function. This guide provides a detailed comparative analysis of 1,3,5(10)-estratriene and its highly potent derivative, 17-beta-estradiol. Understanding these differences is paramount for researchers in endocrinology, oncology, and pharmacology, as it underpins the rational design of novel therapeutics targeting the estrogen signaling pathway.
Foundational Structures: The Estrane Skeleton
At the heart of both molecules lies the estrane steroid nucleus, a C18 skeleton characterized by a tetracyclic ring system. This core structure, known as estrane, consists of three cyclohexane rings (A, B, and C) and one cyclopentane ring (D).[1] The defining feature of the estrogen family is the aromatic A ring, which results from three double bonds. This aromaticity is denoted by the nomenclature "estra-1,3,5(10)-triene".[2]
This compound , also known as estrin, represents the fundamental hydrocarbon backbone of the estrogen series.[2] It is essentially the parent structure from which biologically active estrogens are derived. By itself, this compound possesses minimal estrogenic activity.[2] Its significance lies in being the structural canvas upon which functional groups are added to create potent signaling molecules.
17-beta-estradiol (E2) , on the other hand, is the most potent and predominant circulating estrogen in premenopausal women.[3][4] Its systematic name is estra-1,3,5(10)-triene-3,17β-diol, which immediately highlights the key structural additions that bestow its high biological activity.[5][6]
The Critical Distinction: Hydroxyl Groups and Stereochemistry
The profound difference in biological activity between this compound and 17-beta-estradiol arises from the presence and specific orientation of two hydroxyl (-OH) groups in the latter.
-
The 3-Hydroxyl Group: Located on the A ring, this phenolic hydroxyl group is crucial for high-affinity binding to the estrogen receptors (ERs). It is a key hydrogen bond donor in the ligand-receptor interaction.[7]
-
The 17-beta-Hydroxyl Group: Situated on the D ring, this secondary alcohol is vital for the potent estrogenic effects of estradiol.[7] The "beta" designation refers to its stereochemistry, indicating that the hydroxyl group projects "upward" or out of the plane of the ring system. This specific spatial arrangement is critical for optimal receptor binding and activation. Its epimer, 17-alpha-estradiol, where the hydroxyl group projects "downward," is a significantly weaker estrogen, underscoring the importance of this stereochemical detail.[8]
The absence of these hydroxyl groups in this compound is the primary reason for its dramatically lower estrogenic potency, estimated to be on the order of 1,000-fold less than estradiol.[2]
Below is a table summarizing the core structural differences:
| Feature | This compound | 17-beta-estradiol |
| Systematic Name | Estra-1,3,5(10)-triene | Estra-1,3,5(10)-triene-3,17β-diol |
| Molecular Formula | C18H24 | C18H24O2 |
| Molar Mass | 240.39 g/mol | 272.38 g/mol |
| Functional Groups | Aromatic A ring | Aromatic A ring, 3-hydroxyl (phenolic), 17β-hydroxyl (alcoholic) |
| Biological Activity | Minimal estrogenic activity[2] | Most potent endogenous estrogen[9] |
To visually represent these structural distinctions, the following diagram illustrates the two molecules, highlighting the key functional groups present in 17-beta-estradiol that are absent in the parent estrin structure.
Caption: Molecular structures of this compound and 17-beta-estradiol.
Biosynthesis and Biological Significance
17-beta-estradiol is not synthesized from scratch in its final form. Instead, it is the product of a multi-step biosynthetic pathway that begins with cholesterol.[10] The final and rate-limiting step in its synthesis is the conversion of testosterone to estradiol, a reaction catalyzed by the enzyme aromatase.[10] This process primarily occurs in the granulosa cells of the ovaries, but also takes place in other tissues such as the adrenal glands, adipose tissue, and the brain.[3][4]
The biological functions of 17-beta-estradiol are vast and are mediated through its interaction with estrogen receptors α (ERα) and β (ERβ).[11] These receptors are ligand-activated transcription factors that, upon binding to estradiol, dimerize and modulate the expression of a wide array of genes. This signaling cascade is fundamental to the regulation of the menstrual cycle, the development of female secondary sexual characteristics, and the maintenance of reproductive tissues.[5][9] Furthermore, estradiol has significant effects on bone density, cardiovascular health, and cognitive function.[4]
The estrogen signaling pathway is a complex process involving both genomic and non-genomic actions. The classical genomic pathway involves the translocation of the estradiol-ER complex to the nucleus, where it binds to estrogen response elements (EREs) on the DNA to regulate gene transcription.
Caption: Simplified Estrogen Receptor Signaling Pathway.
Experimental Protocols: Analysis of Estradiol
The accurate quantification of estradiol in biological matrices is crucial for both clinical diagnostics and research. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, often coupled with fluorescence or mass spectrometry detectors for enhanced sensitivity and specificity.[12][13]
Protocol: Determination of Estradiol in Serum by HPLC with Fluorescence Detection (HPLC-FLD)
This protocol is a generalized example and requires optimization and validation for specific applications.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw serum samples at room temperature.
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load 1 mL of serum onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.
-
Elute the estrogens with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
Reconstitute the dried extract in 100 µL of derivatization reagent (e.g., dansyl chloride in acetone) and 50 µL of a catalyst solution (e.g., sodium bicarbonate buffer).
-
Incubate the mixture at 60°C for 15 minutes to allow the derivatization reaction to complete. This step is necessary to add a fluorescent tag to the estradiol molecule, as it is not naturally fluorescent.
-
Evaporate the solvent and reconstitute in 100 µL of the mobile phase.
-
-
HPLC-FLD Analysis:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation wavelength (λex) of ~350 nm and emission wavelength (λem) of ~530 nm for dansylated estrogens.[14]
-
Quantification: Generate a standard curve using known concentrations of derivatized estradiol standards. The concentration in the unknown samples is determined by comparing their peak areas to the standard curve.
-
Caption: Workflow for Estradiol Analysis by HPLC-FLD.
Conclusion
The comparison between this compound and 17-beta-estradiol provides a classic example of structure-activity relationships in pharmacology and endocrinology. The addition of a 3-hydroxyl and a stereospecific 17-beta-hydroxyl group to the inert estratriene core transforms it into the most potent human estrogen. This transformation underscores the exquisite specificity of the estrogen receptor's ligand-binding domain. For researchers and drug development professionals, a thorough understanding of these structural determinants is not merely academic; it is the cornerstone for designing selective estrogen receptor modulators (SERMs) and other targeted therapies that can precisely manipulate the estrogen signaling pathway for therapeutic benefit.
References
- Elabscience. (2024). Review on Estradiol.
-
PubChem. (n.d.). Estra-1,3,5(10)-triene-3,17-diol. [Link]
- Steraloids Inc. (n.d.). 1, 3, 5(10)
-
Wikipedia. (n.d.). Estrane. [Link]
-
Wikipedia. (n.d.). Estradiol. [Link]
-
PubChem. (n.d.). Estradiol. [Link]
-
Wikipedia. (n.d.). Estrin (molecule). [Link]
-
Fuentes, N., & Silveyra, P. (2019). Estrogen receptor signaling mechanisms. Advancements in Molecular Pathology, 1(1), 1-13. [Link]
-
Wikipedia. (n.d.). Hydroxylation of estradiol. [Link]
-
Purohit, A., Hejaz, H. A. M., Tutill, H. J., et al. (1999). Synthesis and biological activity of the superestrogen (E)-17-oximino-3-O-sulfamoyl-1,3,5(10)-estratriene: x-ray crystal structure of (E). Journal of Medicinal Chemistry, 42(21), 4349-4355. [Link]
-
MDPI. (2025). Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. [Link]
-
McNatty, K. P., Makris, A., DeGrazia, C., et al. (1979). 17 beta-Estradiol biosynthesis in cultured granulosa and thecal cells of human ovarian follicles. Steroids, 34(4), 429-443. [Link]
-
Creative Diagnostics. (n.d.). Estrogen Signaling Pathway. [Link]
-
Lin, A. H. Y., Li, R. W. S., Ho, E. Y. W., et al. (2013). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PLoS ONE, 8(4), e63197. [Link]
-
ACS Publications. (1951). The Synthesis of 17β-Estradiol-16-C14. [Link]
-
ACS Publications. (1999). Synthesis and Biological Activity of the Superestrogen (E)-17-Oximino-3-O-sulfamoyl-1,3,5(10)-estratriene: X-ray Crystal Structure of (E). [Link]
-
PubMed. (2025). Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. [Link]
-
Anstead, G. M., Carlson, K. E., & Katzenellenbogen, J. A. (1997). The estradiol pharmacophore: ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site. Steroids, 62(3), 268-303. [Link]
-
PubChem. (n.d.). Estra-1,3,5(10)-trien-3,16alpha,17beta-triol. [Link]
-
Wikipedia. (n.d.). Estrogen receptor. [Link]
-
MDPI. (2023). Estrogen Receptor Signaling in Breast Cancer. [Link]
-
ResearchGate. (2016). Validated RP-HPLC method for the determination of estradiol valerate in bulk and pharmaceutical formulations. [Link]
-
Cheméo. (n.d.). Chemical Properties of Estradiol (CAS 50-28-2). [Link]
-
PubMed Central. (2013). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. [Link]
-
QIAGEN. (n.d.). Estrogen Receptor Signaling. [Link]
-
Semantic Scholar. (2017). Optimized HPLC -UV Method for Separation, Detection and Quantification of Endocrine Disrupting Estrogens in Low Quality Water. [Link]
-
Taylor & Francis. (n.d.). 17α-Estradiol – Knowledge and References. [Link]
-
PubMed Central. (2009). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. [Link]
-
PharmaCompass. (n.d.). Estratriol. [Link]
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Electronic Architecture of the 1,3,5(10)-Estratriene Pi-System
Topic: Electronic properties of the 1,3,5(10)-estratriene pi-system Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Toxicologists[1]
A Pharmacophoric and Metabolic Analysis for Drug Design[1]
Executive Summary: The Dual Nature of the A-Ring
The this compound moiety—commonly referred to as the steroid A-ring—is the defining structural feature of estrogenic compounds. To the medicinal chemist, this system is not merely a static scaffold; it is a dynamic electronic entity.[2] Its stability drives high-affinity receptor binding via pi-stacking, while its electron-rich phenolic character predisposes it to oxidative metabolic activation, leading to potential genotoxicity.[1][2]
This guide deconstructs the electronic properties of this pi-system, moving from quantum mechanical fundamentals to receptor kinetics and toxicological mechanisms.[2]
The Quantum Mechanical Landscape
The this compound system is an aromatic phenol fused to a saturated cyclohexane (B-ring).[1][2] Unlike a free benzene ring, the fusion at C5 and C10 induces specific electronic constraints.[2]
Aromaticity and Substituent Effects
The C3-hydroxyl group is the primary electronic driver.[2] It functions as a strong Electron Donating Group (EDG) via resonance (+M effect), significantly increasing electron density at the ortho (C2, C4) and para (C10) positions.[1][2]
-
HOMO Character: The Highest Occupied Molecular Orbital (HOMO) is largely localized on the A-ring. The energy of the HOMO is elevated by the C3-OH, making the ring a potent nucleophile.
-
Electrostatic Potential (ESP): The A-ring exhibits a negative electrostatic potential face, facilitating cation-pi interactions and pi-stacking within the receptor pocket.[2]
The C5-C10 Fusion Strain
While the A-ring is planar, the fusion to the B-ring at C5-C10 introduces a rigid geometrical lock. The C10 carbon is quaternary, preventing metabolic attack at this position, thereby directing electrophilic metabolic enzymes (like CYP450s) exclusively to the activated C2 and C4 positions.[2]
Receptor Interaction Dynamics: The "Electronic Clamp"
The affinity of estradiol (
The Glu-Arg Clamp
The phenolic OH at C3 acts as both a hydrogen bond donor and acceptor. In the ER
-
Mechanism: The electron-rich oxygen accepts a proton from the guanidinium group of Arg394 and donates a proton to the carboxylate of Glu353.
-
Significance: This interaction anchors the ligand.[2] Modifications that alter the pKa of the C3-OH (e.g., removing it or replacing it with an alkyl group) drastically reduce binding affinity.
Pi-Stacking Interactions
The hydrophobic face of the A-ring engages in a T-shaped or parallel-displaced pi-stacking interaction with Phe404 in ER
Visualization: ER Ligand Binding Logic
The following diagram illustrates the critical electronic contacts anchoring the A-ring within the receptor.
Figure 1: Electronic anchoring of the A-ring within the ER
Metabolic Reactivity: The Quinone Pathway
The electron-rich nature of the this compound system, while beneficial for binding, is a liability for metabolic stability. The A-ring is a substrate for Cytochrome P450 enzymes (CYP1A1, CYP1B1), leading to "Catechol Estrogens."[2][3]
Electrophilic Activation
The oxidation of the A-ring follows a pathway dictated by electronic density:
-
Hydroxylation: CYP enzymes add an OH group at C2 or C4 (ortho to the C3-OH).[1][2]
-
Oxidation: The resulting catechol is oxidized to a semiquinone and then a quinone.[2]
-
Genotoxicity: The Estradiol-3,4-Quinone is a "hard" electrophile.[1][2] It specifically attacks the N7 position of Guanine or N3 of Adenine in DNA.
-
Depurination: Unlike stable bulky adducts, these specific adducts weaken the glycosidic bond, causing the purine base to detach (depurination), leading to replication errors.[2]
Visualization: The Quinone Redox Cycle
Figure 2: The metabolic activation pathway.[1][2] The electron-rich A-ring is oxidized to a reactive quinone, capable of damaging DNA unless reduced by NQO1.
Quantitative Data Summary
| Property | Value / Characteristic | Significance |
| Hybridization | Allows intercalation/stacking in receptor pockets.[1][2] | |
| C3-OH pKa | ~10.4 | Physiological ionization is low, maintaining H-bond donor capability.[1][2] |
| UV Absorption ( | ~280 nm | Diagnostic for phenolic ring; shifts with conjugation.[1][2] |
| Key Metabolic Sites | C2, C4 | Sites of highest electron density (HOMO localization).[1][2] |
| Binding Energy ( | ~ -12 kcal/mol (ER | High affinity driven by entropy (hydrophobic effect) and enthalpy (H-bonds).[1][2] |
Experimental Protocols
Protocol A: Determining A-Ring Reactivity via Cyclic Voltammetry (CV)
To assess the susceptibility of a novel estrogen analog to quinone formation, CV is the gold standard.
-
Preparation: Dissolve the steroid (1 mM) in acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (supporting electrolyte).
-
Setup: Use a three-electrode system:
-
Scan: Cycle potential from 0.0 V to +1.5 V at a scan rate of 100 mV/s.
-
Analysis: Look for two oxidation peaks.
-
Peak I (~0.8 V): Oxidation of the phenolic OH to a phenoxy radical.[2]
-
Peak II (>1.0 V): Further oxidation to the phenoxonium ion/quinone.[2]
-
Reversibility:[2] A lack of a return reduction wave indicates the radical has reacted (e.g., polymerization or solvent attack), predicting high metabolic instability.[2]
-
Protocol B: Computational DFT Analysis (HOMO/LUMO)
-
Structure Build: Construct the this compound derivative in a molecular editor (e.g., Avogadro).
-
Optimization: Perform geometry optimization using Density Functional Theory (DFT).
-
Calculation: Run a single-point energy calculation.
-
Output Interpretation:
References
-
National Center for Biotechnology Information (NCBI). (2025).[1][2] Estradiol: Compound Summary.[1][2][7] PubChem.[1][2] Retrieved from [Link][1][2]
-
Cavalieri, E. L., & Rogan, E. G. (2016).[1][2] The molecular etiology of breast cancer: evidence for the role of depurinating estrogen-DNA adducts.[3][8]International Journal of Cancer.[2] Retrieved from [Link]
-
Brzozowski, A. M., et al. (1997).[1][2] Molecular basis of agonism and antagonism in the oestrogen receptor.[2]Nature, 389(6652), 753-758.[1][2] (Foundational structure for Glu353/Arg394 interaction).[1][2]
-
Zahid, M., et al. (2017).[1][2] Unifying mechanism in the initiation of breast cancer by metabolism of estrogen.Oncology Letters.[1][2] Retrieved from [Link]
Sources
- 1. Estra-1,3,5(10)-trien-3,16alpha,17beta-triol | C18H24O3 | CID 6432479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. irjweb.com [irjweb.com]
- 6. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1, 3, 5(10)-ESTRATRIEN-3, 17β-DIOL: CAS 50-28-2 | Steraloids Inc. [steraloids.com]
- 8. Estrogens as endogenous genotoxic agents--DNA adducts and mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical History: Isolation and Characterization of the 1,3,5(10)-Estratriene Nucleus
Executive Summary
The isolation and characterization of the 1,3,5(10)-estratriene nucleus represents a watershed moment in steroid chemistry and endocrinology. This specific tetracyclic hydrocarbon skeleton—distinguished by its unique aromatic A-ring—forms the structural core of all estrogens. Its elucidation required the convergence of industrial-scale extraction, classical degradation chemistry, and the nascent field of X-ray crystallography. This guide details the technical chronology from the initial isolation of estrone (1929) to the total synthesis of the estratriene skeleton, providing a mechanistic analysis of how this unique steroid structure was decoded.
Part 1: The Biological Isolation (1929–1935)
The "race" to isolate the ovarian hormone was driven by the development of the Allen-Doisy bioassay (1923), which provided a quantifiable metric (cornification of vaginal epithelium in ovariectomized rodents) to track purification progress.
The Source Material Challenge
Early researchers faced a massive stoichiometric problem: the concentration of estrogen in porcine ovaries was too low for crystallization. The breakthrough came from the realization that pregnancy urine (human and equine) contained orders of magnitude higher concentrations of the hormone.
The Simultaneous Discovery (1929)
In a remarkable instance of scientific synchronicity, two groups independently crystallized the first estrogen, Estrone (originally named Theelin by Doisy and Folliculin by Butenandt), within months of each other.
-
Edward A. Doisy (St. Louis University): Processed thousands of gallons of urine using an elaborate solvent partition scheme involving ether extraction, steam distillation, and recrystallization from ethanol.
-
Adolf Butenandt (University of Göttingen): utilized a similar partition strategy, isolating the same crystalline substance.
Key Technical Insight: Both groups observed that the substance behaved as a weak acid, soluble in aqueous alkali but insoluble in bicarbonate. This suggested a phenolic nature, a critical clue that distinguished it from the neutral sterols (like cholesterol) known at the time.
Completing the Triad
-
Estriol (1930): G.F. Marrian (London) isolated a more polar, orally active compound (tri-hydroxy) from urine.
-
Estradiol (1935): Doisy later isolated the most potent physiological estrogen, estradiol, from tons of porcine ovaries, confirming that estrone was likely a metabolite of this primary hormone.
Part 2: Structural Elucidation (The Chemical Proof)
The characterization of the this compound nucleus was not immediate. In the early 1930s, the "steroid" structure itself was still being debated (Windaus/Wieland formula vs. Rosenheim/King formula). The estrogen work played a pivotal role in correcting the general steroid model.
Establishing the Phenolic A-Ring
The defining feature of the this compound nucleus is the aromatic A-ring. This was proven through a series of convergent experiments:
-
UV Spectroscopy: The molecule exhibited an absorption maximum at 280 nm , characteristic of a phenolic system.[1]
-
Hydrogenation Studies: Catalytic hydrogenation of estrone (
) yielded octahydroestrone ( ).[1]-
Interpretation: The uptake of 4 moles of
(3 for the benzene ring, 1 for the ketone) confirmed the presence of three double bonds in a single ring system that was resistant to mild reduction—classic behavior of an aromatic ring.
-
-
Acidity: The compound formed mono-salts with strong bases but not weak ones, confirming the hydroxyl group was phenolic, not alcoholic.
The Selenium Dehydrogenation (The "Rosetta Stone")
The most definitive proof linking estrogens to the steroid family came from selenium dehydrogenation (a harsh degradation technique used to strip hydrogens and aromatize rings).
-
Experiment: Methylation of the phenolic hydroxyl (to protect it) followed by Se-dehydrogenation.
-
Result: Isolation of 7-methoxy-1,2-cyclopentenophenanthrene .
-
Significance: This fragment preserved the A, B, and C ring structure of the steroid nucleus. The methoxy group remained at position 7 of the phenanthrene system, which corresponds to position 3 of the steroid skeleton.[1] This proved:
X-Ray Crystallography (Bernal)
In 1932, J.D. Bernal performed X-ray crystallographic analysis on estrone crystals. His data contradicted the then-accepted sterol formula (which proposed a different ring fusion). Bernal’s measurements of the unit cell dimensions (
Part 3: Synthesis of the this compound Skeleton
While isolation provided the natural products, total synthesis offered the ultimate structural proof.
The Bachmann Synthesis (1939)
W.E. Bachmann achieved the first total synthesis of Equilenin (a related estrogen with both A and B rings aromatic). This was a landmark in stereoselective synthesis, confirming the fusion of the rings.
The Ananchenko-Torgov Synthesis (1963)
The most efficient route to the this compound skeleton was developed later by the Torgov group. This pathway is still relevant for industrial production.
-
Mechanism: Condensation of 6-methoxy-1-tetralone (providing the aromatic A-ring) with 2-methyl-1,3-cyclopentanedione.
-
Result: This established a scalable route to the this compound nucleus, allowing for the generation of analogs that do not exist in nature.
Part 4: Technical Data Summary
Table 1: Physicochemical Properties of Early Estrogen Isolates
| Property | Estrone (Theelin) | Estriol (Theelol) | Estradiol (Dihydrotheelin) |
| Formula | |||
| Isolation Year | 1929 | 1930 | 1935 |
| Primary Isolator | Doisy / Butenandt | Marrian | Doisy |
| Melting Point | 258–262 °C | 282 °C | 176–178 °C |
| Functional Groups | C3-Phenol, C17-Ketone | C3-Phenol, C16,17-Diol | C3-Phenol, C17-Hydroxyl |
| Biological Potency | Moderate | Weak | High (Primary Hormone) |
| Solubility | Soluble in ether, alkali | Insol. in ether, sol. in alkali | Soluble in alcohol |
Part 5: Visualization of Workflows
Diagram 1: The Logic of Structural Elucidation
This diagram illustrates the deductive pathway used to determine the structure of the this compound nucleus.
Caption: The deductive chemical pathway establishing the this compound structure, highlighting the critical role of selenium dehydrogenation.
Diagram 2: The Isolation Timeline
A chronological view of the competitive "race" to isolate the hormones.
Caption: Timeline of key milestones in the isolation of the estrogenic hormones.
References
-
Doisy, E. A., Veler, C. D., & Thayer, S. (1929). Folliculin from Urine of Pregnant Women. American Journal of Physiology. Link
-
Butenandt, A. (1929).[4] Über „Progynon“ ein krystallisiertes weibliches Sexualhormon. Naturwissenschaften. Link
-
Marrian, G. F. (1930). The Chemistry of Oestrin. Biochemical Journal. Link
-
Bernal, J. D. (1932). Carbon Skeleton of the Sterols. Journal of the Society of Chemical Industry.[5] Link
-
Bachmann, W. E., Cole, W., & Wilds, A. L. (1939). The Total Synthesis of the Sex Hormone Equilenin. Journal of the American Chemical Society. Link
-
Ananchenko, S. N., & Torgov, I. V. (1963). New Synthesis of Estrone and d,l-19-Nortestosterone. Tetrahedron Letters. Link
Sources
- 1. lkouniv.ac.in [lkouniv.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Investigations of the origins of estrogenic A-ring aromatic steroids in UK sewage treatment works effluents - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of estrogens. Estr-5(10)-ene-3,17-dione: isolation, metabolism and mechanistic implications - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Total synthesis protocols for 1,3,5(10)-estratriene
Application Note: Strategic Assembly of the 1,3,5(10)-Estratriene Scaffold
Executive Summary
The this compound nucleus represents the fundamental hydrocarbon skeleton of the estrogenic steroid family. While naturally occurring estrogens (Estrone, Estradiol) possess oxygenated functionality at C3 and C17, the parent hydrocarbon serves as a critical reference standard for metabolic studies, lipophilicity modeling, and non-genomic steroid signaling research.
This guide details two distinct synthetic protocols to access this scaffold:
-
The Torgov-Smith Protocol: A linear, scalable industrial route yielding the estrone precursor, which is subsequently deoxygenated.
-
The Cobalt-Mediated
Cycloaddition: A convergent, transition-metal-catalyzed approach for rapid skeletal construction. -
Global Deoxygenation Workflow: The specific sequence required to convert the synthetic precursors into the pure this compound hydrocarbon.
Route A: The Modified Torgov Assembly (Industrial Standard)
Principle: The Torgov reaction exploits the coupling of a vinyl carbinol (derived from a tetralone) with a cyclic diketone. The genius of this method lies in the acid-catalyzed cyclization that closes the C-ring and sets the trans-anti-trans stereochemistry of the steroid backbone via a carbocationic intermediate.
Mechanism & Workflow Diagram
Figure 1: The Torgov-Smith assembly logic. The acid-catalyzed closure is the stereodetermining step.
Detailed Protocol
Step 1: Vinyl Carbinol Formation
-
Reagents: 6-Methoxy-1-tetralone (1.0 eq), Vinylmagnesium bromide (1.2 eq, 1.0 M in THF).
-
Conditions: Anhydrous THF, -20°C to RT.
-
Charge a flame-dried 3-neck flask with 6-methoxy-1-tetralone dissolved in anhydrous THF (0.5 M).
-
Cool to -20°C under
atmosphere. -
Add Vinylmagnesium bromide dropwise over 30 minutes. Note: Exothermic reaction; maintain internal temp < -10°C.
-
Allow to warm to RT and stir for 2 hours.
-
Validation: TLC (Hexane/EtOAc 8:2) should show consumption of tetralone (
) and appearance of carbinol ( ). -
Quench with saturated
. Extract with EtOAc.[1]
Step 2: Torgov Coupling (The "Condensation")
-
Reagents: Crude Vinyl Carbinol, 2-Methyl-1,3-cyclohexanedione (1.1 eq), Triton B (benzyltrimethylammonium hydroxide, cat.), Xylene/t-Butanol.
-
Dissolve crude carbinol and diketone in Xylene:t-Butanol (5:1).
-
Add catalytic Triton B (40% in MeOH).
-
Reflux with a Dean-Stark trap to remove water. Reaction time: 4–6 hours.
-
Critical Checkpoint: Monitor the disappearance of the diketone. The product is the "Torgov Diene" (seco-steroid).
Step 3: Acid-Catalyzed Cyclization
-
Reagents: Torgov Diene, p-Toluenesulfonic acid (pTSA), Benzene or Toluene.
-
Dissolve the diene in Toluene (0.1 M).
-
Add pTSA (0.05 eq).
-
Stir at RT for 12 hours. Note: Modern variations use TFA in DCM for milder conditions.
-
Result: Formation of the tetracyclic steroid skeleton (Estrapentaene derivative).
-
Hydrogenation: The resulting pentaene is selectively hydrogenated (
, Pd/C or Raney Ni) to yield Estrone Methyl Ether .
Route B: Cobalt-Mediated Cycloaddition[1]
Principle:
Developed by K.P.C. Vollhardt, this protocol utilizes
Convergence Diagram
Figure 2: The Vollhardt Convergence. The cobalt catalyst acts as a template to organize the alkyne components.
Detailed Protocol
Safety Warning:
-
Preparation: In a glovebox, dissolve the specific diyne precursor (e.g., a trans-hydrindane diyne) and Bis(trimethylsilyl)acetylene (BTMSA) in degassed m-xylene.
-
Catalysis: Add
(10 mol%). -
Activation: The reaction can be driven thermally (reflux, 140°C) or photochemically (projector lamp, 300W).
-
Thermal: Heating for 24–48 hours.
-
Photochemical: Irradiate at RT for 6–12 hours (often cleaner).
-
-
Workup: Evaporate solvent. The cobalt residue is removed via filtration through a short plug of silica/Celite eluting with
. -
Desilylation: The resulting steroid core will possess TMS groups on the A-ring. Remove using TFA (trifluoroacetic acid) in
to yield the aromatic A-ring.
Route C: Global Deoxygenation (Accessing the Hydrocarbon)
Both routes above typically yield Estrone Methyl Ether (or similar oxygenated precursors). To obtain This compound (the pure hydrocarbon), a "double deoxygenation" strategy is required.
Reaction Sequence Table
| Step | Target Functional Group | Reagent System | Mechanism | Outcome |
| 1 | C17 Ketone | Hydrazine hydrate, KOH, Diethylene glycol | Wolff-Kishner Reduction | C17 Carbonyl |
| 2 | C3 Methoxy | Demethylation | C3-OMe | |
| 3 | C3 Phenol | Esterification | C3-OH | |
| 4 | C3 Triflate | Pd-Catalyzed Hydrogenolysis | C3-OTf |
Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification)
This step removes the C17 ketone.
-
Combine Estrone Methyl Ether (1.0 g) with KOH (0.8 g) and hydrazine hydrate (85%, 1.2 mL) in diethylene glycol (10 mL).
-
Heat to 100°C for 1 hour (formation of hydrazone).
-
Raise temperature to 200°C; distill off water/excess hydrazine.
-
Reflux at 200°C for 3 hours.
-
Cool, pour into water, acidify with HCl, and extract with benzene/ether.
-
Product: 3-Methoxy-1,3,5(10)-estratriene.[2]
Protocol: C3 Deoxygenation (The Final Step)
This step removes the A-ring oxygen.
-
Demethylation: Treat the product from Step 1 with
(1.0 M in DCM) at -78°C. Warm to RT overnight. Quench with ice. Yields 1,3,5(10)-estratrien-3-ol .[3][4][5][6] -
Triflation: Dissolve the phenol in dry DCM. Add Pyridine (3 eq) and
(1.2 eq) at 0°C. Stir 1 hour. Wash with dilute HCl. -
Reduction:
-
Dissolve the crude triflate in DMF.
-
Add
(5 mol%), dppp (1,3-bis(diphenylphosphino)propane, 5 mol%), and (3 eq). -
Add Formic acid (2 eq) or Triethylsilane as the hydride source.
-
Heat to 60°C for 4 hours.
-
-
Purification: Silica gel chromatography (100% Hexanes).
-
Final Product: This compound (White crystalline solid, MP: 75–76°C).
References
-
Ananchenko, S. N., & Torgov, I. V. (1963). New syntheses of estrone and d,l-19-nortestosterone. Tetrahedron Letters, 4(23), 1553–1558.
-
Funk, R. L., & Vollhardt, K. P. C. (1980). Transition-metal-catalyzed alkyne cyclizations. A cobalt-mediated total synthesis of dl-estrone. Journal of the American Chemical Society, 102(16), 5253–5261.
- Mussey, L., et al. (1998). Palladium-Catalyzed Reduction of Aryl Triflates. Journal of Organic Chemistry, 63, 489-491.
-
PubChem Compound Summary. (2023). Estra-1,3,5(10)-trien-3-ol (17-Deoxyestrone).[4][5]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. 1, 3, 5(10)-ESTRATRIEN-3-OL-16-ONE 3-METHYL ETHER | Steraloids Inc. [steraloids.com]
- 4. Estra-1,3,5(10)-trien-3-ol | C18H24O | CID 5888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 17-Deoxoestrone [estra-1,3,5(10)-trien-3-ol]-methanol (3/1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. immunotech.cz [immunotech.cz]
Deoxygenation of estrone to yield 1,3,5(10)-estratriene
Application Note: Chemo-Selective Deoxygenation of Estrone to 1,3,5(10)-Estratriene
Executive Summary
This application note details a robust, high-purity protocol for the complete deoxygenation of Estrone (3-hydroxy-1,3,5(10)-estratrien-17-one) to yield the parent hydrocarbon, this compound.
While direct one-pot deoxygenation methods exist (e.g., HI/Red P), they often suffer from poor yields, skeletal rearrangements, or incomplete reduction. This guide recommends a sequential chemo-selective approach :
-
C17 Deoxygenation: Wolff-Kishner reduction (Huang-Minlon modification) to remove the ketone.
-
C3 Deoxygenation: Conversion of the phenol to an aryl triflate, followed by Palladium-catalyzed hydrogenolysis.
This modular workflow ensures the preservation of the aromatic A-ring while selectively removing oxygen functionalities, yielding analytical-grade this compound suitable for use as a metabolic standard or NMR reference material.
Strategic Analysis & Reaction Pathway
The transformation requires the removal of two distinct oxygen functionalities: a phenolic hydroxyl at C3 and a ketone at C17.
Logic for Sequential Order:
-
Step 1 (C17 Reduction): The Huang-Minlon reduction requires harsh basic conditions (KOH, ~200°C). Aryl triflates are base-sensitive and liable to hydrolysis.[1] Therefore, the C17 ketone must be reduced before the C3 phenol is activated as a triflate.
-
Step 2 (C3 Activation/Reduction): The phenolic group is robust under Huang-Minlon conditions. Once the C17 carbonyl is removed, the C3 phenol is converted to a triflate (a pseudo-halide) and cleanly reduced under mild Pd-catalyzed conditions.
Reaction Scheme (Graphviz)
Figure 1: Sequential deoxygenation pathway minimizing side reactions and protecting group requirements.[2]
Detailed Protocols
Phase 1: Deoxygenation of C17-Ketone (Huang-Minlon Reduction)
Objective: Convert Estrone to Estr-1,3,5(10)-trien-3-ol. Mechanism: Formation of hydrazone followed by base-mediated decomposition and nitrogen evolution.
Reagents:
-
Hydrazine hydrate (80%, ~10-20 eq)
-
Potassium Hydroxide (KOH) pellets (~10 eq)
-
Diethylene Glycol (DEG) (Solvent)
Protocol:
-
Setup: In a 3-neck round-bottom flask equipped with a thermometer and a Dean-Stark trap topped with a reflux condenser, dissolve Estrone (e.g., 2.7 g, 10 mmol) in Diethylene Glycol (30 mL).
-
Hydrazone Formation: Add Hydrazine hydrate (5 mL) and KOH pellets (4.0 g).
-
Initial Heating: Heat the mixture to 120°C for 1 hour. The solids will dissolve, and the hydrazone will form.
-
Distillation: Increase the temperature to ~200°C . Allow water and excess hydrazine to distill off into the Dean-Stark trap. Continue heating until the internal temperature reaches 200–210°C.
-
Reflux: Once the water is removed, reflux at 200°C for 3–4 hours. Note: Gas evolution (
) will be observed. -
Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water (300 mL) and acidify with dilute HCl (to pH ~2) to ensure the phenol is protonated.
-
Isolation: The product usually precipitates. Filter the solid, wash copiously with water, and dry. Alternatively, extract with Ethyl Acetate (
mL), dry over , and concentrate. -
Purification: Recrystallize from methanol/water to yield Estr-1,3,5(10)-trien-3-ol (Typical Yield: 85–90%).
Phase 2: Deoxygenation of C3-Phenol (Triflate Reduction)
Objective: Convert Estr-1,3,5(10)-trien-3-ol to this compound. Mechanism: Activation of phenol as a triflate (leaving group) followed by Pd-catalyzed hydride transfer (formate source).
Step 2A: Synthesis of the Aryl Triflate Reagents:
-
Estr-1,3,5(10)-trien-3-ol (from Phase 1)
-
Trifluoromethanesulfonic anhydride (
) (1.2 eq) -
Pyridine (Solvent/Base)
-
Dichloromethane (DCM)
Protocol:
-
Dissolve the steroid (2.56 g, 10 mmol) in dry DCM (20 mL) and Pyridine (5 mL) under Nitrogen.
-
Cool to 0°C in an ice bath.
-
Dropwise add
(2.0 mL, 12 mmol) over 10 minutes. The solution may turn dark. -
Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Workup: Quench with ice water. Extract with DCM. Wash organic layer with 1N HCl (to remove pyridine), saturated
, and brine. -
Yield: Quantitative conversion to Estratrien-3-yl triflate . Used directly in the next step or passed through a short silica plug.
Step 2B: Palladium-Catalyzed Reduction Reagents:
-
Estratrien-3-yl triflate (1.0 eq)
-
Palladium(II) Acetate (
) (5 mol%) -
1,3-Bis(diphenylphosphino)propane (dppp) (5 mol%) or
(10 mol%) -
Triethylamine (
) (3.0 eq) -
Formic Acid (HCOOH) (2.0 eq)
-
DMF (Dimethylformamide) (Solvent)
Protocol:
-
Catalyst Pre-formation: In a reaction vial, mix
(11 mg) and dppp (20 mg) in DMF (5 mL). Stir for 15 minutes under Argon to form the active catalyst (solution turns yellow/orange). -
Reaction Assembly: Add the Triflate intermediate (390 mg, 1 mmol) to the vial.
-
Reducing Agent: Add
(0.42 mL) followed by Formic Acid (0.08 mL). Caution: evolution will occur. -
Heating: Heat the mixture to 60°C for 2–4 hours. Monitor by TLC (Hexanes). The triflate spot should disappear, replaced by a less polar hydrocarbon spot.
-
Workup: Cool, dilute with water, and extract with Diethyl Ether or Hexanes.
-
Purification: Flash chromatography (100% Hexanes) or recrystallization from ethanol.
-
Final Product: This compound (White crystalline solid, MP: ~78–80°C).
Data Summary & Quality Control
| Parameter | Estrone (Starting Material) | Intermediate (C17-Deoxy) | This compound (Final) |
| Formula | |||
| MW | 270.37 | 256.38 | 240.39 |
| Key IR Signals | 3300 (OH), 1720 (C=O) | 3350 (OH), No C=O | No OH, No C=O |
| 1H NMR (C18-Me) | ~0.90 ppm (s) | ~0.75 ppm (s) | ~0.78 ppm (s) |
| Aromatic Protons | 3H (multiplet) | 3H (multiplet) | 4H (multiplet) |
Experimental Validation Workflow:
Figure 2: Quality control checkpoints for verifying the final hydrocarbon structure.
References
-
Huang-Minlon Reduction: Huang-Minlon. "A Simple Modification of the Wolff-Kishner Reduction." Journal of the American Chemical Society, vol. 68, no. 12, 1946, pp. 2487–2488. Link
-
Triflate Reduction (Cacchi Protocol): Cacchi, S., et al. "Palladium-Catalyzed Reduction of Aryl Triflates to Arenes." Organic Syntheses, vol. 68, 1990, p. 138.[4] Link
-
Estrone Structure & Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 5870, Estrone." PubChem, 2023. Link
-
General Steroid Synthesis: Wilds, A. L., & Johnson, T. L.[5] "The Synthesis of 1,3,5-Estratrien-3-ol-16-one, A Structural Isomer of Estrone." Journal of the American Chemical Society, vol. 70, no. 3, 1948, pp. 1166–1175. Link
Sources
- 1. Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrone - Wikipedia [en.wikipedia.org]
- 3. Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives as 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors Acting via a Reverse Orientation of the Natural Substrate Estrone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the HPLC Separation of Estratriene Derivatives
Abstract
This comprehensive guide provides detailed methodologies and expert insights into the High-Performance Liquid Chromatography (HPLC) separation of estratriene derivatives, a critical class of steroid hormones including estrone (E1), estradiol (E2), and estriol (E3). Designed for researchers, scientists, and drug development professionals, this document covers the fundamental principles of separation, offers validated protocols for reversed-phase and chiral HPLC, and explores advanced techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for high-sensitivity applications. Each protocol is presented with a focus on the scientific rationale behind experimental choices, ensuring robust, reproducible, and self-validating analytical systems.
Introduction: The Analytical Imperative for Estratriene Derivatives
Estratrientrien-based steroid hormones, characterized by their core four-ring structure, are pivotal in numerous physiological processes and are extensively utilized in therapeutics, such as oral contraceptives and hormone replacement therapy. The three major endogenous estrogens—estrone (E1), estradiol (E2), and estriol (E3)—differ subtly in their structure, primarily by the number and position of hydroxyl groups. These minor structural variations, however, lead to significant differences in biological activity and metabolic fate. Consequently, the accurate and precise quantification of individual estratriene derivatives is paramount in pharmaceutical quality control, clinical diagnostics, and metabolic research.
High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for this purpose, offering the high resolution required to separate these structurally similar compounds. This guide delves into the practical application of HPLC for robust and reliable analysis.
Fundamentals of Separation: Causality in Method Design
The successful HPLC separation of estratriene derivatives hinges on exploiting their physicochemical properties. Due to their lipophilic nature, Reversed-Phase Liquid Chromatography (RP-LC) is the most widely employed mode.[1]
-
Analyte Polarity and Elution Order: The polarity of these estrogens is dictated by the number of hydroxyl groups. Estriol (E3), with three hydroxyl groups, is the most polar, followed by estradiol (E2) with two, and estrone (E1) with one keto and one hydroxyl group, making it the least polar. In a reversed-phase system, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile), the elution order is typically from most polar to least polar: Estriol (E3) → Estradiol (E2) → Estrone (E1) .[2]
-
Stationary Phase Selection:
-
C18 (Octadecylsilane): This is the workhorse for estrogen analysis, providing strong hydrophobic retention necessary for separating the core steroid structure from more polar matrix components.[3]
-
C8 (Octylsilane): A less retentive alternative to C18, C8 can be advantageous for reducing analysis time when separating a simpler mixture of estrogens. A method for separating estriol, estradiol, and estrone has been developed using a C8 column.[4]
-
Phenyl-Hexyl: Phenyl-based stationary phases offer alternative selectivity, particularly for aromatic compounds like estrogens. The pi-pi interactions between the phenyl rings of the stationary phase and the A-ring of the estrogen molecule can enhance resolution, especially for closely related derivatives. An application note from Thermo Fisher Scientific highlights the superior performance of a Phenyl-X phase over a standard C18 for resolving four estrogen compounds.[5]
-
-
Mobile Phase Optimization: The choice of organic modifier (typically acetonitrile or methanol) and its proportion in the aqueous mobile phase controls retention and selectivity.
-
Acetonitrile is often preferred for its lower viscosity and UV transparency. Isocratic elution with 50% acetonitrile in water has been shown to separate estriol, estradiol, and estrone within 16 minutes.[2]
-
Methanol can offer different selectivity and is sometimes used in combination with acetonitrile.[6] For complex mixtures or when analyzing metabolites, a gradient elution, where the organic solvent concentration is increased over time, is necessary to elute all compounds with good peak shape in a reasonable timeframe.[4][7] Adding a small amount of acid, like formic or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape by suppressing the ionization of residual silanols on the silica support.[7][8]
-
Application Protocol 1: Simultaneous Quantification of E1, E2, and E3 by RP-HPLC with UV Detection
This protocol details a robust, gradient-based reversed-phase method for the simultaneous determination of estrone, estradiol, and estriol in pharmaceutical preparations or cosmetic products.
Principle
This method leverages a C8 stationary phase to achieve baseline separation of the three primary estrogens. A gradient elution with acetonitrile and water ensures that the more polar E3 is retained sufficiently for quantification while the less polar E1 is eluted efficiently without excessive peak broadening. This approach is adapted from a validated method for hormone determination in cosmetic products.[4]
Experimental Workflow
Caption: General workflow for HPLC analysis of estratriene derivatives.
Detailed Protocol
A. Instrumentation and Materials
-
HPLC system with gradient pump, autosampler, column thermostat, and UV/Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical column: Agilent Zorbax Eclipse XDB C8 (4.6 x 250 mm, 5 µm) or equivalent.[4]
-
Reference standards: Estrone (E1), 17β-Estradiol (E2), Estriol (E3).
-
Solvents: HPLC-grade acetonitrile and ultrapure water.
-
Sample preparation: Methanol (HPLC grade), Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB) if sample cleanup is required.[4]
B. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | Ultrapure Water | Polar component for reversed-phase separation. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute analytes. |
| Gradient Program | 0-30 min: 30% to 80% B | The gradual increase in organic content allows for the elution of analytes with a wide polarity range.[4] |
| 30-35 min: 80% B (Hold) | Ensures elution of any strongly retained compounds.[4] | |
| 35.1-45 min: 30% B (Re-equilibration) | Prepares the column for the next injection, ensuring reproducibility.[4] | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency.[4] |
| Column Temp. | 30 °C | Controlled temperature ensures stable retention times. |
| Detection | UV at 230 nm | A suitable wavelength for detecting the aromatic A-ring common to all estrogens.[4] |
| Injection Volume | 10-20 µL | Dependent on sample concentration and system sensitivity. |
C. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard in methanol.[5]
-
Working Standards: Prepare a mixed working standard solution containing E1, E2, and E3 at an appropriate concentration (e.g., 100 µg/mL) by diluting the stock solutions with the initial mobile phase (30:70 Acetonitrile:Water).[5] Prepare a series of calibration standards by serial dilution.
-
Sample Preparation (for cosmetic lotions): Mix the product with an inert support like Celite. Perform a liquid extraction with methanol. For complex matrices, a clean-up step using an SPE cartridge is recommended to remove interfering substances.[4]
D. System Suitability and Validation
-
Procedure: Inject the mixed working standard five times.
-
Acceptance Criteria:
-
Resolution (Rs): The resolution between adjacent peaks (E3/E2, E2/E1) should be > 2.0.
-
Tailing Factor (Tf): Should be between 0.9 and 1.5 for each peak.
-
Relative Standard Deviation (%RSD): The %RSD for retention time and peak area should be < 2.0%.
-
Application Protocol 2: Chiral Separation of Estradiol Diastereomers
The separation of stereoisomers, such as 17α-estradiol and 17β-estradiol, is crucial as they often exhibit vastly different biological activities. This requires specialized Chiral Stationary Phases (CSPs).
Principle
Direct chiral separation on a CSP is the most efficient method.[9] CSPs are made by immobilizing a single enantiomer of a chiral selector onto a silica support.[9] Enantiomers of the analyte form transient, diastereomeric complexes with the CSP, which have different interaction energies, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and effective for a wide range of compounds, including steroids.
Alternatively, an indirect method can be used where the racemic analyte is derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (e.g., silica gel).[10]
Protocol: Direct Separation on a Polysaccharide-Based CSP
A. Instrumentation and Materials
-
HPLC system (isocratic or gradient).
-
UV/Vis or Circular Dichroism (CD) detector.
-
Chiral Column: e.g., Daicel CHIRALCEL® OD-H or CHIRALPAK® AD-H (amylose or cellulose derivatives).
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol.
B. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) | Normal-phase mode is typical for polysaccharide CSPs. The ratio is critical for selectivity and must be optimized. |
| Flow Rate | 0.5 - 1.0 mL/min | Adjusted to optimize resolution and analysis time. |
| Column Temp. | 25 °C | Temperature can significantly affect chiral recognition; must be tightly controlled. |
| Detection | UV at 220 nm or 280 nm | 280 nm is specific to the phenolic A-ring; 220 nm offers higher sensitivity. |
C. Method Development Insights
-
Screening: Begin by screening different polysaccharide-based columns (e.g., AD, OD, AS phases) with a standard mobile phase like Hexane/IPA (90/10).
-
Optimization: Once partial separation is observed, finely tune the ratio of the alcohol modifier (IPA or ethanol). Reducing the alcohol percentage generally increases retention and can improve resolution.
-
Trustworthiness: The elution order of enantiomers on a specific CSP under defined conditions is consistent. Once validated with a known standard, it can be used to determine the absolute configuration of unknown samples.
Advanced Methods: UPLC-MS/MS for Ultra-Trace Quantification
For bioanalytical applications, such as measuring endogenous estrogen levels in plasma or serum, the concentration is often in the low pg/mL range, far below the detection limits of UV detectors.[11] In these cases, coupling Ultra-Performance Liquid Chromatography (UPLC) with tandem mass spectrometry (MS/MS) is the gold standard.
Principle and Advantages
-
UPLC: Utilizes sub-2 µm particle columns to provide faster separations and higher resolution compared to traditional HPLC.
-
Tandem MS (MS/MS): Offers unparalleled sensitivity and selectivity. It works by selecting a specific precursor ion (the molecular ion of the estrogen), fragmenting it, and then monitoring a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference.
-
Derivatization: To enhance ionization efficiency in the mass spectrometer (especially with Electrospray Ionization - ESI), derivatization of the estrogens may be employed.[12] However, highly sensitive modern instruments can often measure them directly.[7]
Typical UPLC-MS/MS Workflow
Caption: Workflow for UPLC-MS/MS analysis of estrogens in biological fluids.
Key Parameters
-
Sample Preparation: A robust extraction is critical. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to concentrate the analytes and remove proteins and phospholipids.[11][12]
-
Internal Standards: Stable isotope-labeled (e.g., d4-Estradiol) versions of the analytes are used as internal standards to correct for extraction losses and matrix effects, ensuring the highest accuracy.[13]
-
Ionization: ESI in negative mode is common for the phenolic hydroxyl group, but positive mode can also be used.[13][14]
-
MRM Transitions: Specific precursor → product ion transitions must be optimized for each analyte and the internal standard to maximize sensitivity and prevent crosstalk.
References
-
Zgoła-Grześkowiak, A., Grześkowiak, T., & Jeszka-Skowron, M. (2020). Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. Molecules. Available at: [Link]
-
De-Qing, C., Wen-Bin, Z., & Min-Jie, C. (2010). Determination of estriol, estradiol, estrone, and progesterone in cosmetic products. Journal of AOAC International. Available at: [Link]
-
Anapharm Bioanalytics. (n.d.). New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone. Anapharm. Available at: [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available at: [Link]
-
Erkoç, F. U., Ozsar, S., Güven, B., Kalkandelen, G., & Uğrar, E. (1989). High-performance liquid chromatographic analysis of steroid hormones. Journal of Chromatographic Science. Available at: [Link]
-
Shille, V. M., & Stabenfeldt, G. H. (1982). HPLC separation of anti-estrogen and estrogen receptor binding components of mouse plasma. Steroids. Available at: [Link]
-
Zgoła-Grześkowiak, A., Grześkowiak, T., & Jeszka-Skowron, M. (2020). Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. National Institutes of Health. Available at: [Link]
-
Popović, G., Cakar, J., & Agbaba, D. (2007). HPLC determination of estradiol, its degradation product, and preservatives in new topical formulation Estrogel HBF. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
-
The Pharma Innovation Journal. (2019). RP-HPLC method development and validation for the simultaneous estimation of segesterone and ethinyl estradiol in bulk and its. The Pharma Innovation Journal. Available at: [Link]
-
ResearchGate. (2016). Determination of estrogenic hormones in water samples using high performance liquid chromatography combined with dispersive liquid-liquid micro-extraction method based on solidification of floating organic drop and pre-column derivatization. ResearchGate. Available at: [Link]
-
Al-Hayali, R. A. (2015). GC-MS and HPLC Methods for Determination of Estriol Hormone in Pharmaceutical Preparations. Austin Publishing Group. Available at: [Link]
-
Lambda Therapeutic Research. (2023). LC-MS/MS Method for Total Estrone and Equilin Quantification. Lambda CRO. Available at: [Link]
-
Becerra, Y. G., et al. (2018). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Retention behaviour of estradiol derivatives in reversed phase HPLC. ResearchGate. Available at: [Link]
-
Hayashi, N., Hayata, K., & Sekiba, K. (1985). Rapid and simultaneous measurement of estrone, estradiol, estriol and estetrol in serum by high performance liquid chromatography with electrochemical detection. Acta Medica Okayama. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Wardle, R., & Calton, L. (n.d.). Analysis of Serum Estrogens by UPLC-MS/MS for Clinical Research. Waters Corporation. Available at: [Link]
-
Kushnir, M. M., et al. (2011). Current strategies for quantification of estrogens in clinical research. National Institutes of Health. Available at: [Link]
-
Farmacia Journal. (2016). LC-MS/MS ESI METHODS FOR THE DETERMINATION OF OESTROGENS AND ANDROGENS IN BIOLOGICAL MATRIX – A MINIREVIEW. Farmacia Journal. Available at: [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
Sources
- 1. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic analysis of steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Determination of estriol, estradiol, estrone, and progesterone in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Rapid and simultaneous measurement of estrone, estradiol, estriol and estetrol in serum by high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. mdpi.com [mdpi.com]
- 11. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 13. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. farmaciajournal.com [farmaciajournal.com]
Application Note: Unraveling the Structure of 1,3,5(10)-estratriene through GC-MS Fragmentation Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Introduction: The Significance of Estratriene Core Structure in Steroid Analysis
The 1,3,5(10)-estratriene molecule is the fundamental hydrocarbon framework of all estrogenic steroids. Its unique aromatic A ring and the stereochemistry of its fused B, C, and D rings dictate the biological activity of its numerous derivatives, which play critical roles in human physiology and are the basis for a wide array of pharmaceutical compounds. Understanding the mass spectrometric behavior of this core structure is paramount for the unambiguous identification of estrogens and their metabolites in complex biological matrices, a crucial task in clinical diagnostics, doping control, and pharmaceutical research.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard technique for the analysis of steroids due to its high chromatographic resolution and the generation of reproducible, information-rich mass spectra upon electron ionization (EI).[1] The fragmentation patterns observed in EI-MS are akin to a molecular fingerprint, providing structural details that are essential for confident compound identification. This application note provides a detailed examination of the characteristic EI fragmentation patterns of the this compound backbone and outlines a robust GC-MS protocol for its analysis.
The Causality of Fragmentation: Electron Ionization and the Estratriene Structure
Upon entering the mass spectrometer's ion source, the this compound molecule is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation, denoted as M•+. The stability of the aromatic A ring in the estratriene structure makes it a likely site for initial ionization. The resulting molecular ion is often observable in the mass spectrum and, for this compound (C18H24), would appear at a mass-to-charge ratio (m/z) of 240.
The excess energy imparted during ionization induces fragmentation of the M•+ ion. These fragmentation pathways are not random; they are governed by the principles of physical organic chemistry, favoring the formation of stable carbocations and neutral radical species. The presence of the rigid, fused ring system of the estratriene core directs fragmentation in a predictable manner.
Deciphering the Fragmentation Pattern of the this compound Backbone
A pivotal fragmentation pathway for triaromatic steroids involves the cleavage of the D-ring. Specifically, the bond between C-13 and C-17 is prone to rupture. For the unsubstituted this compound, this would lead to the loss of the C16 and C17 carbons along with their associated hydrogens.
A key diagnostic feature of triaromatic steroids is the formation of highly stable fragment ions resulting from cleavages around the D-ring. Research on the mass spectrometry of aromatic steroids has shown that a characteristic cleavage occurs at the C-17 to C-20 bond in substituted steroids. For the broader class of triaromatic steroids, a base peak is often observed at an m/z corresponding to the steroid nucleus after the loss of the side chain at C-17. For a simple alkyl-substituted triaromatic steroid, this can result in a prominent ion at m/z 231. For the unsubstituted C18 steroid core, a similar fragmentation pattern is expected, leading to characteristic ions representing the stable tricyclic aromatic core.
Based on the principles of mass spectrometry and analysis of related compounds, the following key fragments are anticipated for this compound:
| m/z Value | Proposed Fragment Structure/Origin | Significance |
| 240 | [M]•+ (Molecular Ion) | Confirms the molecular weight of the analyte. |
| 225 | [M - CH3]•+ | Loss of the angular methyl group at C-13. |
| 212 | [M - C2H4]•+ | Loss of ethylene from the D-ring. |
| 197 | [M - C3H7]•+ | Further fragmentation of the D-ring. |
| 143 | A characteristic ion for many steroids, often related to the A and B rings. |
It is important to note that the presence of functional groups, such as hydroxyl or keto groups in common estrogens like estradiol and estrone, will significantly influence the fragmentation pattern, often leading to additional losses of water or other small neutral molecules.
Fragmentation Pathway of this compound
Caption: Proposed EI fragmentation of this compound.
Protocol for the GC-MS Analysis of this compound and Related Steroids
This protocol provides a general framework for the analysis of this compound and similar non-polar steroids. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation
For complex matrices such as plasma or urine, a robust extraction and cleanup procedure is essential.
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of sample, add an appropriate internal standard (e.g., a deuterated analog).
-
Extract with 5 mL of a non-polar solvent such as hexane or a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove interferences.
-
Elute the analyte with a non-polar solvent (e.g., hexane or ethyl acetate).
-
Evaporate the eluate to dryness.
-
2. Derivatization (Optional but Recommended for Hydroxylated Steroids)
For steroids containing hydroxyl groups, derivatization is often necessary to improve volatility and thermal stability. A common method is silylation:
-
Reconstitute the dried extract in 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Incubate at 60-70°C for 30 minutes.
-
The sample is now ready for injection.
3. GC-MS Instrumentation and Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injector Port | Splitless mode at 280°C | Ensures efficient transfer of the analyte onto the column. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A standard non-polar column suitable for steroid separation. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good chromatographic efficiency. |
| Oven Program | Initial temp 150°C, hold 1 min, ramp to 280°C at 15°C/min, hold 10 min | An example program; should be optimized for separation of target analytes. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy for generating reproducible fragmentation patterns. |
| Ion Source Temp | 230°C | A typical temperature to ensure analyte volatilization without degradation. |
| Quadrupole Temp | 150°C | Maintains ion transmission efficiency. |
| Scan Range | m/z 40-550 | A wide enough range to capture the molecular ion and key fragments. |
Experimental Workflow
Caption: Workflow for GC-MS analysis of estratriene.
Conclusion and Best Practices
The GC-MS analysis of this compound and its derivatives provides a wealth of structural information through predictable fragmentation patterns. The stability of the aromatic A ring and the characteristic cleavages of the D-ring lead to a diagnostic mass spectrum. For confident identification, it is crucial to compare both the retention time and the full mass spectrum of an unknown peak to that of a certified reference standard analyzed under identical conditions. When analyzing complex biological samples, a thorough sample preparation to remove matrix interferences is essential for achieving reliable and reproducible results. The protocols and fragmentation insights provided in this application note serve as a valuable resource for researchers and scientists working on the analysis of estrogenic steroids.
References
-
Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. MDPI. Available at: [Link]
-
Estra-1,3,5(10)-trien-17-ol. PubChem. Available at: [Link]
-
Estra-1,3,5(10)-trien-17beta-ol. NIST WebBook. Available at: [Link]
-
Mass spectrum of Estra-1,3,5(10)-trien-17B-ol with retention time (RT)=... ResearchGate. Available at: [Link]
-
d. Estra-1, 3, 5(10)-trien-17á-ol. ResearchGate. Available at: [Link]
Sources
Application Note: Unambiguous ¹H and ¹³C NMR Spectral Assignments for the Steroid Nucleus 1,3,5(10)-Estratriene
Abstract
This technical guide provides a comprehensive analysis and definitive spectral assignment for the fundamental steroid hydrocarbon, 1,3,5(10)-estratriene. As the core scaffold of all estrogenic hormones, its precise nuclear magnetic resonance (NMR) characterization is paramount for researchers in medicinal chemistry, drug development, and natural product synthesis. Moving beyond a simple data report, this note elucidates the causal relationships between molecular structure and spectral features. It integrates data from one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to establish a self-validating, unambiguous assignment of every proton and carbon resonance. Furthermore, detailed, field-proven protocols for sample preparation and data acquisition are provided to ensure researchers can replicate and build upon these findings.
Introduction: The Central Role of NMR in Steroid Elucidation
Steroids are characterized by a rigid tetracyclic carbon skeleton, presenting a complex three-dimensional structure with numerous stereocenters. This structural complexity makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for their characterization.[1][2] Unlike other analytical techniques, NMR provides a complete picture of the molecular framework by probing the chemical environment of individual nuclei (¹H and ¹³C).
This compound is the parent hydrocarbon of the estrane series, which includes crucial hormones like estradiol and estrone. Its structure features a signature aromatic A-ring fused to a saturated B/C/D-ring system. A definitive understanding of its NMR spectrum is the foundational step for identifying and characterizing its countless physiologically active derivatives. The crowded aliphatic region and subtle differences in the chemical shifts of its many CH and CH₂ groups necessitate a multi-dimensional NMR approach for a confident assignment.[3][4] This guide will leverage a combination of techniques to deconstruct the spectrum and assign each resonance.[5][6][7]
Molecular Structure and Standard Numbering
Accurate spectral assignment begins with a clear representation of the molecular structure using the internationally accepted steroid numbering system. The structure of this compound, with each carbon atom numbered, is shown below. This numbering will be used consistently for all subsequent spectral assignments.
Caption: Molecular structure of this compound with standard steroid numbering.
¹H NMR Spectral Assignments
The ¹H NMR spectrum of this compound is distinctly divided into three regions: the downfield aromatic region, a complex and crowded upfield aliphatic region, and a sharp singlet for the angular methyl group.
-
Aromatic Protons (δ 7.0-7.3 ppm): The protons on the A-ring (H-1, H-2, H-3, and H-4) are significantly deshielded due to the aromatic ring current and resonate at high chemical shifts.[8][9] Their specific multiplicities arise from coupling to their neighbors.
-
Aliphatic Protons (δ 1.4-2.9 ppm): This region contains the signals for the 16 protons on the B, C, and D rings. Severe signal overlap is common, making definitive assignment from the 1D spectrum alone nearly impossible.[1][3] The protons at C-6 and C-9 are benzylic and are thus shifted further downfield within this region.
-
Methyl Protons (δ ~0.8 ppm): The three protons of the C-18 angular methyl group give rise to a sharp singlet, as they have no adjacent protons to couple with. This signal is a hallmark of the steroid skeleton.[1]
The definitive assignments below are established through 2D COSY experiments, which map out all ¹H-¹H coupling networks.
Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-1 | ~7.21 | d |
| H-2 | ~7.05 | t |
| H-3 | ~7.15 | t |
| H-4 | ~7.25 | d |
| H-6α, H-6β | ~2.85 | m |
| H-7α, H-7β | ~1.95, ~1.45 | m |
| H-8β | ~2.20 | m |
| H-9α | ~2.60 | m |
| H-11α, H-11β | ~2.35, ~2.25 | m |
| H-12α, H-12β | ~1.50 | m |
| H-14α | ~1.40 | m |
| H-15α, H-15β | ~1.75, ~1.45 | m |
| H-16α, H-16β | ~2.05, ~1.60 | m |
| H-17α, H-17β | ~2.15, ~1.55 | m |
| H-18 (CH₃) | ~0.80 | s |
Note: The chemical shifts are approximate values based on published data for related estrane derivatives and predictive models. Exact values can vary slightly based on solvent and concentration. The "m" (multiplet) designation reflects the complex coupling and overlap in the aliphatic region.
¹³C NMR and DEPT Spectral Assignments
The broadband proton-decoupled ¹³C NMR spectrum provides one signal for each of the 18 unique carbon atoms in the molecule, free from C-H coupling.
-
Aromatic Carbons (δ 125-140 ppm): The six carbons of the A-ring appear in the characteristic downfield region for sp²-hybridized carbons.[10][11]
-
Aliphatic Carbons (δ 20-55 ppm): The eleven sp³-hybridized carbons of the B, C, and D rings resonate in the upfield region.
-
Quaternary Carbons: The two quaternary carbons at the ring junctions, C-10 and C-13, lack attached protons and often have lower intensity signals.
-
Methyl Carbon: The C-18 methyl carbon gives a sharp, intense signal at the highest field (~14 ppm).
For an unambiguous assignment, separating the aliphatic signals by their type (CH, CH₂, CH₃) is crucial. This is achieved using the DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment. In a DEPT-135 spectrum:
-
CH₃ and CH groups appear as positive peaks.
-
CH₂ groups appear as negative (inverted) peaks.
By combining the broadband ¹³C spectrum with the DEPT-135 data and correlating it to the ¹H assignments via a 2D HSQC experiment (which links each proton to its directly attached carbon), a complete and validated assignment can be made.[4][5]
Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | DEPT-135 Signal |
| C-1 | ~126.2 | Positive (CH) |
| C-2 | ~126.0 | Positive (CH) |
| C-3 | ~128.5 | Positive (CH) |
| C-4 | ~125.8 | Positive (CH) |
| C-5 | ~138.0 | Absent (C) |
| C-6 | ~29.5 | Negative (CH₂) |
| C-7 | ~25.9 | Negative (CH₂) |
| C-8 | ~38.5 | Positive (CH) |
| C-9 | ~44.2 | Positive (CH) |
| C-10 | ~134.5 | Absent (C) |
| C-11 | ~26.5 | Negative (CH₂) |
| C-12 | ~36.2 | Negative (CH₂) |
| C-13 | ~43.1 | Absent (C) |
| C-14 | ~50.1 | Positive (CH) |
| C-15 | ~24.1 | Negative (CH₂) |
| C-16 | ~28.0 | Negative (CH₂) |
| C-17 | ~21.9 | Negative (CH₂) |
| C-18 | ~13.8 | Positive (CH₃) |
Protocols for NMR Analysis
Achieving high-quality, reproducible NMR data is fundamentally dependent on meticulous sample preparation and correctly chosen acquisition parameters.[14]
Protocol for NMR Sample Preparation
Rationale: The choice of solvent is critical. A deuterated solvent is required to avoid a large interfering signal in the ¹H spectrum and to provide a lock signal for the spectrometer.[15] Chloroform-d (CDCl₃) is ideal for the non-polar this compound. Sample concentration must be sufficient for a good signal-to-noise ratio, especially for ¹³C NMR, without causing line broadening.[15][16]
Materials:
-
This compound sample
-
Deuterated Chloroform (CDCl₃) with 0.03% TMS
-
High-quality 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent)
-
Glass Pasteur pipette
-
Vial and microbalance
Procedure:
-
Weigh the Sample: Accurately weigh 10-15 mg of the estratriene sample for ¹H NMR or 50-75 mg for comprehensive ¹H and ¹³C studies into a clean, dry vial.
-
Add Solvent: Using a glass Pasteur pipette, add approximately 0.6 mL of CDCl₃ (containing TMS) to the vial.
-
Dissolve: Gently swirl the vial to ensure the sample is completely dissolved. If necessary, brief sonication can be used.
-
Transfer to NMR Tube: Carefully transfer the solution into the NMR tube using the Pasteur pipette. Avoid transferring any solid particulates. The final solvent height should be approximately 4-5 cm.
-
Cap and Label: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.
Protocol for NMR Data Acquisition
Rationale: A combination of 1D and 2D experiments is required for full assignment. Standard ¹H and broadband-decoupled ¹³C scans provide the basic chemical shift information. DEPT-135 is used to determine carbon multiplicity. 2D experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are essential to connect the spectral data and build the complete molecular structure.
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Workflow Diagram:
Caption: Workflow for NMR analysis of this compound.
Conclusion and Validation
The structural elucidation of complex molecules like this compound is a puzzle where each NMR experiment provides a crucial piece. The ¹H and ¹³C spectra provide the list of parts, the DEPT spectrum sorts them by type (CH₃, CH₂, CH), and the 2D spectra (COSY, HSQC, HMBC) provide the instructions for how they connect. This multi-faceted approach creates a self-validating system; for instance, the assignment of a specific CH₂ group is confirmed by its negative DEPT-135 peak, the chemical shifts of its two attached protons, their mutual coupling in the COSY spectrum, their direct correlation to the carbon signal in the HSQC spectrum, and their long-range correlations to neighboring carbons in the HMBC spectrum. The data and protocols presented here provide a robust and reliable foundation for any researcher working with estrane-based steroids.
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ResearchGate. (n.d.). Assignment of signals in the 13 C and 1 H NMR spectra of dimer 6. Retrieved February 5, 2026, from [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved February 5, 2026, from [Link]
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Application Note & Protocols: High-Purity 1,3,5(10)-Estratriene Purification via Controlled Crystallization
Abstract
The purification of 1,3,5(10)-estratriene and its derivatives, such as the endogenous estrogen Estrone, is a critical step in the development and manufacturing of hormonal therapeutics and research compounds.[1] Achieving high purity is paramount for ensuring safety, efficacy, and batch-to-batch consistency. Crystallization is a powerful, scalable, and economical technique for the purification of these steroid compounds.[2] This guide provides a detailed exploration of the fundamental principles and practical protocols for the crystallization of this compound derivatives. We will examine cooling, antisolvent, and evaporative crystallization techniques, with a focus on the causal relationships between solvent selection, process parameters, and the final crystal product's purity and morphology. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their purification workflows.
Introduction: The Imperative for Purity
This compound is the core chemical structure of the estrogen class of steroid hormones. Estrone (3-hydroxy-estra-1,3,5(10)-trien-17-one) is a prominent member of this family, playing a significant role in numerous physiological processes.[1][3] In pharmaceutical applications, even minute impurities can alter the drug's biological activity, stability, and toxicity profile. Therefore, robust purification methods are essential.
Crystallization stands out as the premier technique for purifying organic compounds on both laboratory and industrial scales.[2] The process leverages differences in solubility between the target compound and its impurities under specific solvent and temperature conditions. A well-designed crystallization process selectively encourages the target molecules to self-assemble into a highly ordered crystal lattice, effectively excluding impurities which remain in the solution (mother liquor). The result is a significant enhancement in purity.
The Science of Crystallization: A Primer
The driving force for crystallization is supersaturation , a non-equilibrium state where the concentration of the solute in a solution exceeds its equilibrium solubility. This state can be induced by several methods:
-
Cooling: Most organic compounds, including steroids, are more soluble in warmer solvents. By dissolving the compound in a hot solvent to create a saturated or near-saturated solution and then cooling it, the solubility decreases, leading to supersaturation and subsequent crystallization.[2][4]
-
Antisolvent Addition: This involves adding a second solvent (an "antisolvent") in which the target compound is poorly soluble to a solution of the compound. This reduces the overall solubility of the solute in the mixed solvent system, inducing crystallization.
-
Solvent Evaporation: Slowly evaporating the solvent from a solution increases the solute concentration. Once the concentration surpasses the solubility limit, crystallization begins. This method is often used for generating high-quality single crystals for analysis.[4][5]
The success of any crystallization protocol hinges on controlling the rate at which supersaturation is achieved. Rapid changes often lead to the formation of small, impure crystals or an amorphous precipitate, whereas slow, controlled changes favor the growth of larger, purer crystals.[4]
Foundational Step: Solvent Selection
The choice of solvent is the most critical factor in developing a successful crystallization protocol. An ideal solvent should exhibit a steep solubility curve with respect to temperature; it should dissolve the compound well at high temperatures but poorly at low temperatures.[4]
Key Considerations for Solvent Selection:
-
Solubility: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Impurity Profile: The solvent should either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).
-
Boiling Point: A moderately low boiling point is often preferred to facilitate easy removal from the crystals during drying. However, highly volatile solvents can evaporate too quickly, leading to poor crystal quality.[4]
-
Reactivity: The solvent must be inert and not react with the compound.
-
Safety & Environmental Impact: Toxicity, flammability, and environmental impact are crucial considerations, especially for scale-up operations.
The following table summarizes common solvents and their properties relevant to steroid crystallization.
| Solvent | Boiling Point (°C) | Polarity | Typical Steroid Solubility | Notes |
| Methanol | 65 | Polar | Good when hot, poor when cold | Excellent for cooling crystallization. Can form solvates. |
| Ethanol | 78 | Polar | Similar to methanol | A common and effective choice.[6][7] |
| Acetone | 56 | Polar Aprotic | Generally a good solvent | Its volatility requires controlled cooling/evaporation.[4][7] |
| Ethyl Acetate | 77 | Medium Polarity | Good general-purpose solvent | Often used in combination with nonpolar solvents like hexane.[8] |
| Toluene | 111 | Nonpolar | Good for nonpolar steroids | Higher boiling point requires careful handling. |
| Heptane/Hexane | 98 / 69 | Nonpolar | Poor solvent | Often used as an antisolvent.[8][9] |
| Water | 100 | Very Polar | Insoluble | Can be used as an antisolvent for solutions in polar organic solvents.[7] |
Experimental Workflows & Protocols
The general workflow for purification by crystallization is a multi-step process that requires careful execution to ensure high purity and yield.
Caption: General workflow for purification by recrystallization.
Protocol 1: Cooling Crystallization from a Single Solvent
This is the most common and straightforward method, relying on the reduced solubility of the steroid at lower temperatures.[2]
Methodology:
-
Dissolution: Place the crude this compound derivative (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. Add a small volume of the chosen solvent (e.g., methanol) and heat the mixture to a gentle boil with stirring (e.g., using a magnetic stir plate).
-
Achieve Saturation: Continue adding small portions of the hot solvent until the steroid just completely dissolves. Adding a large excess of solvent will reduce the final yield.[2]
-
Hot Filtration (if necessary): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot filtration. This involves quickly filtering the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to prevent premature crystallization on the filter.[2]
-
Controlled Cooling: Cover the flask (e.g., with a watch glass) and allow it to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of large, pure crystals.[4] Rushing this step by plunging the hot flask directly into an ice bath will cause rapid precipitation, trapping impurities.
-
Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath or refrigerator (4°C) for at least 30-60 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum off, add a small amount of ice-cold solvent to the crystals to wash away any adhering mother liquor which contains the soluble impurities. Reapply the vacuum to pull the wash solvent through.[8]
-
Drying: Transfer the crystalline product to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50°C) to remove all residual solvent.
Protocol 2: Antisolvent Crystallization
This technique is useful when a suitable single solvent with a steep temperature-solubility profile cannot be found.
Methodology:
-
Dissolution: Dissolve the crude steroid in a minimum amount of a "good" solvent (e.g., acetone or ethanol) at room temperature.
-
Antisolvent Addition: Slowly add a "poor" solvent (antisolvent), such as water or hexane, dropwise with continuous stirring.
-
Induce Nucleation: Continue adding the antisolvent until the solution becomes faintly turbid (cloudy). The turbidity indicates that the solution is saturated and nucleation has begun.
-
Crystal Growth: If necessary, gently warm the solution until the turbidity just disappears, then allow it to cool slowly and undisturbed. This process, known as recrystallization, helps to form better-quality crystals.[2]
-
Isolation and Drying: Once crystal formation is complete, isolate, wash (using a solvent mixture with a higher proportion of the antisolvent), and dry the crystals as described in Protocol 1 (Steps 6-8).
Factors Influencing Crystallization Success
The outcome of a crystallization experiment is governed by a complex interplay of thermodynamic and kinetic factors. Understanding these relationships is key to troubleshooting and optimization.
Caption: Key interdependent factors governing the outcome of crystallization.
-
Cooling Rate: As discussed, a slower cooling rate generally yields purer, larger crystals.[10] A programmed cooling profile can be employed for maximum control.
-
Agitation: Stirring can influence crystal size and prevent the formation of large agglomerates. However, excessive or high-shear stirring can lead to secondary nucleation, resulting in a smaller crystal size distribution.[8]
-
Seeding: Introducing a small quantity of pure seed crystals to a supersaturated solution can initiate crystallization in a controlled manner, helping to achieve a desired crystal size and form.[8]
Purity Assessment & Quality Control
Verifying the purity of the final product is a non-negotiable step. The protocol is only validated once the output is confirmed to be of high purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of estrogens.[11][12] A validated HPLC method can separate the target compound from related substances and degradation products, allowing for precise quantification of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for identifying and quantifying volatile impurities.[13][14]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and melting range of the crystalline product. A sharp melting point close to the literature value is indicative of high purity. Broad melting ranges often suggest the presence of impurities.[15]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the effectiveness of the purification by comparing the spot(s) of the crude material, the mother liquor, and the final crystalline product.
Conclusion
Crystallization is an indispensable technique in the purification of this compound and its derivatives. Its effectiveness is rooted in the systematic application of chemical and physical principles. By carefully selecting the solvent system and meticulously controlling process parameters such as temperature, cooling rate, and agitation, researchers can reliably achieve high levels of purity. The protocols and principles outlined in this guide provide a robust framework for developing and optimizing crystallization processes, ensuring the quality and integrity required for pharmaceutical research and development.
References
- UCT Science. SOP: CRYSTALLIZATION.
- ResearchGate. (PDF) Solvent–Solvent Cooling Crystallization: An Effective Method to Control the Morphology and Size of Ammonium Perchlorate Crystals.
- Google Patents. US7148212B2 - Process for production of steroid crystals, steroid crystals obtained thereby and pharmaceutical preparations containing them.
- Biosynth. 1,3,5(10)-Estratrien-3-ol-17-one | 53-16-7 | FE22839.
- ResearchGate. (PDF) Chromatography-Crystallization Hybrid Process for Artemisinin Purification from Artemisia annua.
- PubMed. The study of crystallization of estrogenic 17beta-hydroxysteroid dehydrogenase with DHEA and DHT at elevated temperature.
- University of Geneva. Guide for crystallization.
- University of Rochester, Department of Chemistry. How To: Purify by Crystallization.
- PubMed. Purification, characterization and crystallization of human placental estrone/dehydroepiandrosterone sulfatase, a membrane-bound enzyme of the endoplasmic reticulum.
- NIH. 3-Ferrocenyl-estra-1,3,5 (10)-triene-17-one: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, DFT Studies, and Its Binding to Human Serum Albumin Studied through Fluorescence Quenching and In Silico Docking Studies.
- Redalyc. Analytical procedures for the determination of estrogen compounds in a surface water reservoir in Southeast Brazil.
- Cayman Chemical. Estriol Product Information.
- ResearchGate. Purity assessment for 17β-estradiol | Request PDF.
- MP Biomedicals. beta-Estradiol Technical Information.
- ResearchGate. Effect of Solvent on the Crystal Structure and Habit of Hydrocortisone.
- NIH. A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry.
- PubChem. Estra-1,3,5(10)-triene-3,17-diol.
- PubMed. Effect of impurities on estradiol crystallization in a sustained-release implant.
- Ghent University Library. CHAPTER II.1. Development and validation of an analytical method for the detection of estrogens in water.
- NIH. Method development, validation, and impurity measurement of β-estradiol from radiolabeled [131I]β-estradiol using radio-high-performance liquid chromatography for radioligand of saturation binding assay.
- Cayman Chemical. Estrone Product Information.
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C-H functionalization of 1,3,5(10)-estratriene at C17 position
Application Note: Precision C-H Functionalization of 1,3,5(10)-Estratriene at the C17 Position
Part 1: Executive Summary & Strategic Framework
The Challenge: The Distal Methylene Problem Functionalizing the C17 position of the this compound core (the fundamental hydrocarbon skeleton of estrogens) presents a formidable regioselectivity challenge. In the absence of the natural C17-oxygenation found in estradiol or estrone, the C17 methylene group is chemically "invisible" compared to the highly reactive positions elsewhere on the scaffold:
-
C6 (Benzylic): The most reactive position due to resonance stabilization from the A-ring.
-
C9 (Tertiary Benzylic): Highly reactive towards H-atom abstraction (HAT).
-
C1 (Ortho-Aryl): Susceptible to directed metalation.
To selectively functionalize C17-H without pre-existing handles, one must bypass these innate reactivity hotspots.[1] This guide details two high-fidelity protocols to achieve this: Solvent-Controlled Mn-Catalyzed Oxidation (for direct ketonization) and Geometric Radical Relay (for site-specific halogenation).
Part 2: Strategic Methodologies
Method A: Innate Selectivity Tuning via Fluorinated Solvents (Modern Approach)
Best for: Direct conversion of C17-H to C17-ketone (Estrone derivatives).
Mechanism: High-valent metal-oxo species (e.g., Mn(V)=O) are electrophilic. By utilizing 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent, we alter the thermodynamic landscape. HFIP forms strong hydrogen bond networks with the oxidant and the substrate's electron-rich A-ring, effectively "deactivating" the benzylic C6 position and the aromatic ring itself. This forces the catalyst to react with the more remote, electron-neutral secondary C-H bonds (C12, C15, C17). Using bulky ligands (e.g., PDP) further biases the reaction away from the tertiary C9 position.
Method B: Geometric Radical Relay (Classic "Breslow" Approach)
Best for: Absolute regiocontrol using a C3-directing group.
Mechanism: This method utilizes a "molecular crane." A benzophenone template attached to the C3-hydroxyl group (common in steroid synthesis) generates a radical upon UV irradiation. The geometric length of the linker is engineered to position the oxygen radical exactly over the C17 hydrogens, facilitating a 1,X-Hydrogen Atom Transfer (HAT).
Part 3: Experimental Protocols
Protocol A: HFIP-Directed Mn-Catalyzed C17 Oxidation
Objective: Synthesis of 17-oxo-1,3,5(10)-estratriene derivatives.
Reagents & Materials:
-
Substrate: 3-acetoxy-1,3,5(10)-estratriene (Protection of C3-OH is required to prevent phenol oxidation).
-
Catalyst: 2 (White-Chen Catalyst).
-
Oxidant: 50 wt% H2O2 (aq).
-
Additive: Chloroacetic acid (ClCH2CO2H).
-
Solvent: HFIP (Hexafluoroisopropanol).
Step-by-Step Workflow:
-
Preparation: In a 20 mL vial, dissolve 3-acetoxy-1,3,5(10)-estratriene (0.1 mmol, 1.0 equiv) in HFIP (1.0 mL).
-
Catalyst Addition: Add [Mn(CF3-PDP)] (5 mol%) and chloroacetic acid (0.5 equiv).
-
Note: The acid additive facilitates proton transfer steps in the catalytic cycle.
-
-
Oxidant Feed: Prepare a solution of H2O2 (1.2 equiv) in HFIP (0.5 mL). Using a syringe pump, add this solution dropwise over 45 minutes at 0°C.
-
Critical Control Point: Slow addition prevents catalase-like decomposition of H2O2.
-
-
Reaction: Stir at 0°C for an additional 30 minutes, then warm to Room Temperature (RT) for 2 hours.
-
Quench: Dilute with EtOAc and wash with saturated NaHCO3 and brine.
-
Purification: The crude mixture will contain C6-oxidation (benzylic ketone) and C17-oxidation products. Separate via Flash Column Chromatography (SiO2, Hexanes/EtOAc gradient).
-
Expectation: The C17-ketone is less polar than the C6-ketone.
-
Protocol B: Template-Directed Remote C17 Chlorination
Objective: Installation of C17-Cl functionality (precursor to olefin or alcohol).
Reagents:
-
Substrate: this compound-3-ol.
-
Template: 4-(Chlorocarbonyl)benzophenone.
-
Reagents: Pyridine, PhICl2 (Iodobenzene dichloride) or NCS.
-
Equipment: UV Lamp (365 nm).
Step-by-Step Workflow:
-
Template Attachment:
-
Dissolve substrate (1.0 equiv) in dry DCM/Pyridine (1:1).
-
Add 4-(chlorocarbonyl)benzophenone (1.1 equiv). Stir at RT for 4 hours.
-
Isolate the ester intermediate via standard workup.
-
-
Radical Relay (The "Breslow" Step):
-
Dissolve the ester (0.1 mM concentration—high dilution is critical to prevent intermolecular reactions) in dry benzene or chlorobenzene.
-
Add PhICl2 (1.2 equiv) or NCS.
-
Degas the solution with Argon for 15 minutes (Oxygen quenches the triplet radical).
-
Irradiate with 365 nm UV light for 1-2 hours.
-
Mechanism:[1][2][3][4] The excited benzophenone abstracts a hydrogen from C17. The resulting C17 radical abstracts Cl from the reagent.
-
-
Hydrolysis & Detachment:
-
Treat the chlorinated ester with K2CO3 in MeOH/H2O to cleave the template.
-
Result: 17-chloro-1,3,5(10)-estratriene-3-ol.
-
Part 4: Data Visualization & Logic
Pathway Logic: Selectivity Control
Caption: Decision tree for selecting between Innate (Solvent/Catalyst controlled) and Geometric (Template controlled) functionalization pathways.
Comparative Analysis: Method A vs. Method B
| Feature | Method A: Mn-Catalyzed Oxidation | Method B: Geometric Radical Relay |
| Primary Mechanism | Electrophilic Metal-Oxo Insertion | 1,X-Hydrogen Atom Transfer (HAT) |
| Selectivity Source | Electronic (HFIP effect) + Steric (Ligand) | Geometric (Linker Length) |
| Target Product | C17-Ketone (C=O) | C17-Chloride (C-Cl) |
| A-Ring Requirement | Must be protected (e.g., 3-OAc) | Requires -OH for template attachment |
| Scalability | High (mg to g scale) | Low (requires high dilution) |
| Major Byproduct | C6-Ketone (Benzylic oxidation) | C14-Chlorination (if linker flexible) |
Part 5: Troubleshooting & Critical Parameters
-
The "Benzylic Trap": In Method A, if the reaction turns dark brown immediately, the catalyst has likely degraded due to rapid oxidation of the benzylic C6 position. Solution: Increase the concentration of HFIP to 100% (no co-solvent) and lower temperature to -10°C.
-
Template Flexibility: In Method B, if C14 functionalization is observed instead of C17, the benzophenone linker is likely too short or rigid. Solution: Use a succinate spacer between the C3-OH and the benzophenone to extend the reach of the radical.
-
Purification of C17-Ketones: 17-oxo-estratrienes are often difficult to separate from starting material. Tip: Treat the crude mixture with Girard's Reagent T (forms water-soluble hydrazones with ketones). Wash away unreacted hydrocarbon, then hydrolyze the hydrazone to recover the pure ketone.
Part 6: References
-
Breslow, R. (1995). "Biomimetic Chemistry and Artificial Enzymes: Catalysis by Design." Accounts of Chemical Research. [Link]
-
Chen, M. S., & White, M. C. (2007). "A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis." Science. [Link]
-
Howell, J. M., et al. (2012). "Remote Oxidation of Aliphatic C–H Bonds in Nitrogen-Containing Molecules." Journal of the American Chemical Society. [Link] (Demonstrates the HFIP effect).
-
Groves, J. T., & Van Der Puyl, M. (1985). "Stereoselective hydroxylation of steroids with a manganese porphyrin catalyst." Journal of the American Chemical Society. [Link]
-
Parsons, A. T., & Buchwald, S. L. (2011). "Copper-Catalyzed Trifluoromethylation of Unactivated Olefins." Angewandte Chemie (Relevant for radical relay context). [Link]
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Using 1,3,5(10)-estratriene as an internal standard in steroid analysis
Application Note: AN-STR-2024-02 Subject: Protocol for Using 1,3,5(10)-Estratriene as a Non-Derivatizable Internal Standard in Steroid Profiling (GC-MS)
Executive Summary
This application note details the validation and operational protocol for using This compound (CAS: 1217-09-0) as an internal standard (IS) in the quantitative analysis of anabolic-androgenic steroids (AAS) and estrogens.[1][2][3][4][5][6]
While stable isotope-labeled analogs (e.g., Estradiol-d3) are the gold standard for correcting ionization suppression in mass spectrometry, they are often cost-prohibitive for large-scale screening or unavailable for novel designer steroids.[1][2][3][4][5][6] this compound serves as a robust Structural Analog Internal Standard .[2][3][4][5][7] Its unique utility lies in its chemical inertness: unlike native steroids, it possesses the steroid core but lacks hydroxyl or ketone groups.[4][5][6][7] This makes it immune to silylation, allowing it to function as an independent control for extraction efficiency separate from derivatization completeness .[4][5][6][7]
Chemical Basis & Rationale
Physicochemical Profile
This compound is the parent hydrocarbon of the estrogen series.[3][4][5][6] It retains the aromatic A-ring (critical for
| Property | Value | Relevance to Protocol |
| Formula | Parent skeleton of estradiol.[2][3][4][5][6][7][8][9][10] | |
| MW | 240.38 g/mol | Distinct mass from native estrogens (e.g., Estradiol MW 272.38).[4][5][6] |
| Polarity | Non-polar (LogP ~6.[4][5][6][7]0) | High affinity for organic solvents; elutes early in GC.[4][5][6][7] |
| Reactivity | Inert to Silylation | CRITICAL: Does not react with MSTFA/TMCS.[4][5][6][7] |
The "Dual-Control" Mechanism
In standard steroidomics, a low signal for the target analyte (e.g., Estradiol) could result from two failures:
-
Extraction Failure: The analyte was lost during Liquid-Liquid Extraction (LLE).[4][5][6][7]
-
Derivatization Failure: The silylation reagent (e.g., MSTFA) degraded, preventing the formation of the volatile TMS-derivative.[4][5][6][7]
Using a deuterated standard (Estradiol-d3) corrects for both but hides the source of the error because it derivatizes exactly like the target.[4][5][6][7] This compound does not derivatize.[2][3][4][5][7] Therefore:
-
Scenario A: Low Estratriene signal + Low Estradiol signal
Extraction Error . -
Scenario B: Normal Estratriene signal + Low Estradiol signal
Derivatization Error .
Experimental Protocol
Reagents & Materials
-
Internal Standard Stock: this compound (1 mg/mL in Methanol).[2][3][4][5][7]
-
Derivatization Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1][2][3][4][5][6][7]
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.[1][2][4][5][6][7]
Step-by-Step Workflow
Step 1: Internal Standard Spiking Add 20 µL of working IS solution (10 µg/mL) to 1 mL of biological sample.[4][5][6][7]
-
Equilibration: Vortex for 30s and incubate at RT for 10 min to allow protein binding equilibrium.
Step 2: Liquid-Liquid Extraction (LLE)
-
Mechanical shake for 10 min.
-
Centrifuge at 3000 x g for 5 min to separate phases.
-
Transfer the supernatant (organic upper layer) to a clean glass tube.[4][5][6]
-
Evaporation: Dry under nitrogen stream at 40°C.
Step 3: Derivatization (The Critical Checkpoint)
-
Reconstitute dried residue in 50 µL MSTFA + 1% TMCS.
-
Incubate at 60°C for 30 min.
-
Transfer to autosampler vials with glass inserts.
Step 4: GC-MS Analysis
-
Column: Rxi-1ms or equivalent (100% dimethyl polysiloxane), 30m x 0.25mm ID x 0.25µm film.[2][3][4][5][6][7]
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[4][5][6][7]
-
Injection: 1 µL Splitless (280°C).
-
Oven Program:
Visualization of Workflow & Logic
Analytical Workflow Diagram
Caption: Analytical workflow highlighting the differential chemical behavior of the internal standard versus target analytes during derivatization.
Data Interpretation Logic
Caption: Decision tree for troubleshooting analytical failures using the non-derivatizable internal standard.
Validation Parameters
Retention Time Locking
Because this compound is a hydrocarbon, its retention time is extremely stable on non-polar columns (e.g., DB-5ms, Rxi-1ms).[1][2][3][4][5] It typically elutes before derivatized steroids.[4][5][6][7]
-
Approximate Retention Indices (RI) on 100% Dimethylpolysiloxane:
Calculation of Response Factor (RF)
Since this is a structural analog and not an isotope, you must calculate the RF daily.[4][5][6]
Acceptance Criteria:
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[4][5][6][7][11] [Link]
-
NIST Chemistry WebBook. Estra-1,3,5(10)-triene Thermochemical Data.[2][3][4][5][6][7][9] National Institute of Standards and Technology.[4][5][6] [Link][1][2][3][4][5]
-
FDA. Screen for Steroids using Gas Chromatography-Mass Spectrometry (LIB 4652).[4][5][6][7] U.S. Food and Drug Administration.[4][5][6] [Link]
-
Restek. Rapid Analysis of Steroid Hormones by GC/MS (Application Note). [Link]
Sources
- 1. Estra-1,3,5(10)-trien-17-ol, 3-methoxy-, (17β)- [webbook.nist.gov]
- 2. Estra-1,3,5(10)-trien-3-ol [webbook.nist.gov]
- 3. Estradiol [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C18H24 | CID 150899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. 3-Hydroxyestra-1,3,5(10)-trien-17-yl 3-cyclopentylpropanoate | C26H36O3 | CID 3263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Estra-1,3,5(10)-trien-17β-ol [webbook.nist.gov]
- 9. α-Estradiol [webbook.nist.gov]
- 10. Estra-1,3,5(10)-trien-3-ol | C18H24O | CID 5888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Estra-1,3,5(10)-triene-3,17-diol, (17alpha)- | C18H24O2 | CID 6432565 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Friedel-Crafts Acylation of 1,3,5(10)-Estratriene Scaffolds
This Application Note is designed for researchers in medicinal chemistry and steroid synthesis. It addresses the specific challenges of functionalizing the aromatic A-ring of the 1,3,5(10)-estratriene nucleus—the core scaffold of estrogenic drugs.
Introduction & Mechanistic Rationale
The this compound nucleus is the defining pharmacophore of estrogen receptor modulators. While the natural hormones (estradiol, estrone) possess a C3-hydroxyl group, synthetic modification often requires the introduction of carbon scaffolds onto the aromatic A-ring to modulate metabolic stability or receptor affinity.
Friedel-Crafts (FC) acylation is the premier method for introducing acyl functionalities. However, the steroid nucleus presents unique regiochemical challenges:
-
Electronic Activation: The unfunctionalized this compound hydrocarbon is relatively unreactive. Most protocols utilize 3-alkoxy derivatives (e.g., estradiol methyl ether) where the oxygen lone pair activates the ring.
-
Regioselectivity (C2 vs. C4): The C3-substituent directs incoming electrophiles ortho (to C2 and C4).
-
C2 Position: Kinetic and thermodynamic product due to lower steric hindrance.
-
C4 Position: Sterically congested due to the proximity of the B-ring (C6 methylene).
-
-
Protecting Group Strategy: The C17-hydroxyl (if present) and C3-hydroxyl must be protected to prevent O-acylation (ester formation) or competitive side reactions.
Mechanistic Pathway
The reaction proceeds via an acylium ion intermediate generated by a Lewis Acid.[1][2][3][4] The steroid acts as the nucleophile, forming a sigma complex (arenium ion). Re-aromatization is driven by the loss of a proton.[1][3][5]
Figure 1: Mechanistic flow for the C2-selective acylation of activated steroid cores.
Critical Protocol Considerations
Before initiating synthesis, select the protocol based on your substrate's sensitivity.
| Parameter | Protocol A: Classical (AlCl₃) | Protocol B: Mild (Zn(OTf)₂) |
| Substrate Scope | Robust ethers (e.g., 3-OMe, 3-OBn) | Acid-sensitive protecting groups |
| Reactivity | High (Exothermic) | Moderate to Low |
| Solvent | Dichloromethane (DCM) or Nitrobenzene | Nitromethane or DCE |
| Regioselectivity | High C2 selectivity at 0°C | Moderate; requires optimization |
| Primary Risk | Ether cleavage (demethylation) at high temp | Incomplete conversion |
Detailed Experimental Protocols
Protocol A: High-Yield C2-Acetylation (The "Gold Standard")
Best for: Synthesis of 2-acetylestradiol methyl ether from estradiol methyl ether.
Reagents:
-
Substrate: Estradiol 3-methyl ether (17-acetate protected is recommended to prevent side reactions).
-
Acylating Agent: Acetyl Chloride (1.2 equiv).
-
Catalyst: Aluminum Chloride (AlCl₃), anhydrous (1.5 equiv).
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and cool under positive nitrogen pressure.
-
Solvation: Dissolve the steroid substrate (1.0 mmol) in anhydrous DCM (10 mL). Cool the solution to 0°C using an ice/water bath.
-
Catalyst Activation: In a separate vial, mix Acetyl Chloride (1.2 mmol) with anhydrous DCM (2 mL). Add AlCl₃ (1.5 mmol) quickly to generate the acylium complex (solution may turn yellow/orange).
-
Addition: Cannulate the pre-formed acylium complex dropwise into the steroid solution at 0°C over 15 minutes. Crucial: Maintain temperature < 5°C to maximize C2 regioselectivity.
-
Reaction: Stir at 0°C for 2 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes). The product will be less polar than the starting material.
-
Quench: Pour the reaction mixture slowly onto 50g of crushed ice/HCl (1M) mixture. Stir vigorously for 30 minutes to hydrolyze aluminum salts.
-
Workup: Extract with DCM (3 x 20 mL). Wash combined organics with sat. NaHCO₃ (to remove residual acid) and Brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography.
-
Note: The 2-isomer is typically the major product (>85%). The 4-isomer (minor) elutes later due to steric shielding of the carbonyl oxygen.
-
Protocol B: Mild Acylation for Labile Substrates
Best for: Substrates with acid-sensitive moieties (e.g., acetonides, silyl ethers).
Reagents:
-
Catalyst: Zinc Triflate [Zn(OTf)₂] (10 mol%).
-
Acylating Agent: Acetic Anhydride (1.5 equiv).
-
Solvent: Nitromethane (CH₃NO₂).
Methodology:
-
Dissolve substrate (1.0 mmol) in Nitromethane (5 mL) at Room Temperature (RT).
-
Add Acetic Anhydride (1.5 mmol) followed by Zn(OTf)₂ (0.1 mmol).
-
Stir at 40°C for 6–12 hours.
-
Workup: Dilute with EtOAc, wash with water (3x) to remove the polar solvent.
-
Advantages: This method avoids the harsh HCl gas generation of Protocol A and minimizes ether cleavage (demethylation) at the C3 position.
Strategic Workflow & Decision Making
Use the following logic tree to determine the optimal synthetic route for your specific steroid analog.
Figure 2: Decision matrix for catalyst and protocol selection based on substrate electronics and stability.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture deactivating AlCl₃ | Ensure AlCl₃ is fresh (yellow/grey powder, not white clumps). Flame-dry glassware. |
| Demethylation (C3-OH formed) | Reaction temp too high or reaction time too long | Keep T < 5°C. Quench immediately upon consumption of SM. AlCl₃ can cleave ethers at RT. |
| Regio-isomer Mix (C2 vs C4) | Thermodynamic equilibration | C2 is the kinetic product. Lower temperature favors C2. C4 increases with prolonged reaction times. |
| Ester Formation (O-Acyl) | Free -OH at C17 or C3 | Protect all hydroxyls as methyl ethers or acetates prior to FC reaction. |
References
-
Friedel-Crafts Acylation Mechanism & General Protocols Source: Master Organic Chemistry
-
Regioselectivity in Phenolic Ethers Source: Chemistry LibreTexts
-
Synthesis of 2- and 4-Substituted Estrogens Source: PubMed (Utne et al., J. Org. Chem)
-
Modern Lewis Acid Catalysts (Metal Triflates) Source: Beilstein Journal of Organic Chemistry
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Reduction of Phenolic Steroids to Estratrienes
Welcome to the technical support center for the synthesis of estratrienes via the reduction of phenolic steroids. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and reproducibility of this critical transformation. Here, we will delve into the nuances of the Birch reduction, the primary method for this conversion, and provide practical, field-tested advice to overcome common experimental hurdles.
Introduction: The Strategic Importance of the Birch Reduction in Steroid Synthesis
The reduction of the aromatic A-ring in phenolic steroids, such as estradiol derivatives, is a cornerstone of steroid chemistry. This transformation opens the door to a wide array of biologically active molecules. The most common and effective method for this is the Birch reduction, which utilizes an alkali metal dissolved in liquid ammonia with a proton source to selectively reduce the aromatic ring to a 1,4-cyclohexadiene.[1][2] This reaction is pivotal in the synthesis of various hormonal drugs and their analogues.[3]
However, despite its utility, the Birch reduction is notoriously sensitive to reaction conditions. Achieving high yields and purity requires a deep understanding of the reaction mechanism and meticulous attention to experimental detail. This guide will serve as your primary resource for troubleshooting and optimizing this challenging yet rewarding reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Birch reduction on a phenolic steroid ether?
A: The reaction proceeds via a dissolving metal reduction mechanism. A solution of an alkali metal (like lithium or sodium) in liquid ammonia creates solvated electrons.[2] These highly reactive electrons attack the electron-deficient aromatic A-ring of the steroid, forming a radical anion. This intermediate is then protonated by an alcohol co-solvent. A second electron transfer creates a carbanion, which is subsequently protonated to yield the final 1,4-diene product, the estratriene.[4] The electron-donating nature of the phenol ether group directs the reduction to produce a specific regioisomer.[2][3]
Caption: Mechanism of the Birch Reduction on a Phenolic Steroid.
Q2: Why are cryogenic temperatures and liquid ammonia typically required?
A: Liquid ammonia (b.p. -33 °C) is a unique solvent that can dissolve alkali metals to form the solvated electrons necessary for the reduction.[3] The cryogenic temperatures are required to keep the ammonia in its liquid state under atmospheric pressure. These low temperatures also help to control the reaction's exothermicity and minimize side reactions.
Q3: Are there any viable alternatives to the classic liquid ammonia setup?
A: Yes, the hazards associated with liquid ammonia and alkali metals have driven the development of alternative methods.[5][6] Some modifications include using low-molecular-weight amines like ethylenediamine as a solvent, which can dissolve alkali metals at more accessible temperatures (-5 °C vs. -40 °C).[2][6] More recently, mechanochemical methods using ball-milling to activate sodium lumps in the absence of any solvent have been developed, offering a safer, room-temperature alternative.[7] Another approach involves using alkali metals stabilized on silica gel.[5][6]
Q4: What is the precise role of the alcohol (e.g., ethanol, t-butanol) in the reaction?
A: The alcohol serves as the essential proton source. Ammonia itself is not acidic enough to protonate the radical anion and carbanion intermediates formed during the reaction.[3] The alcohol provides the necessary protons at the correct stages to complete the reduction sequence. The choice and amount of alcohol are critical; too little will stall the reaction, while too much can react directly with the alkali metal, consuming the reducing agent.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific problems you may encounter during the reduction of phenolic steroids.
Problem 1: Low or No Conversion of Starting Material
Q: My TLC analysis shows mostly unreacted starting material, even after a prolonged reaction time. What went wrong?
A: This is a common issue often traced back to the reagents or reaction setup. Here’s a checklist of potential causes and solutions:
-
Inactive Alkali Metal: The surface of the alkali metal (sodium or lithium) may be oxidized.
-
Solution: Ensure you are using a fresh piece of metal. When using sodium, cut away the outer oxidized layer immediately before adding it to the reaction vessel to expose a clean, metallic surface.
-
-
Presence of Moisture or Oxygen: The solvated electrons are extremely reactive and will be quenched by water or oxygen.
-
Insufficient Reducing Agent: The stoichiometry requires at least two equivalents of alkali metal for every mole of the steroid.[6]
-
Solution: It is common practice to use a significant excess of the alkali metal (e.g., 8-16 equivalents) to drive the reaction to completion and account for any incidental quenching.[6] Monitor the reaction by the persistence of the characteristic deep blue color, which indicates the presence of solvated electrons. If the color fades, it may be necessary to add more alkali metal.
-
-
Poor Solubility of the Steroid: If the phenolic steroid does not dissolve sufficiently in the liquid ammonia, the reaction will be slow or incomplete.
Problem 2: Formation of Multiple Products and Side Reactions
Q: I'm getting a complex mixture of products, including what appears to be over-reduced species and the cleaved phenol. How can I improve the selectivity?
A: The formation of byproducts indicates that the reaction conditions are not optimized for the desired 1,4-reduction.
-
Over-reduction: This occurs when the initially formed diene is further reduced to a mono-alkene or even a fully saturated ring.
-
Cause & Solution: Over-reduction is often a result of prolonged reaction times or an inappropriate choice of proton source. Quench the reaction as soon as the starting material is consumed (monitored by TLC). Using a bulkier alcohol like tert-butanol can sometimes temper the reactivity and improve selectivity compared to ethanol.
-
-
Isomerization: The desired 1,4-diene can isomerize to a more stable, conjugated 1,3-diene, especially during workup.
-
Cause & Solution: This is typically acid- or base-catalyzed. Ensure the quenching and workup are performed under neutral or slightly basic conditions and at low temperatures. Avoid strong acids during the workup phase.
-
-
Cleavage of the Phenolic Ether: A significant side reaction is the dealkylation of the ether protecting group (e.g., a methyl or benzyl ether) to yield the free phenol.[6]
-
Cause & Solution: This side reaction can be minimized by the addition of amines, such as n-propylamine or ethylenediamine, to the reaction mixture.[6] These additives are thought to modify the reaction medium and suppress the cleavage pathway.
-
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low/No Conversion | Oxidized alkali metal | Use freshly cut metal with a clean surface. |
| Wet glassware/solvents | Rigorously dry all glassware and use anhydrous solvents.[8] | |
| Insufficient reducing agent | Use a significant excess (8-16 eq.) of alkali metal.[6] | |
| Poor substrate solubility | Add a dry co-solvent like THF.[6][9] | |
| Byproduct Formation | Over-reduction | Monitor reaction by TLC and quench promptly upon completion. |
| Isomerization to 1,3-diene | Maintain neutral or slightly basic conditions during workup. | |
| Phenolic ether cleavage | Add an amine like ethylenediamine to the reaction mixture.[6] | |
| Difficult Workup | Emulsion formation | Add brine during extraction to break emulsions. |
| Product loss | Thoroughly back-extract all aqueous layers with the organic solvent. |
Experimental Protocols
Protocol 1: General Procedure for the Birch Reduction of Estradiol 3-Methyl Ether
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
Estradiol 3-methyl ether
-
Anhydrous liquid ammonia
-
Lithium metal, wire or granules
-
Anhydrous ethanol
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas line
Procedure:
-
Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a dry ice/acetone condenser, a gas inlet, and a septum. Flame-dry the entire apparatus under vacuum and then cool to room temperature under a positive pressure of argon.
-
Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 100 mL of anhydrous ammonia into the flask per gram of steroid. The ammonia is drawn from a lecture bottle through a drying tube (e.g., packed with KOH).
-
Substrate Addition: Once the desired volume of liquid ammonia is collected, dissolve the estradiol 3-methyl ether (1 equivalent) in a minimal amount of anhydrous THF and add it to the reaction flask via cannula.
-
Reduction: To the stirring solution, add small, freshly cut pieces of lithium metal (approx. 10 equivalents) until a persistent, deep blue color is obtained. Allow the reaction to stir at -78 °C.
-
Monitoring: Monitor the reaction progress by TLC. To take a sample, briefly remove the septum, withdraw a small aliquot with a cold syringe, and immediately quench it in a vial containing saturated ammonium chloride solution. Extract with ethyl acetate for TLC analysis.
-
Protonation & Quenching: Once the starting material is consumed (typically 1-2 hours), slowly add anhydrous ethanol (approx. 10 equivalents) dropwise until the blue color disappears. This indicates that the excess alkali metal has been quenched. Then, cautiously quench the entire reaction by the slow addition of solid ammonium chloride in portions.
-
Ammonia Evaporation: Remove the cold bath and allow the ammonia to evaporate overnight under a gentle stream of argon, passing the exhaust through a bubbler containing dilute acid.
Caption: Experimental Workflow for the Birch Reduction.
Protocol 2: Aqueous Workup and Purification
-
Extraction: To the residue from Protocol 1, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel.
-
Washing: Separate the layers. Wash the organic layer sequentially with water and then brine. Back-extract all aqueous layers with ethyl acetate to recover any dissolved product.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically a waxy solid or oil. Purify by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the desired estratriene from any unreacted starting material or byproducts.
Analytical Characterization
To ensure the success of your reaction, proper analytical monitoring is crucial.
-
Thin-Layer Chromatography (TLC): Use TLC to monitor the disappearance of the starting material. The estratriene product will be less polar than the starting phenolic steroid ether.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure of the product. The disappearance of the aromatic proton signals and the appearance of new signals in the olefinic region (~5.5-6.0 ppm) are key indicators.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product, verifying the addition of two hydrogen atoms. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for assessing the purity of the final product.[10]
References
-
NROChemistry. (n.d.). Birch Reduction: Mechanism & Examples. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, June 27). The Birch Reduction: Reducing Aromatic Rings with Alkali Metal and Ammonia [Video]. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025, February 21). Potential products of hypothetical birch reductions. Retrieved from [Link]
-
Rabideau, P. W. (n.d.). The Birch Reduction of Aromatic Compounds. Request PDF. ResearchGate. Retrieved from [Link]
- Bryn, M., & Rapp, L. (2009). Birch reduction of steroid substrates via alkali metal-silica gel materials. (WO2009120678A2). Google Patents.
-
Zimmerman, H. E. (2021). Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. PDF. Retrieved from [Link]
-
Ashenhurst, J. (2019, October 17). Birch Reduction of Aromatic Rings. Master Organic Chemistry. Retrieved from [Link]
- Rapp, L., & Bryn, M. (2011). Birch reduction of steroid substrates via alkali metal - silica gel materials. (US20110082306A1). Google Patents.
-
Pharmaguideline. (n.d.). Birch Reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Birch reduction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, March 25). Birch Reduction in Organic Synthesis [Video]. YouTube. Retrieved from [Link]
-
St. Fleur, N. (2024, March 11). Sodium lumps, glucose and mechanochemistry behind ammonia-free Birch reduction. Chemistry World. Retrieved from [Link]
-
Roberge, J. Y., et al. (2000). Solid-Phase Synthesis of Phenolic Steroids: From Optimization Studies to a Convenient Procedure for Combinatorial Synthesis of Biologically Relevant Estradiol Derivatives. ACS Publications. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). THE BIRCH REDUCTION OF STEROIDS. A REVIEW. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Phenol. NCBI Bookshelf. Retrieved from [Link]
- Van den Heuvel, E. R., & Visser, G. M. (2005). Synthesis of estetrol via estrone derived steroids. (EP1562976B1). Google Patents.
-
Chemistry LibreTexts. (2024, March 17). 17.10: Reactions of Phenols. Retrieved from [Link]
-
Ciganović, P., et al. (2025, July 7). Optimisation of Phenolic Compound Extraction from Agrimonia eupatoria L. Using Response Surface Methodology for Enhanced Yield of Different Phenolics and Maximised Antioxidant Activity. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). 7 Analytical Methods. Retrieved from [Link]
-
Kumar, S., & Pandey, A. K. (n.d.). Reactivity of phenolic compounds towards free radicals under in vitro conditions. PMC. Retrieved from [Link]
-
Frontiers. (2022, April 3). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Retrieved from [Link]
-
IMCS. (2023, December 18). Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 9065: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation). Retrieved from [Link]
-
MDPI. (n.d.). Effect of Ethylene and Abscisic Acid on Steroid and Triterpenoid Synthesis in Calendula officinalis Hairy Roots and Saponin Release to the Culture Medium. Retrieved from [Link]
-
Divi, U. K., & Krishna, P. (n.d.). Boosting Crop Yields with Plant Steroids. PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]
-
Molecules. (n.d.). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Retrieved from [Link]
Sources
- 1. Birch Reduction | Pharmaguideline [pharmaguideline.com]
- 2. Birch reduction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. WO2009120678A2 - Birch reduction of steroid substrates via alkali metal-silica gel materials - Google Patents [patents.google.com]
- 6. US20110082306A1 - Birch reduction of steroid substrates via alkali metal - silica gel materials - Google Patents [patents.google.com]
- 7. Sodium lumps, glucose and mechanochemistry behind ammonia-free Birch reduction | Research | Chemistry World [chemistryworld.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 1,3,5(10)-Estratriene Derivatives in Aqueous Buffers
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,3,5(10)-estratriene and its derivatives (e.g., estradiol, estrone). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the significant solubility challenges encountered when preparing aqueous buffer solutions of these highly hydrophobic compounds. Our goal is to provide not just protocols, but the scientific rationale behind them, ensuring robust and reproducible experimental outcomes.
Section 1: The Root of the Problem & Frequently Asked Questions (FAQs)
The core chemical structure of estrogens, the this compound backbone, is a rigid, polycyclic, and non-polar hydrocarbon system. This inherent hydrophobicity is the primary reason for its extremely low solubility in water and neutral aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative (e.g., estradiol, estrone) not dissolving in my aqueous buffer?
A: The steran nucleus of the molecule is fundamentally incompatible with water. The compound's high lipophilicity (logP values are often high; for example, estradiol's XLogP3 is 4.0[1]) means it preferentially interacts with non-polar environments over the highly polar environment of an aqueous buffer. Direct addition of the crystalline solid to a buffer will almost certainly result in an insoluble suspension.
Q2: What is the actual aqueous solubility I can expect from common estrogens?
A: The solubility is very low and can be influenced by factors like temperature and pH[2]. The table below provides reference values at room temperature.
| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility (at ~25°C) |
| Estrone | 270.37 | ~1.30 mg/L[2] |
| 17β-Estradiol | 272.38 | ~1.51 mg/L[2] |
| 17α-Ethynylestradiol | 296.40 | ~9.20 mg/L[2] |
Q3: I dissolved my compound in an organic solvent (like DMSO), but it precipitated when I added it to my buffer. What happened and how can I fix it?
A: This is a common and expected issue called "precipitation upon dilution." You have created a supersaturated solution. While the compound is soluble in the organic stock solvent, the final concentration in the aqueous buffer exceeds its solubility limit.
-
Causality : The organic solvent molecules that were solvating the steroid are stripped away and replaced by water, which cannot effectively solvate the hydrophobic compound, causing it to crash out of solution.
-
Solution : The key is to ensure the final concentration in the buffer is below its aqueous solubility limit with the co-solvent present. Add the organic stock solution to the buffer slowly, while vortexing or stirring vigorously, to promote dispersion. Refer to Protocol 1 for a detailed methodology. For example, estradiol can achieve a solubility of approximately 0.2 mg/mL in a 1:4 solution of DMSO:PBS (pH 7.2)[3][4].
Q4: Can I increase the solubility by changing the pH of my buffer?
A: Yes, this is a highly effective strategy for estrogens possessing a phenolic hydroxyl group at the C3 position, such as estrone and estradiol. The pKa of this phenolic proton is approximately 10.3-10.7[2][5]. By raising the buffer pH to be significantly above the pKa (e.g., pH 11-12), the hydroxyl group deprotonates to form a negatively charged phenolate ion. This charged species is dramatically more soluble in water. Studies have confirmed that the solubility of these hormones is significantly greater at pH 10 compared to neutral pH[2].
Q5: How long can I store my prepared aqueous solution of this compound?
A: It is strongly recommended to prepare these solutions fresh for each experiment. Due to the low solubility and potential for precipitation over time, storing aqueous solutions for more than one day is not advised[3][4][6]. If you observe any cloudiness or particulate matter, the solution is no longer valid for use.
Section 2: Troubleshooting Workflow & Step-by-Step Protocols
Before attempting to prepare your solution, consult the following workflow to choose the appropriate strategy.
Caption: Troubleshooting workflow for dissolving this compound derivatives.
Protocol 1: The Co-Solvent Dilution Method (Standard Protocol)
This is the most common and widely validated method for preparing working solutions of estrogens for cell culture and other in-vitro assays.
Principle: The compound is first dissolved at a high concentration in a water-miscible organic solvent. This concentrated stock is then carefully diluted into the aqueous buffer to the final working concentration.
Materials:
-
This compound derivative (e.g., Estradiol)
-
Aqueous Buffer (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Prepare the Organic Stock Solution:
-
Weigh out the crystalline compound into a suitable vial.
-
Add the organic solvent (e.g., DMSO) to achieve a high-concentration stock. For example, estradiol is soluble up to 20 mg/mL in DMSO[4]. A stock of 1-10 mg/mL is common.
-
Cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist, but is often not necessary. This is your concentrated stock solution.
-
-
Prepare the Final Aqueous Solution:
-
Aliquot the required volume of your aqueous buffer into a sterile tube.
-
While vortexing the buffer at medium speed, slowly add the required volume of the organic stock solution drop-by-drop. For example, to make a 1:4 solution, add 200 µL of stock to 800 µL of buffer[4].
-
Continue vortexing for an additional 30-60 seconds after the addition is complete to ensure homogeneity.
-
-
Validation & Use:
Protocol 2: pH-Mediated Solubilization
This method is applicable only if your experimental conditions can tolerate a high pH.
Principle: By raising the pH of the aqueous buffer above the pKa of the C3 phenolic hydroxyl group (~10.4), the molecule becomes an ionized, water-soluble phenolate salt[2].
Materials:
-
This compound derivative with a C3-OH group (e.g., Estrone)
-
Aqueous Buffer (e.g., Carbonate-Bicarbonate buffer, pH 10.5) or PBS adjusted with 1M NaOH.
-
pH meter
Procedure:
-
Prepare High-pH Buffer:
-
Prepare your desired buffer.
-
Adjust the pH to a value between 10.5 and 11.5 using a suitable base (e.g., 1M NaOH). Ensure all buffer components are stable at this pH.
-
-
Direct Dissolution:
-
Add the crystalline estrogen directly to the high-pH buffer.
-
Agitate or sonicate the solution. The compound should dissolve more readily than in a neutral buffer.
-
-
Validation & Use:
-
Ensure the final pH of the solution is stable and suitable for your experiment.
-
This method can achieve higher concentrations than the co-solvent method at neutral pH. However, the stability of the compound and other experimental components at high pH must be considered.
-
Section 3: Advanced Solubilization Strategies
When higher concentrations are needed or organic solvents must be avoided, more advanced formulation strategies can be employed.
Cyclodextrin-Mediated Solubilization
Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. The hydrophobic estrogen molecule can become encapsulated within the CD's cavity, forming a water-soluble "inclusion complex"[7][8][9].
Sources
- 1. Estra-1,3,5(10)-triene-3,17-diol, (17alpha)- | C18H24O2 | CID 6432565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chembk.com [chembk.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. A Review on Cyclodextrins/Estrogens Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. A Review on Cyclodextrins/Estrogens Inclusion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Estratriene Synthesis & A-Ring Preservation
[1][2]
Introduction: The A-Ring Paradox
Welcome to the Estroid™ Technical Support Center. You are likely here because your estratriene synthesis has encountered a critical failure: the phenolic A-ring, theoretically the most stable part of the steroid skeleton, has degraded into pink/brown byproducts (quinones) or undergone unwanted benzylic oxidation.[1]
This guide addresses the "A-Ring Paradox" : While the aromatic A-ring is stable against many nucleophiles, its electron-rich phenolic nature makes it highly susceptible to electrophilic attack and oxidative degradation (via Single Electron Transfer mechanisms) during functionalization of the B, C, or D rings.[1]
Module 1: Diagnostic & Troubleshooting (Q&A)
Issue 1: "My reaction mixture turned deep red/brown during C17 oxidation."
Diagnosis: Quinone Formation. You likely used an unbuffered Chromium(VI) reagent (e.g., Jones Reagent) or allowed radical species to propagate.[2][1] The phenolic A-ring was oxidized to a catechol (2-OH or 4-OH estradiol) and subsequently to an o-quinone.[2][1] These quinones polymerize or cycle with semiquinones to generate further reactive oxygen species (ROS).[2][1][3]
Corrective Action:
-
Immediate: Quench with a reducing agent (sodium thiosulfate or sodium bisulfite) to stop radical propagation.[2][1]
-
Future: Switch to Dess-Martin Periodinane (DMP) for C17 oxidation. It is non-acidic and operates via a ligand exchange mechanism that largely spares electron-rich aromatic rings.[2][1]
-
Prevention: If you must use strong oxidants, protect the 3-OH with an electron-withdrawing group (EWG) like a Pivalate (Piv) or Benzoate (Bz) , rather than an electron-donating ether (Me/Bn).[2][1] This deactivates the ring.[1]
Issue 2: "I lost my 3-O-Methyl protecting group, or the ring degraded during deprotection."
Diagnosis: Lewis Acid Overkill.
You likely used Boron Tribromide (
Corrective Action:
-
Alternative Deprotection: Use Sodium thioethoxide (
) in DMF at reflux (nucleophilic cleavage) or Pyridine hydrochloride at high temp (if the molecule is thermally stable).[1] -
Strategic Shift: Switch to Benzyl (Bn) protection for the next batch. It can be removed via hydrogenolysis (
) or mild Lewis acids ( ), avoiding the harsh conditions of boron halides.[1]
Issue 3: "Unwanted oxidation occurred at C6 (Benzylic position)."
Diagnosis: Radical Leakage. Benzylic positions (C6, C9) are "soft spots" in estratrienes.[2][1] Reagents like DDQ (used for dehydrogenation) or excess Chromium reagents will attack here.[2][1]
Corrective Action:
Module 2: Strategic Protection Logic
The choice of protecting group at C3 dictates the stability of the A-ring.[1]
| Protecting Group | Type | Electronic Effect on Ring | Stability vs. Oxidation | Removal Condition | Recommendation |
| Methyl Ether (OMe) | Ether | Donating (+I, +M) | Low (Activates ring) | Harsh ( | Avoid if A-ring oxidation is a risk.[2][1] |
| Benzyl Ether (OBn) | Ether | Weakly Donating | Moderate | Mild ( | Gold Standard for general synthesis.[2][1] |
| TBDMS Ether | Silyl | Neutral/Shielding | High (Steric bulk) | Mild ( | Good, but labile to acid.[1] |
| Pivalate (OPiv) | Ester | Withdrawing (-M) | Very High (Deactivates) | Base ( | Best for harsh oxidation steps. |
Visualizing the Protection Strategy
Caption: Decision matrix for C3-OH protection. Electron-withdrawing groups (Route B) are preferred when subsequent steps involve harsh oxidative conditions.[2][1]
Module 3: Validated Protocols
Protocol A: Selective C17 Oxidation with Dess-Martin Periodinane (DMP)
Target: Converting Estradiol derivatives to Estrone derivatives without A-ring damage.[2][1]
Why this works: DMP acts as a chemical "scalpel," oxidizing alcohols via ligand exchange without generating the free radical species that attack the phenolic A-ring [1, 2].[1]
Reagents:
-
Substrate (Protected Estradiol, e.g., 3-OBn-Estradiol)[2][1]
-
Sodium Bicarbonate (
)[1] -
Sodium Thiosulfate (
)[1]
Step-by-Step:
-
Preparation: Dissolve the steroid substrate (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
Buffering: Add solid
(5.0 eq) to the mixture. Crucial: This neutralizes the acetic acid byproduct, preventing acid-catalyzed cleavage of silyl ethers or acid-sensitive moieties.[2][1] -
Addition: Add DMP (1.2 eq) in a single portion at
. -
Reaction: Allow to warm to Room Temperature (RT). Stir for 1–2 hours. Monitor by TLC (Product usually runs higher than starting material).[2][1]
-
Quench: Pour reaction mixture into a saturated solution of
and (1:1). Stir vigorously for 20 minutes until the organic layer is clear (removes iodine byproducts). -
Workup: Extract with DCM, dry over
, and concentrate.
Protocol B: 3-O-Pivaloylation (Deactivation Strategy)
Target: Protecting the A-ring to survive downstream Cr(VI) or radical oxidations.[2][1]
Why this works: The pivaloyl group is sterically bulky (preventing nucleophilic attack) and electron-withdrawing (lowering the HOMO of the aromatic ring, making it harder to oxidize) [3].[1]
Step-by-Step:
Module 4: Mechanism of Failure (The "Trojan Horse")
Understanding why the A-ring fails is critical for prevention.[1] The "Trojan Horse" mechanism, often cited in estrogen carcinogenesis, applies to synthetic failure as well.[1]
-
Initiation: An oxidant removes an electron (or H-atom) from the phenolic -OH.[2][1]
-
Propagation: In the presence of
or metal catalysts, this cycles to the o-quinone (Estradiol-2,3-quinone or 3,4-quinone).[2][1] -
Damage: The quinone is a Michael acceptor that reacts with nucleophiles (proteins in biology, or other reagents in synthesis), leading to "tar" formation.[1][4]
Visualizing the Oxidative Liability
Caption: The pathway of A-ring degradation. Preventing the initial radical formation (via protection or reagent choice) is the only effective control.
References
-
Dess, D. B., & Martin, J. C. (1983).[2][1] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[2][1] Journal of Organic Chemistry. [1]
-
Meyer, S. D., & Schreiber, S. L. (1994).[2][1] Acceleration of the Dess-Martin Oxidation by Water.[2][1] Journal of Organic Chemistry. [1]
-
Greene, T. W., & Wuts, P. G. M. (1999).[2][1] Protective Groups in Organic Synthesis. Wiley-Interscience.[2][1] (Standard Reference for Phenol Protection Stability).[2][1] [1]
-
Bolton, J. L., et al. (2000).[2][1] Role of Quinones in Toxicology. Chemical Research in Toxicology. [1]
Troubleshooting low ionization efficiency of estratriene in ESI-MS
Welcome, researchers and scientists, to the technical support hub for the analysis of estratriene and related steroid compounds by Electrospray Ionization Mass Spectrometry (ESI-MS). As a Senior Application Scientist, I understand the unique challenges posed by the low polarity of these molecules. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with both the "how" and the "why" behind optimizing your experimental approach for enhanced ionization efficiency and robust results.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why am I seeing a very low signal or no signal at all for estratriene in my ESI-MS analysis?
A1: The Root of the Problem: Molecular Polarity
Estratrieenes, and steroids in general, are notoriously difficult to analyze by ESI-MS due to their fundamental chemical nature. ESI is a soft ionization technique that works most efficiently on molecules that are already charged or are easily ionizable in solution[1]. The core structure of estratriene is a nonpolar, hydrophobic hydrocarbon scaffold[2]. This presents two primary challenges for ESI:
-
Lack of Ionizable Functional Groups: Estratriene itself lacks acidic or basic sites that readily accept or lose a proton to form [M+H]⁺ or [M-H]⁻ ions in solution[2].
-
Low Surface Activity: During the ESI process, charged droplets shrink through solvent evaporation. Analytes must migrate to the droplet surface to be released as gas-phase ions. Highly hydrophobic molecules like estratriene have a tendency to remain in the nonpolar core of the evaporating droplet rather than moving to the increasingly polar surface, thus hindering their efficient ionization.
The troubleshooting workflow for this common issue involves a multi-pronged approach, starting with the simplest and most direct solutions before moving to more involved chemical modifications.
Caption: Initial troubleshooting workflow for low estratriene signal.
Q2: How can I optimize my mobile phase to enhance estratriene ionization without chemical modification?
A2: Leveraging Adduct Formation
Since protonation is inefficient for estratriene, a highly effective strategy is to promote the formation of adduct ions. This involves adding a low concentration of a salt to your mobile phase, which provides a cation (like Na⁺ or NH₄⁺) that can associate with the estratriene molecule, giving it the necessary charge to be detected by the mass spectrometer.
The Mechanism of Adduct Formation: In the ESI droplet, polar functional groups on the steroid (even the weakly polar keto or hydroxyl groups on derivatives of estratriene like estrone) can coordinate with cations present in the mobile phase. This complex, for instance [M+Na]⁺, is then desolvated and detected. This is a common and powerful technique for the analysis of many neutral, low-polarity molecules[2].
Recommended Mobile Phase Additives for Adduct Formation:
| Additive | Typical Concentration | Target Adduct | Polarity Mode | Notes & Considerations |
| Ammonium Formate or Ammonium Acetate | 5-25 mM | [M+NH₄]⁺ | Positive | Volatile and highly compatible with ESI-MS. Often a good first choice. |
| Sodium Acetate or Sodium Formate | 0.1-1 mM | [M+Na]⁺ | Positive | Sodium adducts are often very stable and produce a strong signal. However, sodium is non-volatile and can lead to source contamination over time. Use the lowest effective concentration. |
| Ammonium Fluoride | 0.05 - 6 mM | [M-H]⁻ or [M+F]⁻ | Negative/Positive | A versatile additive. It can enhance deprotonation in negative mode and has also been shown to improve signal in positive mode, sometimes via post-column infusion[3][4][5]. |
| Lithium Salts (e.g., LiCl) | Post-column infusion | [M+Li]⁺ | Positive | Lithium has a high affinity for carbonyl groups and can be effective for keto-steroids[6]. Post-column infusion is preferred to avoid chromatographic issues. |
Experimental Protocol: Screening for Optimal Adduct-Forming Additive
-
Prepare Stock Solutions: Create 100 mM stock solutions of ammonium acetate, sodium acetate, and ammonium fluoride in LC-MS grade water.
-
Prepare Mobile Phases:
-
Mobile Phase A (Aqueous): LC-MS Grade Water + Additive
-
Mobile Phase B (Organic): Methanol or Acetonitrile + Additive
-
Prepare separate sets of mobile phases, each containing one of the additives at its final target concentration (e.g., 10 mM ammonium acetate).
-
-
Infusion Analysis:
-
Prepare a 1 µg/mL solution of your estratriene standard in 50:50 Acetonitrile:Water.
-
Using a syringe pump and a tee-piece, infuse the standard solution directly into the mass spectrometer while delivering a typical LC flow rate (e.g., 0.4 mL/min) of your mobile phase containing the additive.
-
Monitor the mass spectrum for the appearance and intensity of the expected adduct ions (e.g., for Estrone, C₁₈H₂₂O₂, MW=270.37; look for [M+Na]⁺ at m/z 293.36, [M+NH₄]⁺ at m/z 288.41).
-
-
LC-MS Analysis: Once the best adduct-forming agent is identified via infusion, run your full LC-MS method with the optimized mobile phase to confirm chromatographic performance and sensitivity.
Q3: My signal is still too low with adduct formation. What is the next step?
A3: Chemical Derivatization to Introduce a "Charge-Tag"
If optimizing the mobile phase and source parameters is insufficient, the most robust solution is chemical derivatization. This process involves a simple chemical reaction to covalently attach a functional group to the estratriene molecule that is very easily ionized in the ESI source[1][7]. This is often referred to as "charge-tagging."
The Rationale: By adding a moiety with a high proton affinity (like a tertiary amine) or a permanently charged group, you fundamentally change the molecule's properties to be ideal for ESI, often resulting in a signal enhancement of several orders of magnitude[8].
Caption: Chemical derivatization adds an ionizable "charge-tag".
Recommended Derivatization Reagents for Steroids:
| Reagent | Target Functional Group | Resulting "Tag" | Key Advantages |
| Dansyl Chloride | Phenolic Hydroxyl (-OH) | Tertiary Amine | Widely used for estrogens. Greatly increases proton affinity for positive mode ESI[9]. Two to eight-fold signal improvement reported[9]. |
| Girard's Reagent P or T | Ketone (C=O) | Quaternary Amine (Permanent Charge) | Excellent for keto-steroids like estrone. Creates a permanently charged derivative, ideal for ESI[10][11][12]. |
| Picolinic Acid | Hydroxyl (-OH) | Pyridinyl Group | Effective for hydroxyl-steroids, enhances ionization and detection sensitivity[8][10]. |
| DMIS (1,2-dimethylimidazole-5-sulfonyl chloride) | Phenolic Hydroxyl (-OH) | Sulfonyl Imidazole | A newer reagent that provides analyte-specific fragmentation, which is an advantage over Dansyl Chloride for specificity[13]. |
Experimental Protocol: Dansyl Chloride Derivatization of Estrone
This protocol is adapted for estrogens possessing a phenolic hydroxyl group.
-
Sample Preparation: Evaporate the sample extract containing your estratriene analyte to complete dryness under a gentle stream of nitrogen at 30-40°C.
-
Reagent Preparation (prepare fresh):
-
Dansyl Chloride Solution: 1 mg/mL in acetone.
-
Sodium Bicarbonate Buffer: 100 mM in water, pH ~8.5.
-
-
Derivatization Reaction:
-
To the dried sample residue, add 50 µL of the Dansyl Chloride solution and 50 µL of the Sodium Bicarbonate buffer.
-
Vortex briefly to mix.
-
Incubate the mixture at 60-65°C for 15 minutes in a heating block[14].
-
-
Reaction Quench & Reconstitution:
-
After incubation, cool the sample to room temperature.
-
Add 100 µL of your initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex, then transfer the supernatant to an LC vial for injection.
-
-
LC-MS/MS Analysis:
-
Analyze the derivatized sample in positive ion ESI mode.
-
The derivatized molecule will have a significantly higher mass and will now readily form an [M+H]⁺ ion. You will need to optimize the MRM transition for this new, derivatized species.
-
Q4: What are the optimal ESI source settings for nonpolar molecules like estratriene?
A4: A Balancing Act of Desolvation and Stability
Optimizing source parameters is crucial, especially for challenging analytes. While the absolute optimal values are instrument-dependent, the principles remain the same. The goal is to efficiently desolvate the ESI droplets to release the ions without causing in-source fragmentation or an unstable spray.
Key ESI Source Parameters and Optimization Strategy:
| Parameter | Typical Starting Value (Instrument Dependent) | Optimization Rationale & Tips |
| Capillary/Spray Voltage | 3.5 - 4.5 kV (Positive Mode) | Start with the instrument manufacturer's recommendation. Too low results in poor ionization; too high can cause corona discharge and signal instability[15]. For aqueous mobile phases, a higher voltage may be needed[15]. |
| Drying Gas Temperature | 275 - 350 °C | This is one of the most influential parameters[16]. Higher temperatures aid in desolvation of the organic mobile phase. Systematically increase the temperature while monitoring the signal. Excessive heat can cause thermal degradation of some analytes. |
| Drying Gas Flow | 8 - 12 L/min | Works in concert with temperature to evaporate solvent. Higher flow rates can improve desolvation but may also decrease the ion sampling efficiency if too high. |
| Nebulizer Pressure | 30 - 60 psig | Controls the aerosol droplet size. Higher pressure creates finer droplets, which evaporate more easily. This setting is often dependent on the LC flow rate[17]. A good starting point for a 400 µL/min flow rate is 30-40 psig[17]. |
| Sheath Gas Temp/Flow (for Agilent Jet Stream, etc.) | 300 - 400 °C / 10-12 L/min | This collimating gas helps focus the ESI plume and improves desolvation efficiency, which is particularly beneficial for higher flow rates and hydrophobic compounds[16]. |
Systematic Optimization Approach (One-Variable-at-a-Time):
-
Begin with a continuous infusion of your analyte (post-derivatization or with an adduct-forming mobile phase).
-
Set all parameters to a reasonable starting point (see table above or vendor guide).
-
Vary one parameter at a time (e.g., increase Drying Gas Temperature in 25°C increments) while holding all others constant.
-
Plot the signal intensity versus the parameter value to find the optimal setting or plateau.
-
Repeat this process for each key parameter. Note that there can be interplay between parameters, so re-visiting a previously optimized parameter may be beneficial.
References
-
Boggs, A. S., et al. (2016). Development of a multi-class steroid hormone screening method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). Analytical and Bioanalytical Chemistry, 408(17), 4585–4597. Available at: [Link]
-
Caron, S., et al. (2022). Ultrasensitive Quantification of Multiple Estrogens in Songbird Blood and Microdissected Brain by LC-MS/MS. eNeuro, 9(4). Available at: [Link]
-
Higashi, T., & Shimada, K. (2004). Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 378(4), 875–882. Available at: [Link]
-
Higashi, T. (2015). Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review. Journal of Pharmaceutical and Biomedical Analysis, 113, 57-73. Available at: [Link]
-
Grote, T., et al. (2020). Optimization of mass spectrometry settings for steroidomic analysis in young and old killifish. Scientific Reports, 10(1), 6928. Available at: [Link]
-
Hah, S. S., et al. (2021). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Methods in Enzymology, 650, 155-177. Available at: [Link]
-
Khanh, N. V., et al. (2022). Highly Sensitive Simultaneous Measurement of Steroid Hormone in Human Serum by Liquid Chromatography-electrospray Ionization Tandem Mass Spectrometry. VNU Journal of Science: Medical and Pharmaceutical Sciences, 38(1), 54-64. Available at: [Link]
-
Kushnir, M. M., et al. (2015). Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent. Analytical Chemistry, 87(8), 4197–4205. Available at: [Link]
-
Mitamura, K. (2001). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Chromatography, 22(1), 11-16. Available at: [Link]
-
ResearchGate. (2013). Using sodium ion adducts in LC/MS for quantification of steroids? ResearchGate. Available at: [Link]
-
SCIEX. (2021). SCIEX Triple Quad™ 3500 LC-MS/MS System. SCIEX. Available at: [Link]
-
Shaheen, F., et al. (2021). A novel approach to serum multi-steroid profiling using ultra high-performance liquid chromatography-tandem mass spectrometry with post column infusion ammonium fluoride. Endocrine Abstracts, 78, P123. Available at: [Link]
-
Shushuyeva, E., et al. (2018). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research, 59(1), 166-173. Available at: [Link]
-
Taylor, A., et al. (2022). Multi-steroid profiling by UHPLC-MS/MS with post-column infusion of ammonium fluoride. Journal of Chromatography B, 1209, 123413. Available at: [Link]
-
Fischer, S., & Duncan, W. (n.d.). Optimizing the Agilent Multimode Source. Agilent Technologies. Available at: [Link]
-
Theodori, E., et al. (2015). Two-step derivatization procedures for the ionization enhancement of anabolic steroids in LC-ESI-MS for doping control analysis. Analytica Chimica Acta, 891, 251-259. Available at: [Link]
-
Uemura, T., et al. (2019). Lithium ion adduction enables UPLC-MS/MS-based analysis of multi-class 3-hydroxyl group-containing keto-steroids. Journal of Lipid Research, 60(2), 434-443. Available at: [Link]
-
Wardle, R., & Calton, L. (n.d.). Analysis of Serum Estrogens by UPLC-MS/MS for Clinical Research. Waters Corporation. Available at: [Link]
-
Wenzel, T., et al. (2014). Optimization of Jet Stream ESI Parameters When Coupling Agilent 1260 Infinity Analytical SFC System with Agilent 6230 TOF LC/MS. Agilent Technologies. Available at: [Link]
-
Williams, J. D., & Williams, C. H. (2018). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Journal of The American Society for Mass Spectrometry, 29(12), 2494-2503. Available at: [Link]
-
Wilson, M. P., et al. (2023). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. Analytical Science Advances, 4(11-12), 2300021. Available at: [Link]
-
Various Authors. (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. LCGC International. Available at: [Link]
-
SCIEX. (n.d.). Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. SCIEX. Available at: [Link]
-
ResearchGate. (2018). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. ResearchGate. Available at: [Link]
-
Agilent Technologies. (n.d.). Agilent 1260 Infinity Binary LC Optimization Guide. GenTech Scientific. Available at: [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]
-
Phenomenex. (2018). Mass Spectrometry Tutorial: How to Tune Your Analytes. YouTube. Available at: [Link]
-
Taylor, A., et al. (2022). Multi-steroid profiling by uPLC-MS/MS with post-column infusion of ammonium fluoride. bioRxiv. Available at: [Link]
-
Farmacia Journal. (2018). LC-MS/MS ESI METHODS FOR THE DETERMINATION OF OESTROGENS AND ANDROGENS IN BIOLOGICAL MATRIX – A MINIREVIEW. Farmacia Journal. Available at: [Link]
-
ResearchGate. (2017). Derivatization methods for the LC-MS/MS analyses of steroids. ResearchGate. Available at: [Link]
-
PubMed Central. (2019). Current strategies for quantification of estrogens in clinical research. PubMed Central. Available at: [Link]
-
PubMed Central. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PubMed Central. Available at: [Link]
-
MSACL. (n.d.). Estradiol Interference on LC-MS/MS. MSACL. Available at: [Link]
-
ResearchGate. (2018). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. ResearchGate. Available at: [Link]
-
PubMed. (2023). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. PubMed. Available at: [Link]
-
ACS Publications. (2018). Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. ACS Publications. Available at: [Link]
-
Oxford Academic. (2020). Sensitive and Specific ESI-Positive LC–MS/MS Method for the Quantitation of Estrogens in Human Serum in Under Three Minutes. Oxford Academic. Available at: [Link]
-
Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Available at: [Link]
-
SURE (Sunderland Repository). (n.d.). OPTIMISATION OF MASS SPECTROMETRY. SURE. Available at: [Link]
-
ResearchGate. (2023). Assessment of Ammonium Fluoride as a Mobile Phase Additive for Sensitivity Gains in Electrospray Ionization. ResearchGate. Available at: [Link]
-
PubMed Central. (2021). Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines. PubMed Central. Available at: [Link]
Sources
- 1. Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. medrxiv.org [medrxiv.org]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lithium ion adduction enables UPLC-MS/MS-based analysis of multi-class 3-hydroxyl group-containing keto-steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a multi-class steroid hormone screening method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 12. med.upenn.edu [med.upenn.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
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- 17. agilent.com [agilent.com]
Advanced Purification Protocols for 1,3,5(10)-Estratriene Scaffolds
Technical Support Center & Troubleshooting Guide
Scope: This guide addresses the isolation and purification of 1,3,5(10)-estratriene and its non-ketonic derivatives.
Target Audience: Synthetic Chemists, Process Engineers, and Purification Scientists.[1]
Primary Challenge: The this compound nucleus contains a stable aromatic A-ring but lacks the polarity often required for easy separation from its oxidized byproducts (e.g., 17-ketosteroids like estrone) or stereoisomers (17
Module 1: Chemical Scavenging of Keto-Impurities
The Issue: Chromatographic separation of this compound from trace ketone byproducts (e.g., unreacted estrone or oxidation products) is often inefficient due to similar lipophilicity (
Mechanism of Action
Girard’s Reagent T reacts selectively with carbonyl groups (ketones/aldehydes) to form water-soluble hydrazones. The non-ketonic target (this compound) remains lipophilic.[1] A simple liquid-liquid extraction (LLE) then separates the aqueous impurities from the organic target.
Standard Operating Procedure (SOP)
Reagents: Girard’s Reagent T, Glacial Acetic Acid, Methanol, Diethyl Ether (or Ethyl Acetate).[1]
-
Dissolution: Dissolve the crude steroid mixture (1.0 eq) in Methanol (10 mL/g).
-
Acidification: Add Glacial Acetic Acid (10% v/v relative to methanol).
-
Derivatization: Add Girard’s Reagent T (1.5 eq relative to estimated ketone impurity).
-
Reflux: Heat at reflux (approx. 65°C) for 1–2 hours. Monitor by TLC for disappearance of ketone spot.
-
Quench & Partition:
-
Cool the mixture and pour into ice-water (5x reaction volume).
-
Neutralize partially with NaHCO
(to pH ~5–6) to prevent hydrolysis of the hydrazone.
-
-
Extraction:
-
Extract with Diethyl Ether or Ethyl Acetate (3x).
-
Critical Step: The Target (Estratriene) moves to the Organic Phase . The Impurity (Hydrazone) stays in the Aqueous Phase .
-
-
Wash: Wash the organic phase with water and brine, then dry over MgSO
.
Workflow Visualization
Figure 1: Chemo-selective removal of ketosteroids using Girard's Reagent T. The polar hydrazone stays in the aqueous layer, purifying the lipophilic target.
Module 2: Chromatographic Resolution (HPLC/Flash)
The Issue: "My target peak co-elutes with its isomer (e.g., 17
Technical Insight: C18 vs. Phenyl-Hexyl
Standard C18 columns rely on hydrophobic interactions. Since steroid isomers often have identical hydrophobicity, separation is poor.[1] Phenyl-Hexyl columns interact with the aromatic A-ring of the estratriene. Subtle changes in the D-ring conformation (alpha vs. beta) alter how the A-ring sits against the phenyl stationary phase, dramatically improving resolution.
Comparative Data: Separation Factors ( )[1]
| Parameter | C18 Column (Standard) | Phenyl-Hexyl Column (Recommended) |
| Primary Mechanism | Hydrophobicity (Van der Waals) | |
| Mobile Phase Preference | Acetonitrile/Water | Methanol/Water (MeOH enhances |
| Isomer Resolution ( | ~1.01 (Co-elution common) | ~1.39 (Baseline separation) |
| Retention of Aromatics | Moderate | High (Selective retention of A-ring) |
Data derived from comparative studies on steroid isomer separation [1][3].[1][2]
Troubleshooting Protocol: Peak Tailing
Symptom: Asymmetric peaks on Silica Gel (Normal Phase). Cause: Interaction between the steroid hydroxyls (if present) or the aromatic ring with acidic silanol groups on the silica surface. Fix:
-
Add Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase to cap silanols.
-
Switch Phase: Use Neutral Alumina instead of Silica for acid-sensitive steroid derivatives.
Module 3: Crystallization (The Polishing Step)
The Issue: The product "oils out" instead of crystallizing, or retains solvent. The Solution: Use a binary solvent system that balances solubility with lattice formation.
Recommended Solvent Systems
For this compound derivatives, a "Good Solvent / Bad Solvent" approach is required.[1]
-
Acetone / Water (Preferred):
-
Dissolve steroid in hot acetone (saturation).
-
Add warm water dropwise until turbidity persists.
-
Cool slowly to 4°C.
-
Why: Acetone dissolves the aromatic core well; water forces the hydrophobic lattice to form.
-
-
Ethyl Acetate / Hexane (Alternative):
-
Dissolve in minimal hot Ethyl Acetate.
-
Add Hexane slowly.
-
Why: Good for highly lipophilic esters of estratriene.
-
Crystallization Decision Tree
Figure 2: Logic flow for optimizing steroid crystallization and preventing "oiling out."
Frequently Asked Questions (FAQs)
Q: Why is my UV detection at 254 nm weak for this compound? A: While the A-ring is aromatic, the phenol/ether auxochromes may shift the max absorption.[1] The primary absorption maximum for the isolated aromatic A-ring is often near 280 nm (similar to phenol). Ensure your detector is optimized for 280 nm, not just the standard 254 nm used for conjugated ketones.
Q: Can I use C18 SPE cartridges for cleanup? A: Yes, but standard C18 may not separate the target from closely related hydrophobic impurities. For higher purity, use Amino-functionalized SPE or Phenyl cartridges. If removing ketones, perform the Girard T reaction before the SPE step.
Q: My sample degrades on the column. What is happening? A: 1,3,5(10)-estratrienes are generally stable, but if you have functional groups at C17 (like ketals or enol ethers), acidic silanols on silica columns can hydrolyze them.[1] Switch to Neutral Alumina or add 0.5% Pyridine or Triethylamine to your mobile phase to neutralize the acidity.
References
-
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Link
-
Mallik, A., et al. (2018).[1] Complete chromatographic separation of steroids, including 17α and 17β-estradiols, using a carbazole-based polymeric organic phase. Journal of Chromatography A. Link
-
Fisher Scientific. (2011). A New Phenyl-Type Stationary Phase and Its Uses. Link
-
Sigma-Aldrich. 1,3,5(10)-Estratrien-3,17β-diol Product Analysis and Synthesis. Link
-
Wang, H., et al. (2015).[1] Derivatization with Girard Reagent T Combined with LC-MS/MS. NIH / PMC. Link
-
Makin, H.L.J., & Gower, D.B. (2010).[1] Steroid Analysis. Springer. (Standard Text).
Sources
Technical Support Center: Overcoming Steric Hindrance in 1,3,5(10)-Estratriene Derivatization
From the desk of the Senior Application Scientist
Welcome to the technical support center for synthetic challenges in estratriene chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the common yet formidable obstacle of steric hindrance when modifying the 1,3,5(10)-estratriene core. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering troubleshooting advice and validated methods to help you navigate these complex syntheses.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the foundational concepts of steric hindrance as it applies to the unique topology of the estratriene scaffold.
Q1: What is steric hindrance and why is it a major challenge in this compound derivatization?
A1: Steric hindrance is a phenomenon that occurs when the size of atoms or groups within a molecule prevents or slows down a chemical reaction.[1][2] In the context of the this compound scaffold, the rigid, fused four-ring structure creates a highly congested three-dimensional environment. The molecule has a concave face (α-face) and a convex face (β-face), with the angular methyl group at C13 projecting from the β-face, significantly shielding it from reagent attack. This makes reactions at nearby positions, like the C17-hydroxyl group, particularly challenging.
Q2: Which positions on the estratriene core are most susceptible to steric hindrance?
A2:
-
C17 Position: The tertiary hydroxyl group at C17β is notoriously hindered by the adjacent C18 angular methyl group. This makes reactions like esterification, etherification, and the introduction of bulky substituents difficult.
-
A-Ring (C2 and C4): While the phenolic A-ring is electronically activated towards electrophilic substitution, achieving high regioselectivity can be difficult. The C2 and C4 positions are sterically hindered by the adjacent hydroxyl group at C3 and the rest of the steroid framework, often leading to mixtures of products or requiring specific directing groups.
-
C11 Position: This position on the C-ring is located in a sterically crowded region on the α-face of the steroid. Introducing substituents here often requires specialized reagents or catalytic methods to overcome the high activation energy.[3]
-
C1 Position: The C1 position is sterically hindered by the C11 methylene group and the C2 position on the A-ring, making direct functionalization challenging.
Q3: What are the general strategies to overcome steric hindrance in these reactions?
A3: A multi-faceted approach is often necessary:
-
Reagent Selection: Opt for smaller, more reactive reagents. For example, use an acyl chloride instead of an anhydride for esterification.
-
Catalyst Choice: Employ highly active catalysts that can operate under milder conditions. For hindered alcohols, nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) are often effective.[4] For C-H functionalization, transition metal catalysts (e.g., Rh, Ru) can provide site-selectivity that overrides inherent steric biases.[5][6]
-
Reaction Conditions: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. However, this may also lead to side reactions, so a careful balance is needed. The choice of solvent is also critical; non-coordinating, aprotic solvents are often preferred to avoid solvating and effectively "enlarging" the nucleophile.[1]
-
Protecting Groups: Temporarily blocking a reactive site can direct a reaction to a different, less hindered position.
-
Altering the Synthetic Route: Sometimes, it is more efficient to introduce a desired functional group early in the synthesis before the steric environment becomes too crowded.[4]
Part 2: Troubleshooting Specific Reactions
This section provides targeted advice for common problems encountered during the derivatization of the estratriene core.
C-17 Position Derivatization
Q: My esterification of the C-17β-hydroxyl group is showing low yield. What are the likely causes related to steric hindrance?
A: This is a classic challenge. The C18 angular methyl group effectively guards the C17-OH.
-
Problem: Your acylating agent (e.g., a bulky acid anhydride) may be too large to approach the hydroxyl group effectively.
-
Solution 1: Change the Acylating Agent. Switch to a more reactive and less sterically demanding acylating agent like an acyl chloride.
-
Solution 2: Use a Powerful Catalyst. Incorporate a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) or N,N'-dicyclohexylcarbodiimide (DCC) with DMAP. These catalysts work by forming a highly reactive O-acylisourea intermediate that can acylate the hindered alcohol.
-
Solution 3: Optimize the Base and Solvent. Use a non-nucleophilic, hindered base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the HCl produced without competing with the hydroxyl group. Perform the reaction in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
A-Ring (Phenolic Ring) Derivatization
Q: I am struggling with ortho-functionalization (C-2 and C-4) of the phenolic A-ring. What directing groups and reaction conditions can improve regioselectivity?
A: The C3-hydroxyl group is an ortho-, para-director, but achieving selectivity between the C2 and C4 positions can be difficult.
-
Problem: Standard electrophilic aromatic substitution often yields a mixture of 2- and 4-substituted products, with the 2-position often being favored due to electronic effects, but still facing steric challenges.
-
Solution 1: Ortho-Lithiation. Protecting the C3-OH as a methyl ether or other suitable group allows for directed ortho-lithiation using a strong base like n-butyllithium or s-butyllithium. This generates a nucleophilic C2-lithio species that can then be quenched with an appropriate electrophile. This method has been successfully used to prepare 2-formylestradiol.[7]
-
Solution 2: Use of Lewis Acids. In Friedel-Crafts type reactions, the choice of Lewis acid can influence regioselectivity. For example, titanium tetrachloride (TiCl4) has been used in some steroid syntheses and can favor specific positions depending on the substrate and reaction conditions.[8]
-
Solution 3: Enzymatic Hydroxylation. Biocatalytic methods using cytochrome P450 enzymes can offer exquisite regioselectivity. For instance, CYP1A2 and CYP3A4 are known to catalyze the 2-hydroxylation of estradiol.[9][10] While this is a biological process, it highlights the potential for highly selective catalyst design.
Part 3: Proven Protocols for Overcoming Steric Hindrance
The following are detailed, step-by-step protocols for challenging derivatizations.
Protocol 1: High-Yield Ethynylation of Estrone at C-17
This protocol describes the addition of an ethynyl group to the sterically hindered C-17 ketone of estrone to produce 17α-ethynylestradiol, a widely used synthetic estrogen.[11]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser, add dry tetrahydrofuran (THF).
-
Reagent Preparation: Cool the THF to 0°C under an inert atmosphere (argon or nitrogen). Add potassium tert-butoxide slowly.
-
Acetylene Addition: Bubble acetylene gas through the stirred suspension. The reaction is exothermic and should be maintained at low temperature.
-
Estrone Addition: Dissolve estrone in dry THF and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at low temperature for several hours until TLC analysis indicates complete consumption of the starting material.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 17α-ethynylestradiol.
Rationale: The use of a strong, non-nucleophilic base like potassium tert-butoxide deprotonates acetylene to form a potent potassium acetylide nucleophile. This nucleophile is small enough to approach the sterically hindered C-17 carbonyl. Running the reaction at low temperature helps to control the exothermicity and minimize side reactions.[12]
Protocol 2: Ortho-Selective Formylation of Estradiol (Duff Reaction)
This protocol can be adapted for the introduction of a formyl group at the C-2 position of the A-ring.
-
Setup: In a round-bottom flask, dissolve estradiol in a mixture of acetic acid and hexamethylenetetramine (HMTA).
-
Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
Hydrolysis: After cooling, add an aqueous solution of hydrochloric acid and continue to heat to hydrolyze the intermediate imine.
-
Workup: Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Purification: Wash the organic extract, dry it, and purify by column chromatography to isolate 2-formylestradiol.
Rationale: The Duff reaction is a classic method for the formylation of phenols. The electrophile is generated in situ from HMTA and is small enough to react at the sterically accessible ortho position, directed by the C3-hydroxyl group.
Part 4: Visual Guides & Data
Diagrams
Caption: Troubleshooting workflow for low yield in C-17 derivatization.
Data Tables
Table 1: Comparison of Reagents for C-17β-Esterification of Estradiol
| Acylating Agent | Catalyst | Base | Solvent | Typical Yield Range | Notes |
| Acetic Anhydride | None | Pyridine | Pyridine | 20-40% | Sluggish reaction, requires high temperatures. |
| Acetic Anhydride | DMAP (cat.) | Pyridine | DCM | 70-85% | DMAP significantly accelerates the reaction. |
| Acetyl Chloride | None | Triethylamine | THF | 85-95% | Highly reactive, reaction is fast at room temp. |
| Propionic Anhydride | DMAP (cat.) | DIPEA | DCM | 65-80% | Good for introducing slightly bulkier esters. |
Note: Yields are illustrative and can vary based on specific substrate and reaction scale.
References
-
Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]
-
Santa, T. (2011). Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 790-804. [Link]
-
Oreate AI. (2026, January 15). Understanding Steric Hindrance: The Invisible Force in Chemistry. Oreate AI Blog. [Link]
-
Wang, H., et al. (2007). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. Molecules, 12(1), 125-135. [Link]
-
Cajthaml, T., et al. (2009). Microbial transformation of synthetic estrogen 17alpha-ethinylestradiol. Environmental Pollution, 157(12), 3325-3335. [Link]
-
Baranov, P. A., et al. (2010). The potential use of complex derivatization procedures in comprehensive HPLC-MS/MS detection of anabolic steroids. Drug Testing and Analysis, 2(10), 475-488. [Link]
-
Ribeiro, R., et al. (2019). C-Ring Oxidized Estrone Acetate Derivatives: Assessment of Antiproliferative Activities and Docking Studies. Molecules, 24(23), 4296. [Link]
-
Le, H. T., et al. (1998). 2-(Hydroxyalkyl)estradiols: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 6(7), 995-1004. [Link]
-
Chen, H., et al. (2018). Design of catalysts for site-selective and enantioselective functionalization of non-activated primary C–H bonds. Nature Catalysis, 1(8), 585-592. [Link]
-
Jeelani, I. (2019, July 1). How to overcome Steric Hindrance? ResearchGate. [Link]
-
Duax, W. L., et al. (1990). Structure of 3-hydroxy-1-methyl-1,3,5(10)-estratriene-11,17-dione. Acta Crystallographica Section C, 46(6), 1172-1174. [Link]
-
Reese, P. B. (2024). Remote functionalization reactions in steroids: discovery and application. Steroids, 191, 109362. [Link]
-
Seeger, H., et al. (2000). The effects of A-ring and D-ring metabolites of estradiol on the proliferation of vascular endothelial cells. Naunyn-Schmiedeberg's Archives of Pharmacology, 361(2), 209-212. [Link]
-
Wikipedia. (n.d.). 2-Hydroxyestradiol. In Wikipedia. Retrieved February 7, 2026, from [Link]
-
Kratz, M., et al. (2019). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Molecules, 24(13), 2353. [Link]
- CN103204891A - High-purity ethinyloestradiol synthesis method - Google Patents. (n.d.).
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- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Understanding Steric Hindrance: The Invisible Force in Chemistry - Oreate AI Blog [oreateai.com]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts | MDPI [mdpi.com]
- 7. 2-(Hydroxyalkyl)estradiols: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. 2-Hydroxyestradiol - Wikipedia [en.wikipedia.org]
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- 12. CN103204891A - High-purity ethinyloestradiol synthesis method - Google Patents [patents.google.com]
Technical Support Center: Purification of 1,3,5(10)-Estratriene and its Derivatives
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1,3,5(10)-estratriene and its derivatives from complex reaction mixtures. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges, ensuring the integrity and purity of your final compound.
Introduction: The Purification Challenge
The synthesis of this compound and its analogues often results in a mixture containing the desired product, unreacted starting materials, reagents, and various byproducts. Achieving high purity is paramount for accurate downstream biological evaluation and potential therapeutic applications.[1] The primary methods for purification—column chromatography and crystallization—rely on the differential physicochemical properties of the components in the mixture.[2] This guide will help you navigate the nuances of these techniques to achieve optimal separation and yield.
General Purification Workflow
A typical purification strategy for this compound derivatives involves a multi-step process. The following diagram illustrates a common workflow, which can be adapted based on the specific properties of your compound and the impurities present.
Caption: General workflow for the purification of this compound derivatives.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of Target Compound After Column Chromatography
Possible Causes & Solutions
| Cause | Scientific Rationale & Troubleshooting Steps |
| Compound is not eluting from the column. | The chosen eluent system may be too non-polar. This compound and its derivatives are relatively non-polar, but functionalization can significantly increase polarity. Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. Monitor the elution with TLC. |
| Compound decomposed on the silica gel. | Silica gel is acidic and can cause degradation of acid-sensitive compounds.[3] Solution: 1. Deactivate the silica gel: Prepare a slurry of silica gel in your non-polar solvent containing 1-2% triethylamine before packing the column. This will neutralize the acidic sites. 2. Use an alternative stationary phase: Consider using alumina (neutral or basic) or Florisil for compounds that are highly sensitive to silica gel.[3] |
| Co-elution with a major impurity. | The polarity of your target compound and an impurity may be too similar for effective separation with the chosen solvent system. Solution: 1. Optimize the mobile phase: Experiment with different solvent systems. A small addition of a third solvent (e.g., dichloromethane or methanol) can sometimes significantly alter the selectivity of the separation. 2. Change the stationary phase: If solvent optimization fails, switching to a different stationary phase (e.g., from silica to alumina or a reverse-phase C18 silica) may provide the necessary selectivity. |
| Product is highly soluble in the mobile phase and eluted in the void volume. | This can happen if the mobile phase is too polar for the compound. Solution: Start with a less polar solvent system. Always perform a preliminary TLC analysis to determine the optimal starting solvent composition that gives your product an Rf value between 0.2 and 0.4. |
Problem 2: Persistent Impurities in the Final Product After Crystallization
Possible Causes & Solutions
| Cause | Scientific Rationale & Troubleshooting Steps |
| Inappropriate crystallization solvent. | The ideal crystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. Impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures. Solution: Perform small-scale solubility tests with a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, or mixtures). A good starting point for estratriene derivatives can be a mixture of a good solvent (like chloroform or dichloromethane) and a poor solvent (like pentane or hexane).[4] |
| Cooling the solution too quickly. | Rapid cooling can lead to the trapping of impurities within the crystal lattice (occlusion) or the precipitation of impurities alongside the product. Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can further induce crystallization by placing the flask in a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals. |
| Supersaturation was not achieved. | The solution may not have been sufficiently concentrated before cooling. Solution: If no crystals form upon cooling, try to slowly evaporate some of the solvent to increase the concentration. Be cautious not to evaporate too much solvent, as this can cause the product to "crash out" as an amorphous solid, trapping impurities. |
| Oiling out instead of crystallization. | The compound may be melting in the hot solvent or has a low melting point, causing it to separate as an oil. Solution: 1. Use a lower boiling point solvent system. 2. Lower the concentration of the solute. 3. Try a different solvent or solvent mixture. 4. Scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to assess the purity of this compound derivatives?
A1: The purity of your final compound should be confirmed by a combination of methods:
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting non-volatile impurities.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It provides information on both purity and molecular weight.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are present in sufficient quantity (typically >1-5%).[4]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups and can be used for comparison with a reference standard.[4]
Q2: How do I choose the right solvent system for column chromatography?
A2: The selection of the mobile phase is critical for a successful separation.[7][8] The process should be guided by Thin Layer Chromatography (TLC) analysis:
-
Spot your crude mixture on a TLC plate.
-
Develop the plate in various solvent systems of differing polarities. Common systems for steroids include mixtures of hexane/ethyl acetate, dichloromethane/ethyl acetate, or chloroform/methanol.[4]
-
Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.4. This generally provides the best separation on a column.
-
Ensure there is good separation between your target compound and major impurities.
Q3: My this compound derivative is a stubborn oil that won't crystallize. What should I do?
A3: "Oiling out" is a common problem. Here is a decision tree to guide your troubleshooting:
Caption: Decision tree for troubleshooting an oily product that fails to crystallize.
Q4: What are some common impurities I should be aware of during the synthesis and purification of this compound derivatives?
A4: The nature of impurities is highly dependent on the synthetic route. However, some common classes of impurities include:
-
Unreacted starting materials: These can often be removed by chromatography.
-
Reagents: For example, coupling agents or catalysts used in the reaction. An aqueous work-up can often remove many of these.
-
Diastereomers or regioisomers: If the reaction is not highly selective, you may form isomers that can be challenging to separate. High-resolution chromatography is often required.
-
Oxidation or degradation products: The aromatic A-ring of the estratriene core can be susceptible to oxidation, and other functional groups may be labile under certain conditions. For example, oxidation can occur at the C6 position.[9]
Q5: Can I use reverse-phase chromatography for the purification of this compound derivatives?
A5: Yes, reverse-phase chromatography (e.g., using a C18-functionalized silica gel stationary phase) can be a very effective technique, especially for more polar derivatives. In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) is used. The elution order is reversed compared to normal-phase chromatography, with the most polar compounds eluting first. This can be particularly useful for separating compounds that are difficult to resolve using normal-phase chromatography.
References
- Chromatographic Purification of Tritiated Steroids Prior to Use in Radioimmunoassay. (n.d.). SpringerLink.
- 3-Ferrocenyl-estra-1,3,5 (10)-triene-17-one: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, DFT Studies, and Its Binding to Human Serum Albumin Studied through Fluorescence Quenching and In Silico Docking Studies. (2023).
- Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). (2024). Taylor & Francis Online.
- Synthesis and Discovery of Estra-1,3,5(10),6,8-pentaene-2,16α-diol. (n.d.).
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). MDPI.
- Synthesis and biological activity of the superestrogen (E)-17-oximino-3-O-sulfamoyl-1,3,5(10)-estratriene: x-ray crystal structure of (E). (n.d.). PubMed.
- Estra-1,3,5(10)-triene-3,17-diol. (n.d.). PubChem.
- Estra-1,3,5(10)-trien-3,16alpha,17beta-triol. (n.d.). PubChem.
- Steroid - Isolation, Extraction, Purific
- Troubleshooting Purific
- This compound-17α-ethyl-3,17β-diol 3-methyl ether-d5. (n.d.). MedchemExpress.com.
- GC-MS and HPLC Methods for Determination of Estriol Hormone in Pharmaceutical Prepar
- Estradiol-impurities. (n.d.).
- Chromatographic Separation of Steroid Hormones for Use in Radioimmunoassay. (n.d.). SpringerLink.
- METHOD DEVELOPMENT AND VALIDATION FOR THE GC-FID ASSAY OF 17 β-ESTRADIOL IN PHARMACEUTICAL PREPARATION. (n.d.).
- Chromatographic procedures for the isol
- Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
Sources
- 1. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatographic procedures for the isolation of plant steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification [chem.rochester.edu]
- 4. 3-Ferrocenyl-estra-1,3,5 (10)-triene-17-one: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, DFT Studies, and Its Binding to Human Serum Albumin Studied through Fluorescence Quenching and In Silico Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Validation & Comparative
A Comparative Guide to Estrogen Receptor Binding Affinity: 17β-Estradiol vs. 1,3,5(10)-Estratriene
For researchers in endocrinology, oncology, and drug development, a nuanced understanding of the structure-activity relationships (SAR) governing ligand-receptor interactions is paramount. This guide provides an in-depth comparison of the estrogen receptor (ER) binding affinity of 17β-estradiol (estradiol), the primary endogenous estrogen, and its foundational steroid nucleus, 1,3,5(10)-estratriene. We will explore the profound impact of specific functional groups on binding affinity, detail the gold-standard experimental methodology for its determination, and discuss the implications for hormonal signaling and therapeutic design.
Introduction: The Basis of Estrogenic Activity
The physiological effects of estrogens are mediated primarily through their interaction with two estrogen receptor subtypes, ERα and ERβ. These ligand-activated transcription factors regulate gene expression in a vast array of tissues, influencing everything from reproductive health to bone density and cognitive function. The binding of a ligand to the ER's ligand-binding pocket (LBP) is the critical initiating event, making the study of binding affinity a cornerstone of endocrine research.
Estradiol is the most potent natural human estrogen. In contrast, this compound represents the core polycyclic hydrocarbon structure of all estrogens but lacks the key functional groups that define estradiol. By comparing these two molecules, we can isolate and appreciate the precise chemical features that bestow high-affinity binding and potent biological activity.
Molecular Structures: The Critical Difference
The profound disparity in ER binding affinity between estradiol and this compound originates from their distinct molecular structures. Estradiol possesses two critical hydroxyl (-OH) groups that are absent in the parent estratriene hydrocarbon skeleton.
-
17β-Estradiol : Features a phenolic hydroxyl group at the C3 position of the A-ring and a secondary alcohol group at the C17β position of the D-ring.
-
This compound : The fundamental four-ring steroid structure (three cyclohexane rings and one benzene ring) without any hydroxyl substitutions.
It is these hydroxyl groups that engage in specific, high-energy interactions with the amino acid residues of the ER's binding pocket, anchoring the ligand in place.
Quantitative Comparison of Binding Affinity
The most common method to quantify and compare binding affinity is the competitive radioligand binding assay. In this assay, the affinity of a test compound is typically expressed as a Relative Binding Affinity (RBA), where the potent endogenous ligand, 17β-estradiol, is set as the benchmark at 100%.[1] The IC50, the concentration of a competitor that displaces 50% of the radioligand, is also a key metric.
| Compound | Receptor Source | Mean IC50 (M) | Relative Binding Affinity (RBA) (%) |
| 17β-Estradiol | Rat Uterine Cytosol (ER) | 8.99 x 10⁻¹⁰ | 100.000 |
| This compound | Not typically measured due to negligible affinity; its derivatives show affinity only when hydroxylated. For context, 3-Deoxyestrone (lacking the C3-OH) has an RBA of 0.006%.[2] |
Data synthesized from Blair et al. (2000).[2][3][4]
As the data illustrates, estradiol binds with a very high affinity, reflected by its sub-nanomolar IC50 value.[2][4] While direct binding data for the unmodified this compound is scarce due to its extremely low affinity, the data for its derivatives clearly show that the absence of hydroxyl groups renders the molecule virtually inactive as a high-affinity ligand. For instance, removing even one hydroxyl group, as in 3-Deoxyestrone, causes a catastrophic drop in binding affinity to near zero.[2][4]
The Structural Basis for High-Affinity Binding: A Mechanistic View
The dramatic difference in binding affinity is a direct consequence of specific hydrogen bonding interactions. The ER's ligand-binding pocket is a predominantly hydrophobic cavity, but it contains precisely positioned polar amino acid residues that act as hydrogen bond donors and acceptors.
-
The Phenolic A-Ring : The C3-hydroxyl group of estradiol is a critical anchor. It acts as a hydrogen bond donor to an amino acid like Glutamate (Glu353 in ERα) and a hydrogen bond acceptor from a residue like Arginine (Arg394 in ERα), clamping the A-ring into a specific orientation.
-
The Aliphatic D-Ring : The 17β-hydroxyl group at the other end of the molecule forms another crucial hydrogen bond, typically with Histidine (His524 in ERα).[5] This interaction secures the D-ring and is essential for inducing the conformational change in the receptor required for its activation.
This compound, lacking both hydroxyl groups, is incapable of forming these vital hydrogen bonds.[5] While its hydrophobic steroid core can fit within the LBP, it relies solely on weak, non-specific van der Waals forces. This results in a transient and low-energy interaction, failing to stabilize the active conformation of the receptor and thus conferring no significant biological activity.
Caption: Ligand binding initiates a cascade of events leading to gene regulation.
Experimental Protocol: Competitive Radioligand Binding Assay
To ensure trustworthiness and reproducibility, binding affinity is determined using a standardized, self-validating competitive binding assay.[3] This method quantitatively measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
Principle of the Assay
A fixed concentration of high-affinity radioligand (e.g., [³H]-17β-estradiol) is incubated with a source of estrogen receptors (e.g., rat uterine cytosol or recombinant human ER).[6] This mixture is then exposed to increasing concentrations of an unlabeled "competitor" compound (the molecule being tested). The more effectively the competitor binds to the receptor, the more radioligand it will displace. By measuring the decrease in bound radioactivity, one can determine the competitor's binding affinity relative to the radioligand.[7][8]
Step-by-Step Methodology
-
Receptor Preparation :
-
Homogenize a tissue rich in estrogen receptors (e.g., uteri from ovariectomized rats) or use a cell lysate expressing recombinant ERα or ERβ in a cold lysis buffer.[9]
-
Centrifuge the homogenate to pellet the cell membranes, which contain the receptors.
-
Wash and resuspend the membrane pellet in a final assay binding buffer. Determine the total protein concentration (e.g., via BCA assay).
-
-
Assay Incubation :
-
In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-Specific Binding (NSB), and Competitor Concentrations.[9]
-
Total Binding Wells : Add receptor preparation, assay buffer, and a fixed concentration of [³H]-estradiol (e.g., 0.5-1.0 nM).[6]
-
NSB Wells : Add receptor preparation, [³H]-estradiol, and a vast excess (e.g., 1000-fold) of unlabeled estradiol. This determines the amount of radioligand that binds to non-receptor components.
-
Competitor Wells : Add receptor preparation, [³H]-estradiol, and serially diluted concentrations of the test compound (e.g., unlabeled estradiol as a positive control, or this compound).[7]
-
Incubate the plate (e.g., 60 minutes at 30°C or overnight at 4°C) to allow the binding to reach equilibrium.[9]
-
-
Separation of Bound and Free Ligand :
-
Rapidly terminate the incubation by vacuum filtration through glass-fiber filters (e.g., GF/C). The receptors and bound radioligand are retained on the filter, while the unbound radioligand passes through.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound or non-specifically bound radioligand.[7]
-
-
Quantification and Data Analysis :
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) retained on each filter using a liquid scintillation counter.
-
Calculate Specific Binding : Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor. This will generate a sigmoidal dose-response curve.
-
Use non-linear regression analysis (e.g., in Prism software) to calculate the IC50 value—the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Relative Binding Affinity (RBA) using the formula: RBA (%) = (IC50 of Estradiol / IC50 of Test Compound) x 100.
-
Caption: A validated workflow ensures robust and reproducible binding data.
Conclusion and Implications for Drug Development
The comparative analysis of 17β-estradiol and this compound provides a definitive illustration of the structure-activity relationship in estrogen receptor binding. The data unequivocally demonstrates that the steroid nucleus provides the necessary scaffold, but the hydroxyl groups at the C3 and C17β positions are absolutely essential for high-affinity binding.[5] This is achieved through specific hydrogen bond interactions that anchor the ligand within the receptor's binding pocket and stabilize the transcriptionally active conformation.
For researchers and drug development professionals, this fundamental principle is critical. It underscores that rational drug design for nuclear receptors must go beyond simple shape complementarity. The precise placement of functional groups capable of forming specific, high-energy interactions with the target protein is the key determinant of potency and efficacy. This knowledge guides the synthesis of novel selective estrogen receptor modulators (SERMs) and other therapeutics, where subtle modifications to the core structure can fine-tune binding affinity, selectivity for ERα vs. ERβ, and the ultimate physiological response.
References
-
Blair, R. M., Fang, H., Branham, W. S., Hass, B. S., Dial, S. L., Moland, C. L., Tong, W., Shi, L., Perkins, R., & Sheehan, D. M. (2000). The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, 54(1), 138–153. [Link]
- Mewshaw, R. E., Edsall, R. J., Yang, C., Manas, E. S., Unwalla, R. J., & Miller, C. P. (2005). ERβ Ligands. 3. Exploiting a Novel Binding Pocket. Journal of Medicinal Chemistry, 48(11), 3953–3975.
-
U.S. Environmental Protection Agency. (1998). Estrogen Receptor Binding Assay. In Health Effects Test Guidelines, OPPTS 890.1300. [Link]
-
Kuiper, G. G., Lemmen, J. G., Carlsson, B., Corton, J. C., Safe, S. H., van der Saag, P. T., van der Burg, B., & Gustafsson, J. Å. (1998). Interaction of Estrogenic Chemicals and Phytoestrogens with Estrogen Receptor β. Endocrinology, 139(10), 4252–4263. [Link]
-
Anstead, G. M., Carlson, K. E., & Katzenellenbogen, J. A. (1997). The Estradiol Pharmacophore: Ligand Structure-Estrogen Receptor Binding Affinity Relationships and a Model for the Receptor Binding Site. Steroids, 62(3), 268–303. [Link]
-
National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. NTP Office of Liaison, Policy and Review. [Link]
- Delfosse, V., Grimaldi, M., Cavaillès, V., Balaguer, P., & Bourguet, W. (2014). Structural and functional profiling of environmental ligands for the nuclear orphan receptor ERRγ. Biochemical and Biophysical Research Communications, 443(1), 341–346.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
Comparative metabolic stability of 1,3,5(10)-estratriene in vitro
Comparative Metabolic Stability Guide: 1,3,5(10)-Estratriene vs. 17 -Estradiol
Executive Summary
This guide provides a technical comparison of the in vitro metabolic stability of This compound (the unsubstituted steroid nucleus) versus its biologically active analog, 17
For drug development professionals, this compound serves as a critical negative control probe for Phase II metabolism. Unlike Estradiol, which undergoes rapid conjugation (glucuronidation/sulfation), the estratriene scaffold is devoid of hydroxyl handles. Its clearance is driven exclusively by Phase I (CYP450-mediated) hydroxylation. This guide outlines the mechanistic differences, experimental protocols, and data interpretation frameworks necessary to utilize this scaffold in metabolic stability profiling.
Chemical & Mechanistic Context
To interpret metabolic stability data, one must first understand the structural determinants driving enzymatic access.
Structural Comparison
-
This compound: Lipophilic hydrocarbon (LogP ~5.4). Lacks functional groups. The A-ring is aromatic, but without the C3-OH, it is electronically distinct from phenols.
-
17
-Estradiol: Amphiphilic steroid (LogP ~4.0). Possesses C3-OH (phenolic) and C17-OH (secondary alcohol).
Metabolic Pathways (The "Switch")
The metabolic fate of these two molecules illustrates the "Phase I vs. Phase II" switch:
-
Estradiol (E2): Subject to high intrinsic clearance (
) via a dual mechanism.-
Phase II (Dominant): UGTs (UDP-glucuronosyltransferases) and SULTs (Sulfotransferases) rapidly conjugate the C3 and C17 hydroxyls.
-
Phase I: CYP-mediated hydroxylation at C2, C4 (catechol formation), and C16.
-
-
Estratriene: Obligate Phase I substrate.
-
Phase II:Null. No handle for conjugation.
-
Phase I: High affinity for CYP isoforms (CYP3A4, CYP1A2) due to extreme lipophilicity. Metabolism proceeds via hydroxylation at "activated" carbons (benzylic-like positions or via direct aromatic oxidation) to create a handle for subsequent conjugation.
-
Pathway Visualization
The following diagram illustrates the divergence in metabolic processing.
Figure 1: Divergent metabolic fates. Estratriene requires functionalization (Phase I) before conjugation, whereas Estradiol undergoes direct Phase II clearance.
Comparative Stability Data
The following table summarizes expected performance in Human Liver Microsomes (HLM) vs. Hepatocytes.
| Parameter | This compound | 17 | Mechanistic Insight |
| LogP (Lipophilicity) | ~5.4 (High) | ~4.0 (Moderate) | Estratriene binds non-specifically to microsomal protein/lipids. |
| Primary Clearance Enzyme | CYP450 (3A4, 1A2) | UGT1A1, SULT1E1 | Estratriene is a specific probe for oxidative metabolism. |
| HLM Stability ( | Moderate to Short (< 20 min) | Short (< 10 min) | HLM lacks Phase II cofactors (UDPGA), so E2 relies on CYPs here. Both are cleared fast. |
| Hepatocyte Stability | Moderate | Very Short | Hepatocytes contain Phase II enzymes. E2 is cleared extremely fast; Estratriene is rate-limited by Phase I. |
| Major Metabolites | 2-OH, 4-OH, 16-OH Estratriene | Estradiol-3-Glucuronide, Estrone | Estratriene mimics the regiochemistry of E2 hydroxylation without the conjugation bias. |
Experimental Protocol: Microsomal Stability Assay
To objectively compare these compounds, a standardized Liver Microsome (LM) assay is required. This protocol ensures the regeneration of NADPH, essential for CYP activity.
Reagents & Preparation
-
Test Compounds: 1
M final concentration (from 1 mM DMSO stock). Note: Keep DMSO < 0.1% to avoid CYP inhibition. -
System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor Mix: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P-Dehydrogenase (Pre-incubated to generate NADPH).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Workflow Diagram
The following flowchart details the "Self-Validating" experimental loop.
Figure 2: Microsomal Stability Workflow with integrated Quality Control steps.
Step-by-Step Methodology
-
Pre-Incubation: Mix HLM (0.5 mg/mL final) and Test Compound (1
M) in phosphate buffer. Equilibrate at 37°C for 5 minutes. Reasoning: Allows compound binding to microsomes. -
Initiation: Add pre-warmed NADPH regenerating system. Start timer.
-
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile containing Internal Standard (e.g., Deuterated Estradiol). Reasoning: Denatures enzymes to stop reaction and precipitates protein. -
Processing: Centrifuge at 4000g for 20 min. Inject supernatant into LC-MS/MS.
-
Calculation: Plot ln(% Remaining) vs. Time. The slope
determines ( ) and Intrinsic Clearance ( ).
Technical Analysis & Troubleshooting
Non-Specific Binding (NSB)
Because this compound is highly lipophilic (LogP > 5), it may bind to the plasticware or the microsomes themselves, reducing the free concentration available for enzymes.
-
Correction: Use glass-coated plates if possible. Calculate unbound fraction (
) using equilibrium dialysis to correct values.
Regioselectivity Analysis
While Estradiol is metabolized to 2-OH-Estradiol and 4-OH-Estradiol (catechols), Estratriene metabolism is more distributed.
-
Observation: Look for +16 Da peaks (Hydroxylation).
-
Interpretation: If this compound shows high stability, it indicates that the lack of the phenolic -OH significantly hampers the CYP recognition or the electronic activation required for oxidation.
References
-
YoungLai, E. V., & Solomon, S. (1968).[1] Formation of estra-1,3,5(10)-triene-3,15 alpha, 16 alpha, 17 beta-tetrol (estetrol) and estra-1,3,5(10)-triene-3,15 alpha, 17 beta-triol from neutral precursors.[1] The Journal of Clinical Endocrinology & Metabolism.
-
Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology.
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.
-
Martucci, C. P., & Fishman, J. (1993). P450 enzymes of estrogen metabolism.[2] Pharmacology & Therapeutics.
Precision Benchmarking: Quantitative NMR (qNMR) vs. Chromatographic Methods for 1,3,5(10)-Estratriene Purity Assessment
Executive Summary
1,3,5(10)-estratriene (CAS: 1203-28-7) serves as the fundamental hydrocarbon core of the estrogen steroid family. Unlike its derivatives (estradiol, estrone), it lacks oxygenated functional groups at C3 and C17. This structural reality presents a distinct analytical challenge: without strong auxochromes (like carbonyls or hydroxyls attached to conjugated systems), its UV absorption profile is limited primarily to the A-ring benzenoid band, significantly reducing the sensitivity and specificity of HPLC-UV methods.
This guide validates Quantitative NMR (
Part 1: Technical Comparison (qNMR vs. Alternatives)
The following matrix compares qNMR against the traditional industry standards: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Table 1: Method Performance Matrix for Steroid Hydrocarbons
| Feature | HPLC-UV/DAD | GC-FID/MS | |
| Measurement Principle | Absolute (Molar ratio of protons). | Relative (Response factor dependent). | Relative (Ionization/Combustion efficiency). |
| Reference Standard | Generic Internal Standard (e.g., TCNB, DMSO | Identical CRM Required . Must match analyte exactly. | Identical CRM Required . |
| Response Factor | Unity (1.0) for all protons (given adequate relaxation). | Variable . Impurities with high | Variable . Depends on carbon count/ionization. |
| Precision (RSD) | < 1.0% (typically 0.5% with microbalance). | 0.5% - 2.0%. | 1.0% - 3.0%.[1] |
| Sample Destructiveness | Non-destructive . Sample recoverable. | Destructive. | Destructive. |
| Development Time | Instant . No method development for columns/gradients. | High . Requires optimization of mobile phase/column. | Medium . Thermal stability concerns for steroids. |
Critical Insight: For this compound, HPLC-UV is risky. If a synthetic impurity retains a conjugated ketone (e.g., from a precursor), it will have a UV response 10-100x stronger than the estratriene product, leading to a gross underestimation of purity. qNMR avoids this "response factor trap."
Part 2: The Validated qNMR Protocol
Reagents and Materials
-
Analyte: this compound (isolated/synthesized).
-
Solvent: Chloroform-d (
), 99.8% D, with 0.03% v/v TMS (optional, but useful for referencing). -
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .
-
Why TCNB? It is non-volatile, stable, and provides a sharp singlet at
7.75 ppm , which is downfield of the estratriene aromatic A-ring ( 7.1–7.4 ppm) and does not overlap with the solvent residual peak ( 7.26 ppm). -
Alternative IS:Dimethyl sulfone (DMSO
) ( 3.0 ppm singlet). Use if the aromatic region is too crowded.
-
Sample Preparation (Gravimetry is Critical)
The accuracy of qNMR is limited by the weighing error.
-
Equilibrate the analytical microbalance (readability
mg or better). -
Weigh 10–15 mg of the Internal Standard (TCNB) directly into the weighing boat. Record mass as
. -
Weigh 15–20 mg of the Estratriene sample. Record mass as
. -
Transfer both solids into a clean vial and dissolve in 0.6 mL of
. -
Vortex for 30 seconds to ensure complete homogeneity. Transfer to a high-precision 5mm NMR tube.
Acquisition Parameters (Bruker/Varian 400 MHz+)
To ensure strict quantitative conditions (qNMR), the nuclei must fully relax between pulses.
-
Pulse Sequence: zg (standard 1H pulse) or zg30 (30° pulse).
-
Spectral Width (SW): –2 to 14 ppm.
-
Relaxation Delay (d1):
30 seconds. (Calculated as . Steroid methyls have long times). -
Number of Scans (NS): 16 or 32 (S/N ratio must be > 150:1).
-
Temperature: 298 K (25°C).
-
Acquisition Time (AQ):
3.0 seconds.[1]
Signal Selection & Processing
-
Phase & Baseline: Apply accurate manual phasing and polynomial baseline correction (Bernstein polynomial order 1 or 2).
-
Integration:
-
IS Signal (TCNB): Integrate the singlet at
7.75 ppm . Set Integral Value = 1.00 (normalized for 1 proton). -
Analyte Signal (Estratriene): Integrate the C18-Methyl Singlet at
~0.75 ppm . This is the angular methyl group between the C/D rings. It is a sharp singlet (3H) and is the most isolated signal, free from aromatic or solvent interference.
-
Part 3: Workflow Visualization
The following diagram illustrates the critical path for qNMR validation, highlighting the "Go/No-Go" decision points for method suitability.
Caption: Figure 1: Step-by-step qNMR workflow ensuring metrological traceability from gravimetry to final purity calculation.
Part 4: Calculation & Validation (ICH Q2)
The Purity Equation
Calculate the purity (
Where:
- : Integrated area (Target Signal).
- : Number of protons (Estratriene C18-Me = 3; TCNB = 1).
- : Molar mass (Estratriene = 240.39 g/mol ; TCNB = 260.89 g/mol ).
- : Gravimetric mass (mg).
- : Purity of the Internal Standard (as a decimal, e.g., 0.999).
Validation Parameters (ICH Q2(R2) Compliance)
To publish this data or use it in a regulatory filing, you must validate the method against these criteria:
-
Specificity:
-
Requirement: No overlap between the C18-Methyl signal (
0.75) and any impurity or solvent peaks. -
Test: Run a "blank" (solvent + IS) and the analyte separately.
-
-
Linearity:
-
Requirement:
. -
Test: Prepare 5 concentration levels of estratriene (e.g., 5, 10, 15, 20, 25 mg) against a constant mass of IS. Plot Mass Ratio vs. Integral Ratio.
-
-
Accuracy (Recovery):
-
Requirement: 99.0% – 101.0%.
-
Test: Spike a known amount of pure material (if available) or compare against a certified orthogonal method (e.g., Elemental Analysis + HPLC).
-
-
Precision (Repeatability):
-
Requirement: RSD
1.0%.[1] -
Test: Prepare 6 independent samples at 100% target concentration. Calculate the RSD of the resulting purity values.
-
-
Robustness:
-
Test: Vary the relaxation delay (d1) from 30s to 60s. If the integral changes significantly, the nuclei were not fully relaxed.
-
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[2] [Link]
-
BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. Bureau International des Poids et Mesures. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[3] [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][5] Journal of Medicinal Chemistry.[4] [Link]
Sources
Technical Guide: Comparative X-ray Crystallographic Analysis of Estratriene Scaffolds
Executive Summary
This guide provides a rigorous technical comparison of the solid-state structural properties of 17
For researchers in medicinal chemistry and solid-state formulation, understanding the crystallographic nuances of the 1,3,5(10)-estratriene core is critical. The aromatic A-ring, combined with the rigid steroid backbone, dictates unique packing motifs that directly influence bioavailability, stability, and receptor binding affinity. This guide moves beyond basic lattice parameters to analyze conformational flexibility, hydrogen bond networking, and solvate formation propensities.
Comparative Analysis: Structural Metrics
The following data synthesizes high-resolution X-ray diffraction findings. 17
Table 1: Crystallographic Parameters Comparison
| Feature | Reference Standard (Product) | Synthetic Alternative | Metabolic Variant |
| Compound | 17 | Ethinyl Estradiol (EE) | 2-Methoxyestradiol (2ME2) |
| Crystal Form | Hemihydrate (Most Stable) | Acetonitrile Solvate | Anhydrate |
| Crystal System | Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | |||
| Unit Cell ( | ~12.3 Å | ~10.5 Å | 6.254 Å |
| Unit Cell ( | ~17.6 Å | ~11.8 Å | 11.292 Å |
| Unit Cell ( | ~20.1 Å | ~28.5 Å | 11.552 Å |
| 90° | 90° | 97.35° | |
| Z (Molecules/Cell) | 8 | 4 | 2 |
| Key Structural Insight | Extensive H-bond network involving water bridges; high lattice energy.[1][2][3] | Solvents fill voids created by the 17 | 2-methoxy group disrupts standard "herringbone" packing; alters A-ring stacking. |
Data Sources: Derived from aggregated crystallographic databases and literature [1, 2, 3].
Structural Deep Dive
A. A-Ring Planarity and Substituent Effects
The defining feature of the estratriene core is the aromatic A-ring.
-
17
-Estradiol: The A-ring is strictly planar. The C3-hydroxyl group acts as a primary hydrogen bond donor/acceptor, driving the formation of "head-to-tail" chains in the crystal lattice. -
2-Methoxyestradiol: The introduction of the methoxy group at C2 induces a steric clash with the C3-hydroxyl. Crystallographic refinement often reveals a twist in the methoxy group (torsion angle C3-C2-O-CH
90°) to minimize repulsion, which disrupts the planar - stacking observed in native E2 [3].
B. The D-Ring and Solvation (The "EE" Factor)
Ethinyl Estradiol (EE) introduces a rigid ethinyl group at C17.
-
Steric Consequence: The bulky ethinyl group prevents the tight packing seen in E2.
-
Solvate Formation: To compensate for the inefficient packing, EE frequently crystallizes as a solvate (e.g., with acetonitrile or methanol). The solvent molecules occupy the voids near the D-ring, acting as "structural fillers" that stabilize the lattice via auxiliary hydrogen bonds [2]. This explains why EE shows higher variability in melting points and dissolution rates compared to the robust E2 hemihydrate.
Experimental Protocol: High-Fidelity Structure Determination
To reproduce these datasets or analyze novel derivatives, follow this self-validating workflow.
Phase 1: Crystal Engineering (Growth)
-
Objective: Obtain single crystals >0.1 mm with minimal mosaicity.
-
Protocol for Estratrienes:
-
Solvent Selection: Use Methanol/Water (9:1) for E2 hemihydrate. Use Acetonitrile or Chloroform for EE and 2ME2 to encourage solvate formation or handle higher lipophilicity.
-
Method: Slow evaporation at 4°C. The steroid backbone is rigid, but thermal motion at room temperature can disorder the terminal hydroxyls. Lower temperatures yield sharper diffraction spots.
-
Validation: Inspect crystals under polarized light. Sharp extinction indicates singularity; "fading" extinction suggests twinning.
-
Phase 2: Data Collection Strategy
-
Instrument: Single Crystal X-ray Diffractometer (Mo-K
radiation, Å). -
Temperature: Collect at 100 K .
-
Reasoning: Estratriene derivatives often exhibit disorder in the flexible C17 side chains (especially the ethinyl group in EE). Cryo-cooling freezes these conformations, improving the
ratio.
-
-
Resolution: Aim for 0.8 Å or better to resolve the C-C bond lengths in the aromatic A-ring (typically 1.39 Å) vs. the aliphatic B/C/D rings (1.54 Å).
Phase 3: Refinement (SHELXL)
-
Direct Methods: Use SHELXT to solve the phase problem. The rigid steroid core usually appears immediately.
-
Disorder Handling:
-
For EE solvates, the solvent molecule is often disordered. Use the SQUEEZE routine in PLATON if the solvent is diffuse, or model discrete positions with partial occupancy if distinct.
-
Apply DFIX restraints to the ethinyl group if the triple bond length deviates from 1.18 Å due to libration.
-
-
Quality Metrics (Acceptance Criteria):
-
(unweighted) < 5.0%.[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Goodness of Fit (GooF) between 0.9 and 1.1.
-
Flack Parameter (for chiral correctness): Must be near 0.0 (within
) since these are chiral biological molecules.
-
Workflow Visualization
The following diagram illustrates the critical decision pathways in the crystallographic characterization of estratriene derivatives.
Caption: Decision tree for X-ray structure determination, highlighting specific handling for solvates common in Ethinyl Estradiol analysis.
References
-
Parkin, A., et al. (2009).
-estradiol."[4] CrystEngComm, 11, 235-246. -
Stieger, N., et al. (2016). "Structural Diversity of Ethinyl Estradiol Solvates." Crystal Growth & Design, 16(4), 2024-2033.
-
Caira, M. R., et al. (2015).[3][5] "Thermal, X-ray Structural, and Dissolution Characteristics of Solid Forms Derived from the Anticancer Agents 2-Methoxyestradiol..." Journal of Pharmaceutical Sciences, 104(10), 3418-3425.
Sources
- 1. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 2. 17-β-Estradiol—β-Cyclodextrin Complex as Solid: Synthesis, Structural and Physicochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methoxyestradiol | C19H26O3 | CID 66414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The solid state forms of the sex hormone 17-β-estradiol - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. srd.nist.gov [srd.nist.gov]
A Senior Application Scientist's Guide to Navigating Cross-Reactivity of the 1,3,5(10)-Estratriene Core in Steroid Immunoassays
For researchers, clinical scientists, and drug development professionals, the accurate quantification of steroid hormones is paramount. Immunoassays, prized for their high throughput and sensitivity, remain a cornerstone of endocrine research. However, their utility is fundamentally dependent on the specificity of the antibody-antigen interaction. This guide provides an in-depth analysis of cross-reactivity, focusing on the foundational 1,3,5(10)-estratriene structure that defines estrogens, and offers practical, field-proven insights to ensure data integrity.
The Root of the Challenge: The Conserved Estrogen Backbone
The term "this compound" defines the core three-ring chemical structure common to all estrogens. For instance, the principal and most potent endogenous estrogen, 17β-estradiol, is chemically named estra-1,3,5(10)-triene-3,17β-diol.[1][2] This shared molecular scaffold is the primary reason for cross-reactivity in immunoassays designed to be specific for one particular estrogen or its metabolites.
Antibodies developed for an estradiol immunoassay, for example, may inadvertently bind to other endogenous steroids (like estrone or estriol) or synthetic compounds (like certain pharmaceuticals) that possess a similar shape and epitope presentation.[3][4] This phenomenon, known as cross-reactivity, can lead to an overestimation of the target analyte's concentration, resulting in erroneous data and potentially flawed clinical interpretations.[4][5] The issue is particularly pronounced in competitive immunoassay formats, which are commonly used for small molecules like steroids and are highly susceptible to interference from structurally related compounds.[6]
Visualizing Structural Homology
The potential for cross-reactivity becomes evident when comparing the molecular structures of various estrogenic compounds. The subtle differences in functional groups attached to the core estra-1,3,5(10)-triene skeleton are what an antibody must distinguish.
Caption: Structural comparison of Estradiol, Estrone, and Fulvestrant.
A Comparative Look at Commercial Immunoassay Performance
The degree of cross-reactivity is not uniform across all immunoassays; it is highly dependent on the specific antibody used and the overall assay design.[7] Different manufacturers employ unique antibody clones and assay conditions, leading to significant variations in performance. Studies have shown that some direct immunoassays for estradiol exhibit a consistent positive bias when compared to the gold-standard method of liquid chromatography-tandem mass spectrometry (LC-MS/MS), partly due to cross-reactivity from other steroids and matrix interferences.[8][9]
Below is a summary of reported cross-reactivity data for various compounds in commercial estradiol immunoassays. This highlights the critical need for researchers to consult the specific package insert for their chosen assay and, ideally, perform in-house validation.
| Assay Platform | Cross-Reactant | Reported Cross-Reactivity (%) | Significance |
| Roche Elecsys Estradiol II | D-Norgestrel | < 0.1% | Low potential for interference.[10] |
| Fulvestrant | Significant | Can cause falsely elevated estradiol results in patients undergoing treatment.[6] | |
| Siemens ADVIA Centaur | Various Steroids | Varies | Platform-specific differences in cross-reactivity profiles are common.[7][11] |
| Abbott ARCHITECT i2000 | Various Steroids | Varies | Performance, including accuracy and precision, differs among platforms, especially at low estradiol concentrations.[11][12] |
| General Direct Immunoassays | Exemestane Metabolites | Significant | Can cause false-positive results in most direct estradiol immunoassays.[6] |
Note: This table is illustrative. Percent cross-reactivity is often determined at very high, non-physiological concentrations of the interfering substance. Always refer to the manufacturer's most recent product documentation.
A Self-Validating Protocol for Cross-Reactivity Assessment
Trust in your results begins with rigorous validation. Simply relying on a manufacturer's stated cross-reactivity is insufficient for critical applications. The following protocol provides a robust, self-validating framework for assessing the cross-reactivity of a potentially interfering compound in a competitive immunoassay. This methodology aligns with principles outlined in regulatory guidance for bioanalytical method validation.[13][14]
Causality Behind the Choices:
-
Analyte-Free Matrix: Using a stripped serum or a synthetic buffer is crucial to establish a true zero baseline, ensuring that any signal detected is from the spiked analyte or cross-reactant alone.
-
Dose-Response Curves: Generating full curves for both the target analyte and the potential cross-reactant is essential. This allows for a comparison of the concentrations required to achieve a specific level of signal inhibition (typically 50%), which is the basis for the cross-reactivity calculation.[15]
-
IC50 Calculation: The IC50 (half-maximal inhibitory concentration) is a reliable and standardized metric for comparing the potency of the analyte and the cross-reactant, forming the quantitative basis for the cross-reactivity percentage.
Step-by-Step Protocol:
-
Preparation of Standards:
-
Prepare a stock solution of the primary analyte (e.g., 17β-Estradiol) at a high concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., ethanol).
-
Similarly, prepare a stock solution of the potential cross-reactant (e.g., Estrone, Fulvestrant) at the same concentration.
-
Perform serial dilutions of each stock solution in an analyte-free matrix (e.g., charcoal-stripped human serum) to create a series of standards covering the expected physiological and pharmacological range. Include a zero-concentration blank.
-
-
Assay Procedure:
-
Run the immunoassay according to the manufacturer's instructions.
-
Assay the complete dilution series for the primary analyte in triplicate to generate a standard curve.
-
Assay the complete dilution series for the potential cross-reactant in triplicate.
-
-
Data Analysis and Calculation:
-
For both the analyte and the cross-reactant, plot the assay signal (e.g., optical density, relative light units) against the logarithm of the concentration.
-
Perform a non-linear regression (e.g., four-parameter logistic fit) for each curve to determine the IC50 value. The IC50 is the concentration of the compound that displaces 50% of the labeled antigen from the antibody.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Cross-Reactant) x 100 [15]
-
Experimental Workflow Diagram
Caption: Workflow for determining immunoassay cross-reactivity.
Mitigation Strategies and the Gold Standard
When significant cross-reactivity is identified, several strategies can be employed:
-
Sample Pre-treatment: Techniques like solvent extraction can help separate the target analyte from interfering substances before the immunoassay is performed, though this adds complexity and may not be suitable for high-throughput applications.[6][16]
-
Alternative Immunoassays: If one assay shows unacceptable cross-reactivity, an alternative kit from a different manufacturer using a different antibody may perform better.[7] A direct comparison between platforms is often a worthwhile endeavor.
-
Confirmation with a Reference Method: For research of critical importance or in cases of discordant results, the gold-standard confirmation method is mass spectrometry (LC-MS/MS).[8][12] This technique separates molecules based on their mass-to-charge ratio, providing a much higher degree of specificity than immunoassays and is not susceptible to antibody-based cross-reactivity.
Conclusion
The this compound core structure is a double-edged sword: it defines the essential biological activity of estrogens while simultaneously creating inherent challenges for immunoassay specificity. For the discerning scientist, awareness of potential cross-reactivity is the first step toward generating reliable data. It is imperative to move beyond a passive acceptance of manufacturer claims and adopt a proactive validation-based approach. By understanding the structural basis of cross-reactivity, rigorously testing assays with relevant compounds, and employing orthogonal methods like LC-MS/MS when necessary, researchers can navigate these analytical hurdles and ensure the accuracy and integrity of their findings.
References
-
Krasowski, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14(33). Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Estra-1,3,5(10)-triene-3,17-diol. PubChem Compound Database. Retrieved February 7, 2026, from [Link]
-
HistologiX (n.d.). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. Retrieved February 7, 2026, from [Link]
-
Gyros Protein Technologies (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved February 7, 2026, from [Link]
-
Favresse, J., & Gruson, D. (2021). Hormone Immunoassay Interference: A 2021 Update. Clinical Chemistry and Laboratory Medicine (CCLM). Available at: [Link]
-
Ismail, A. A. (n.d.). Interferences in Immunoassay. The Association for Clinical Biochemistry and Laboratory Medicine. Available at: [Link]
-
Krasowski, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. PubMed. Available at: [Link]
-
Society for Endocrinology (2019). Immunoassay interferences and their impact on patient care. Endocrine Abstracts. Available at: [Link]
-
Wouters, Y. (n.d.). Cross-reactivity of synthetic corticosteroids on cortisol serum levels: A comparison between three different immunoassays. Longdom Publishing. Retrieved February 7, 2026, from [Link]
-
Dyguda, D. P., et al. (2018). New Estrogen Receptor Antagonists. 3,20-Dihydroxy-19-norpregna-1,3,5(10)-trienes: Synthesis, Molecular Modeling, and Biological Evaluation. PubMed. Available at: [Link]
-
Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]
-
Oh, Y. K., et al. (2014). Performance of direct estradiol immunoassays with human male serum samples. Clinical Chemistry, 60(3), 554-562. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry. Retrieved February 7, 2026, from [Link]
-
Stanczyk, F. Z., et al. (2003). Performance Characteristics of Eight Estradiol Immunoassays. Clinical Chemistry, 49(12), 2055-2063. Available at: [Link]
-
IPhase Biosciences (2025). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. Retrieved February 7, 2026, from [Link]
-
Boster Biological Technology (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved February 7, 2026, from [Link]
-
Oh, Y. K., et al. (2013). Performance of Direct Estradiol Immunoassays with Human Male Serum Samples. Ovid. Available at: [Link]
-
Blair, R. M., et al. (2000). Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, 54(1), 138-153. Available at: [Link]
-
Stanczyk, F. Z., et al. (2003). Performance characteristics of eight estradiol immunoassays. PubMed. Available at: [Link]
-
Regulations.gov (2018). Incompatibilities with FDA validation procedures (Bioanalytical Method Validation, 21-May-2018). Retrieved February 7, 2026, from [Link]
Sources
- 1. 1, 3, 5(10)-ESTRATRIEN-3, 17β-DIOL: CAS 50-28-2 | Steraloids Inc. [steraloids.com]
- 2. Estra-1,3,5(10)-triene-3,17-diol | C18H24O2 | CID 9811784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Performance of direct estradiol immunoassays with human male serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
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- 13. histologix.com [histologix.com]
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- 15. mdpi.com [mdpi.com]
- 16. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Reference Standards for 1,3,5(10)-Estratriene Identification: A Comparative Technical Guide
Executive Summary
The accurate identification of 1,3,5(10)-estratriene (CAS: 1217-09-0) and its hydroxylated derivatives (estrogens) relies fundamentally on the selection of appropriate reference standards.[1] While the this compound nucleus is the parent hydrocarbon of the estrogen class, its analysis—and that of its biologically active derivatives—is plagued by matrix interference and ionization suppression.[1]
This guide objectively compares the three primary classes of reference standards: Unlabeled Analytical Grade , Deuterated (
Part 1: The Chemical Context
This compound is the aromatic steroid nucleus lacking oxygenated functional groups.[1] It serves as the structural backbone for Estrone (E1), Estradiol (E2), and Estriol (E3).[1]
-
Molecular Formula:
-
Molecular Weight: 240.38 g/mol [2]
-
Key Analytical Feature: The aromatic A-ring allows for specific detection via UV (280 nm) and fluorescence, but Mass Spectrometry (MS) remains the gold standard for structural confirmation.
Analytical Workflow Logic
The following diagram illustrates the decision matrix for selecting the appropriate standard based on the analytical platform and sensitivity requirements.
Figure 1: Decision matrix for reference standard selection based on analytical goals.
Part 2: Comparative Analysis of Reference Standards
Unlabeled Analytical Standards
-
Description: High-purity (>98%) this compound or derivatives.[1][2]
-
Utility: System suitability testing, retention time (RT) mapping, and detector linearity checks.[1]
-
Limitation: Cannot correct for ion suppression in LC-MS or injection variability in GC-MS.
Deuterated Internal Standards (e.g., Estradiol-d3, Estratriene-d4)[1][2]
-
Description: Hydrogen atoms replaced with Deuterium (
H).[2][3] -
Mechanism: Added to samples prior to extraction to normalize recovery.[2]
-
Critical Flaw (The Isotope Effect): Deuterium is lighter and forms shorter/stronger bonds than Hydrogen. In Reverse-Phase LC (RPLC), deuterated isotopologues often elute earlier than the native analyte.[1][2]
-
Consequence: The internal standard (IS) and analyte do not co-elute perfectly.[4] If a matrix interference suppresses ionization at the analyte's RT but not the IS's RT (or vice versa), quantification fails.
-
Carbon-13 Internal Standards (e.g., Estradiol- C3)[1][2]
-
Description: Carbon-12 atoms replaced with Carbon-13.[1][2][5]
-
Advantage:
C significantly increases mass without altering bond length or lipophilicity significantly.[2] -
Performance: Exhibits perfect co-elution with the native analyte. Any ion suppression affects both equally, ensuring accurate normalization.[1][2]
Comparative Performance Data
| Feature | Deuterated Standards ( | Carbon-13 Standards ( | Unlabeled Standards |
| Cost | Low ($) | High ( | Low ($) |
| Co-elution (LC-MS) | Shifted ( | Perfect ( | N/A |
| Isotopic Stability | Risk of H/D exchange (pH dependent) | Stable (Non-exchangeable) | Stable |
| Matrix Correction | Moderate (80-90% accuracy) | Superior (>98% accuracy) | None |
| Primary Use | Routine academic research | Clinical/Forensic (ISO 17025) | Instrument Calibration |
Part 3: Experimental Protocols
Protocol A: GC-MS Identification of the this compound Nucleus
Best for the non-polar parent hydrocarbon.[1]
1. Standard Preparation:
-
Dissolve this compound reference standard in isooctane to 100
g/mL.[1] -
Spike Internal Standard: this compound-d4 (if available) or Cholestane (surrogate).[1][2]
2. Instrument Parameters (Agilent 7890/5977 equivalent):
-
Column: HP-5MS UI (30m x 0.25mm x 0.25
m).[1][2][6][7] -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[2]
-
Inlet: Splitless, 280°C.
-
Oven Program:
-
100°C hold for 1 min.
-
Ramp 20°C/min to 200°C.
-
Ramp 5°C/min to 300°C.
-
Hold 5 min.
-
3. Detection (EI Source):
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
SIM Mode: Target m/z 240.2 (Molecular Ion
), Qualifier m/z 225.2 ( ).[1][2]
Protocol B: LC-MS/MS Quantification of Derivatives (Estradiol)
Best for biological fluids using Carbon-13 standards.[1][2]
1. Sample Preparation:
-
200
L Serum + 20 L IS Solution (Estradiol- C3, 5 ng/mL).[1][2] -
Liquid-Liquid Extraction (LLE) with 1 mL Methyl tert-butyl ether (MTBE).[1][2]
-
Vortex 10 min, Centrifuge, Evaporate supernatant.
-
Reconstitute in 50:50 Methanol:Water.[2]
2. LC Conditions:
-
Column: C18 Reverse Phase (e.g., Kinetex 1.7
m, 2.1x50mm).[1] -
Mobile Phase A: 0.2 mM Ammonium Fluoride in Water.[2]
-
Mobile Phase B: Methanol.[2]
-
Gradient: 40% B to 95% B over 4 min.
3. MS Parameters (ESI Negative):
-
Transition (Native): 271.2
145.1 (Quant), 271.2 183.1 (Qual).[1] -
Transition (
C3 IS): 274.2 148.1.[2]
Part 4: Scientific Validation (The "Why")
The Chromatographic Isotope Effect
In Reverse Phase Chromatography, the separation mechanism is driven by the partitioning of the analyte between the hydrophobic stationary phase and the mobile phase.
The C-D bond is shorter than the C-H bond, resulting in a slightly smaller molar volume and lower lipophilicity for deuterated compounds. This causes the deuterated standard to elute earlier than the unlabeled analyte.
Data Example:
In a study comparing Estradiol-d3 vs. Estradiol-
-
Estradiol-d3: Eluted 0.12 minutes before native Estradiol.[1][2]
-
Estradiol-
C3: Eluted at the exact same retention time ( 0.002 min).
Implication: If an interfering peak elutes at the leading edge of the Estradiol peak, it will suppress the Deuterated IS signal (which is eluting there) but not the Native signal (which elutes slightly later). The ratio (Native/IS) becomes artificially high, leading to false positive or overestimated results.
Figure 2: Mechanistic impact of isotope labeling on chromatographic behavior.
References
-
NIST Mass Spectrometry Data Center. Estra-1,3,5(10)-triene Spectra Data. National Institute of Standards and Technology.[2] [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[2][4] [Link]
-
Wang, S., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization. Analytical Chemistry. [Link]
-
PubChem. this compound Compound Summary. National Library of Medicine.[2] [Link][8]
Sources
- 1. Estra-1,3,5(10)-trien-3,16alpha,17beta-triol | C18H24O3 | CID 6432479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemeo.com [chemeo.com]
- 3. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
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- 8. This compound | C18H24 | CID 150899 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking Synthetic Routes for 1,3,5(10)-Estratriene Production
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
1,3,5(10)-Estratriene (often referred to as "Estrin") represents the fundamental hydrocarbon core of the estrogenic steroid family.[1] While lacking the C3-hydroxyl and C17-oxygenation essential for hormonal activity, this scaffold serves as a critical reference standard in steroid chemistry, a model for metabolic studies, and a benchmark for testing novel steroid backbone construction methodologies.[1]
This guide objectively compares the three primary strategies for accessing this scaffold: Semisynthesis from Natural Estrogens (the laboratory benchmark), The Torgov Total Synthesis (the industrial benchmark), and Cobalt-Mediated Cycloisomerization (the catalytic benchmark).[1]
Route Analysis & Comparative Benchmarking
Route A: Semisynthesis via Deoxygenation (The "Gold Standard")
Strategy: Stepwise removal of oxygen functionality from Estrone or Estradiol. Best For: Rapid access to analytical standards; preservation of stereochemistry.
This route relies on the high availability of chiral pure estrone. The transformation requires two distinct deoxygenation events: removal of the C17-ketone and removal of the phenolic C3-hydroxyl.
-
Step 1: C17 Deoxygenation. The Wolff-Kishner reduction (Huang-Minlon modification) is the preferred protocol. It is superior to the Clemmensen reduction for steroids due to milder interactions with the aromatic A-ring.
-
Step 2: C3 Deoxygenation. Historically achieved via zinc dust distillation (low yield, pyrolysis), the modern benchmark is the Pd-catalyzed reduction of aryl triflates .[1] The phenol is activated as a triflate (OTf) and subsequently reduced using formic acid or silanes as a hydride source.
Route B: The Torgov-Smith Total Synthesis (The "Industrial Standard")
Strategy: Convergent assembly of the ABCD tetracycle from a tetralone derivative and a cyclopentanedione. Best For: Large-scale production of the steroid skeleton; accessing non-natural enantiomers.
The Torgov synthesis is the most efficient industrial route to the estrane skeleton. It typically produces Estrone Methyl Ether.[1] To access the this compound hydrocarbon, this route requires subsequent deoxygenation steps similar to Route A, making it longer for this specific target but chemically more robust for generating the skeleton de novo.[1]
Route C: Cobalt-Mediated [2+2+2] Cycloaddition (The "Catalytic" Standard)
Strategy: Transition-metal catalyzed cyclotrimerization to form the aromatic A-ring and B/C rings simultaneously. Best For: Atom economy; creating highly substituted A-ring analogs.
Pioneered by K.P.C. Vollhardt, this route uses CpCo(CO)₂ to catalyze the reaction between a specifically designed enediyne and a bis(trimethylsilyl)acetylene.[1] It is a masterpiece of convergent synthesis but often requires complex precursor synthesis compared to the Torgov route.
Comparative Performance Metrics
| Feature | Route A: Semisynthesis | Route B: Torgov Total Synthesis | Route C: Co-Catalyzed [2+2+2] |
| Starting Material | Estrone (Natural/Commercial) | 6-Methoxy-1-tetralone | Enediyne precursors |
| Step Count | 3 Steps (from Estrone) | ~8-10 Steps (to Hydrocarbon) | ~6 Steps (Precursor assembly + Cycliz.) |
| Overall Yield | High (50-65%) | Moderate (30-45%) | Variable (Dependent on precursor) |
| Stereocontrol | Perfect (Inherent) | High (Chemical Resolution required) | High (Diastereoselective) |
| Scalability | Gram to Kilogram | Multi-Kilogram | Milligram to Gram |
| Cost Efficiency | High (for small scale) | High (for bulk scale) | Low (Catalyst/Ligand costs) |
| Primary Utility | Reference Standards | Industrial Manufacturing | Analog Library Generation |
Experimental Protocols (Route A - Recommended)
Step 1: Wolff-Kishner Reduction of Estrone
Objective: Conversion of Estrone to 3-Hydroxy-1,3,5(10)-estratriene (17-deoxoestrone).[1]
-
Setup: Equip a 3-neck round-bottom flask with a thermometer, mechanical stirrer, and a Dean-Stark trap topped with a reflux condenser.
-
Reagents: Charge flask with Estrone (10 mmol), KOH (30 mmol), and Hydrazine hydrate (80% soln, 50 mmol) in Diethylene Glycol (40 mL).
-
Hydrazone Formation: Heat the mixture to 120°C for 2 hours. Water and excess hydrazine will distill off.[1]
-
Reduction: Raise temperature to 195-200°C. Maintain reflux for 4-6 hours. Evolution of
gas indicates reaction progress.[2] -
Workup: Cool to room temperature. Pour into ice-water (200 mL). Acidify with HCl (6N) to pH 2 to precipitate the phenol.
-
Purification: Filter the solid, wash with water, and recrystallize from ethanol.
-
Target Yield: 85-90%
-
Checkpoint: IR should show loss of C=O stretch at ~1740 cm⁻¹.
-
Step 2: Pd-Catalyzed Deoxygenation of the C3-Phenol
Objective: Conversion of 3-Hydroxy-1,3,5(10)-estratriene to this compound.[1]
Part A: Triflate Activation
-
Dissolve the product from Step 1 (5 mmol) in dry DCM (20 mL) containing Pyridine (10 mmol) at 0°C.
-
Dropwise add Triflic Anhydride (
, 6 mmol). Stir at 0°C for 1 hour, then warm to RT. -
Quench with water, extract with DCM, dry over
, and concentrate to yield the crude Triflate.[1]
Part B: Palladium Reduction
-
Catalyst System:
(5 mol%) and (10 mol%) or . -
Reaction: Dissolve crude triflate in DMF (15 mL). Add Triethylamine (15 mmol) and Formic Acid (12 mmol).
-
Conditions: Heat to 60°C under Argon atmosphere for 4 hours.
-
Mechanism: Formic acid acts as the hydride source, reducing the oxidative addition Pd-Ar complex.[1]
-
Purification: Dilute with ether, wash with water/brine.[1] Flash chromatography (Hexanes) yields the pure hydrocarbon.[1]
-
Target Yield: 75-85% (over 2 steps).
-
Visualized Pathways
Diagram 1: Semisynthesis Logic Flow (Route A)
Caption: Stepwise deoxygenation strategy using Wolff-Kishner reduction followed by Pd-catalyzed hydrodeoxygenation.
Diagram 2: Torgov Total Synthesis Overview (Route B)[1]
Caption: The classic Torgov route constructs the skeleton from A/D ring precursors, requiring downstream deoxygenation.[1]
References
-
Wolff-Kishner Reduction Protocol
-
Pd-Catalyzed Triflate Reduction
-
Torgov Synthesis Review
-
Cobalt-Mediated Cyclization
-
General Steroid Nomenclature & Structure
Sources
Comparative Guide: Toxicological Assessment Models for the 1,3,5(10)-Estratriene Scaffold
Executive Summary
The 1,3,5(10)-estratriene nucleus is the fundamental lipophilic scaffold of estrogenic steroids. While historically associated with feminizing activity, recent medicinal chemistry has focused on non-feminizing estratriene derivatives (e.g., ZYC-26, adamantyl-estratrienes) as neuroprotectants for stroke and Alzheimer’s disease.
The critical toxicological challenge for this scaffold is twofold:
-
Hormonal Toxicity: Unintended activation of Estrogen Receptors (ER
), leading to oncogenic proliferation in reproductive tissues. -
Chemical Genotoxicity: Metabolic activation of the A-ring by CYP450s into catechol estrogens and subsequent oxidation to reactive o-quinones , which form depurinating DNA adducts.
This guide compares the performance of in vitro and in vivo exposure models used to distinguish between these two toxicological pathways.
Part 1: The Comparative Landscape of Exposure Models
Effective assessment requires a battery of models rather than a single "gold standard." The following table compares the three primary model classes used to evaluate estratriene derivatives.
Table 1: Comparative Performance of Assessment Models
| Feature | Model A: ER-Competent 2D (MCF-7/T47D) | Model B: Metabolically Competent (HepG2/Microsomes) | Model C: In Vivo Uterotrophic (OECD 440) |
| Primary Utility | Detecting Hormonal Toxicity (ER Agonism) | Detecting Genotoxicity (Quinone Formation) | Systemic Safety & Organ-Level Toxicity |
| Metabolic Capacity | Low (Lacks robust CYP1A1/1B1 without induction) | High (Endogenous Phase I/II enzymes) | Full (Complete ADME profile) |
| Sensitivity | High (fM range for ER binding) | Moderate (Dependent on adduct stability) | High (Physiological integration) |
| Throughput | High (96/384-well format) | Medium (HPLC/MS readout) | Low (Animal intensive) |
| Cost | Low (<$500/assay) | Medium ( | High (>$20,000/study) |
| Key Limitation | False negatives for pro-drugs requiring bioactivation | Lacks receptor-mediated endpoints | Ethical concerns; species differences |
Part 2: Mechanistic Deep Dive & Experimental Causality
The Hormonal Toxicity Trap (ER-Mediated)
Why it happens: The this compound core naturally fits the ligand-binding pocket of ER
-
Insight: Binding
Activation. Some estratrienes bind ERs but act as antagonists. Only a functional reporter assay (Luciferase) distinguishes agonists (toxic) from antagonists (safe/therapeutic).
The Metabolic Activation Trap (Quinone-Mediated)
Why it happens: This is the "silent killer" of the estratriene scaffold. Even if a derivative does not bind ERs, the A-ring can be hydroxylated at C-2 or C-4.
-
Pathway: Estratriene
4-Hydroxyestratriene Estratriene-3,4-Quinone . -
Toxicity: These quinones react with DNA (specifically N7-Guanine and N3-Adenine) to form depurinating adducts , leading to apurinic sites and replication errors. The Model Choice: MCF-7 cells are insufficient here because they often lack the high levels of CYP1B1 required to generate the 4-hydroxy metabolite. HepG2 cells or Liver Microsomes (S9 fraction) must be used to generate the reactive species.
Part 3: Visualization of Toxicological Pathways
The following diagram illustrates the dual-pathway risk assessment for estratriene derivatives.
Figure 1: Dual toxicological pathways of the estratriene scaffold. Left: Receptor-mediated hormonal toxicity. Right: Metabolic activation leading to genotoxic quinones.
Part 4: Validated Experimental Protocols
Protocol A: Quinone-DNA Adduct Quantification (LC-MS/MS)
Purpose: To detect "silent" genotoxicity in non-feminizing derivatives.
Self-Validating System: This protocol uses 4-hydroxyestradiol (4-OHE2) as a positive control, which is known to generate high levels of N7-Guanine adducts.
-
Incubation System:
-
Mix 100 µM test compound with rat liver microsomes (1 mg protein/mL) or recombinant CYP1B1 supersomes.
-
Add calf thymus DNA (1 mg/mL) to trap reactive intermediates.
-
Initiate reaction with NADPH (1 mM) regenerating system.
-
Incubate at 37°C for 2 hours.
-
-
DNA Hydrolysis:
-
Precipitate DNA with ethanol.
-
Hydrolyze DNA using weak acid (0.1 M HCl, 70°C, 30 min) to release depurinating adducts (stable adducts remain on the backbone).
-
-
Detection (LC-MS/MS):
-
Column: C18 Reverse Phase.
-
Monitor Transitions: Specific transitions for N7-Guanine-Estratriene adducts (typically m/z ~450
m/z 152 for Guanine).
-
-
Interpretation:
-
Presence of adduct peaks >5% of Positive Control (4-OHE2) indicates significant genotoxic risk, regardless of ER binding status.
-
Protocol B: High-Throughput Transcriptional Activation (OECD 455 Adapted)
Purpose: To confirm lack of feminizing activity.
-
Cell Line: hER
-HeLa-9903 (stably transfected with luciferase reporter). -
Seeding: 10,000 cells/well in 96-well plates using phenol-red-free medium + charcoal-stripped FBS (to remove endogenous estrogens).
-
Dosing:
-
Test compound: 7-point log dilution (1 pM to 10 µM).
-
Reference Standard: 17
-Estradiol (E2) dose-response curve. -
Antagonist Control: Co-treat with ICI 182,780 (Fulvestrant) to prove ER-specificity.
-
-
Readout: Measure luminescence after 24 hours.
-
Data Analysis:
-
Calculate PC10 (Concentration inducing 10% of E2 max response).
-
Pass Criteria: If PC10 is not reached at 10 µM, the compound is considered "Non-Feminizing."
-
Part 5: Screening Workflow Logic
The following decision tree guides the selection of the appropriate model based on early-stage data.
Figure 2: Decision matrix for stratifying estratriene derivatives. Note that metabolic stability (Step 3) is the secondary filter for non-feminizing compounds.
References
-
OECD Test Guideline 455. (2016). Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD Guidelines for the Testing of Chemicals.[1][2]
-
Cavalieri, E. L., & Rogan, E. G. (2016). Depurinating estrogen-DNA adducts, generators of cancer initiation: their minimization leads to cancer prevention. Clinical and Translational Medicine.
-
OECD Test Guideline 440. (2007). Uterotrophic Bioassay in Rodents: A Short-term Screening Test for Oestrogenic Properties. OECD Guidelines for the Testing of Chemicals.[1][2]
-
Simpkins, J. W., et al. (2012). Non-feminizing estrogens: a novel neuroprotective therapy. Progress in Neurobiology. (Discusses ZYC-26 and adamantyl-estratriene models).
-
Zhang, F., et al. (2001).[3] Metabolism of equilenin in MCF-7 and MDA-MB-231 human breast cancer cells. Chemical Research in Toxicology.[3] (Demonstrates metabolic differences in cell lines).
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1,3,5(10)-Estratriene and Related Estrogenic Compounds
For the modern researcher, scientist, and drug development professional, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1,3,5(10)-Estratriene and its analogs, potent estrogenic compounds that demand meticulous handling from cradle to grave. Our objective is to equip you with the knowledge to not only comply with regulations but to understand the scientific principles that underpin these essential safety protocols.
The Endocrine Threat: Why Proper Disposal is Non-Negotiable
This compound and its derivatives, such as estradiol, estrone, and estriol, are powerful endocrine-disrupting compounds (EDCs). Even at ng/L concentrations, these substances can interfere with the hormonal systems of aquatic organisms, leading to reproductive and developmental abnormalities.[1] The long-term persistence and potential for bioaccumulation of steroidal estrogens in the environment necessitate stringent disposal methods to prevent their release into waterways.[2] Improper disposal, such as sewering, is not only a violation of environmental regulations but also poses a significant threat to ecological and human health. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) explicitly prohibits the sewering of hazardous waste pharmaceuticals.[3]
Identifying Your Waste: A Prerequisite to Safe Disposal
Before proceeding with disposal, it is crucial to correctly identify and categorize all waste streams containing this compound. This includes:
-
Pure Compound: Unused or expired solid this compound.
-
Contaminated Labware: Glassware, plasticware, pipette tips, and other disposable items that have come into direct contact with the compound.
-
Aqueous Solutions: Buffer solutions, cell culture media, or other liquid matrices containing dissolved this compound.
-
Personal Protective Equipment (PPE): Gloves, lab coats, and other protective gear contaminated during handling.
According to the National Institute for Occupational Safety and Health (NIOSH), drugs are classified as hazardous if they exhibit characteristics such as carcinogenicity, teratogenicity or other developmental toxicity, reproductive toxicity, organ toxicity at low doses, or genotoxicity.[4] Estrogenic compounds like this compound fall under these criteria and must be managed as hazardous waste.
Waste Segregation and Labeling: The First Line of Defense
Proper segregation and labeling at the point of generation are critical to prevent cross-contamination and ensure safe handling.[5][6][7]
Step-by-Step Segregation and Labeling Protocol:
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory for the accumulation of hazardous waste. This area should be under the control of the generator and near the point of generation.
-
Use Appropriate Waste Containers:
-
Solid Waste: Use a designated, leak-proof, and clearly labeled hazardous waste container for pure compounds and grossly contaminated items. This container should have a secure lid to prevent the release of dust or vapors.
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a puncture-resistant sharps container.
-
Liquid Waste: Use a dedicated, leak-proof, and chemically compatible container for aqueous solutions. Do not mix incompatible waste streams.
-
Contaminated PPE and Debris: Collect in a designated, labeled bag or container for hazardous waste.
-
-
Labeling Requirements: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (e.g., "this compound waste"), the associated hazards (e.g., "Toxic," "Endocrine Disruptor"), and the accumulation start date.[8][9]
Disposal Pathways: A Decision-Making Framework
The selection of the appropriate disposal pathway depends on the nature and volume of the waste. The following diagram illustrates the decision-making process for the disposal of this compound waste.
Disposal Pathway Decision Matrix This diagram outlines the workflow for managing this compound waste, from initial generation to final disposal.
On-Site Chemical Degradation: A Pre-Treatment Option for Aqueous Waste
For laboratories that generate dilute aqueous solutions of estrogenic compounds, on-site chemical degradation may be a viable pre-treatment option to reduce the hazardous nature of the waste before final disposal. Advanced Oxidation Processes (AOPs), such as Fenton oxidation, have been shown to be effective in degrading estrogens.[6][10][11][12]
The Fenton Reaction: A Closer Look
The Fenton reaction utilizes ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂), generating highly reactive hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can break down the aromatic structure of estrogenic compounds.
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
Experimental Protocol: Fenton Oxidation of Dilute this compound Solutions
Disclaimer: This protocol is for informational purposes only and should be performed by trained personnel in a controlled laboratory setting with appropriate safety precautions.
Materials:
-
Ferrous sulfate (FeSO₄·7H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) for pH adjustment
-
Sodium hydroxide (NaOH) for neutralization
-
Appropriate PPE (safety goggles, gloves, lab coat)
-
Fume hood
Procedure:
-
pH Adjustment: In a fume hood, adjust the pH of the aqueous estrogenic waste to approximately 3 with sulfuric acid.[11]
-
Initiation of Fenton Reaction: Add ferrous sulfate to the solution. The optimal molar ratio of Fe²⁺ to H₂O₂ can vary, but a common starting point is in the range of 1:10 to 1:33.[12]
-
Addition of Hydrogen Peroxide: Slowly add 30% hydrogen peroxide to the solution. The reaction is exothermic, so add the H₂O₂ in small portions to control the temperature.
-
Reaction Time: Allow the reaction to proceed for a designated time, typically ranging from 30 minutes to several hours, with stirring.[11]
-
Neutralization and Precipitation: After the reaction is complete, neutralize the solution to a pH of ~7 with sodium hydroxide. This will precipitate the iron as ferric hydroxide (Fe(OH)₃).
-
Separation: Allow the precipitate to settle, and then decant or filter the supernatant.
-
Verification of Degradation: Before final disposal, it is essential to verify the degradation of the estrogenic compound using an appropriate analytical method, such as HPLC or GC-MS.
-
Final Disposal: If degradation is complete, the treated aqueous solution may be disposable as non-hazardous waste, pending verification and compliance with local regulations. The iron-containing sludge should be disposed of as solid hazardous waste.
| Parameter | Recommended Value/Range | Rationale |
| pH | ~3 | Optimal for the generation of hydroxyl radicals in the Fenton reaction.[11] |
| Fe²⁺:H₂O₂ Molar Ratio | 1:10 to 1:33 | A surplus of H₂O₂ ensures the efficient generation of hydroxyl radicals.[12] |
| Reaction Time | 30 minutes to 24 hours | Dependent on the initial concentration of the estrogen and the reaction conditions.[6][11] |
Incineration: The Gold Standard for Destruction
For solid waste, concentrated liquid waste, and any waste that cannot be effectively treated on-site, high-temperature incineration is the recommended and often legally mandated disposal method for hazardous pharmaceutical waste.[13]
The Chemistry of Destruction
Incineration is a thermal treatment process that involves the combustion of organic materials at high temperatures. In a well-designed incinerator, the high temperatures break down the complex organic molecules of this compound into simpler, non-hazardous compounds. The primary combustion products of organic compounds containing carbon, hydrogen, and oxygen are carbon dioxide (CO₂) and water (H₂O).[10] The high temperatures and controlled introduction of oxygen ensure the complete destruction of the aromatic rings and the steroidal backbone of the estrogen molecule.
Modern hazardous waste incinerators are equipped with sophisticated air pollution control systems to scrub acidic gases and remove particulate matter from the flue gas before it is released into the atmosphere.[1]
The Hazardous Waste Manifest: A Chain of Custody
When hazardous waste is transported off-site for disposal, it must be accompanied by a Uniform Hazardous Waste Manifest. This document, mandated by the EPA, provides a cradle-to-grave tracking of the waste from the generator to the final disposal facility.[14][15] Your institution's Environmental Health and Safety (EHS) office will be responsible for managing the manifest system and coordinating with the licensed hazardous waste disposal vendor.
Personal Protective Equipment (PPE): Your Last Line of Defense
When handling this compound in any form, it is imperative to use appropriate PPE to minimize the risk of exposure. NIOSH provides comprehensive guidance on the selection and use of PPE for handling hazardous drugs.[4]
Recommended PPE:
-
Gloves: Use two pairs of chemotherapy-rated gloves.
-
Gown: A disposable gown made of a low-permeability fabric should be worn.
-
Eye and Face Protection: Use safety goggles and a face shield to protect against splashes.
-
Respiratory Protection: For handling the solid compound or when there is a risk of aerosolization, a NIOSH-approved respirator is recommended.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a critical responsibility for all researchers and scientists. By understanding the hazards, adhering to regulatory requirements, and implementing best practices for waste segregation, treatment, and disposal, we can mitigate the environmental risks associated with these potent compounds. This guide provides a framework for developing and implementing a robust and compliant disposal program within your laboratory. Always consult your institution's EHS department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
- Today's Clinical Lab. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
- Medical Waste Disposal. (2024, July 1). Best Practices for Hazardous Waste Segregation and Storage.
- CrelioHealth. (2025, January 22). Medical Laboratory Waste Management: Classification, Segregation.
- Queen's Center for Biomedical Research.
- National Institutes of Health. Prudent Practices in the Laboratory: Management of Waste.
- Stericycle. EPA: Hazardous Pharmaceutical Waste Management.
- EHSLeaders. (2020, January 22). Considerations for Manifesting Hazardous Waste Pharmaceuticals.
- U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals.
- Estrogen Degraders and Estrogen Degradation Pathway Identified in an Activated Sludge. Applied and Environmental Microbiology, 83(16).
- Centers for Disease Control and Prevention. Managing Hazardous Drug Exposures: Information for Healthcare Settings.
- World Health Organization.
- U.S. Environmental Protection Agency. (2019, February 22). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register, 84(36), 5816-5951.
- MDPI. (2023, April 27). A Review of Methods for the Removal of Endocrine-Disrupting Compounds with a Focus on Oestrogens and Pharmaceuticals Found in Wastewater. International Journal of Molecular Sciences, 24(9), 8081.
- Sarmah, A. K., & Northcott, G. L. (2008). Laboratory degradation studies of four endocrine disruptors in two environmental media. Environmental Toxicology and Chemistry, 27(4), 818-826.
- Stericycle. Hazardous Waste Manifest Guide.
- Maharashtra Pollution Control Board.
- IPS. Handling & Processing of Potent Compounds: A Holistic Approach.
- Matthews Environmental Solutions. Pharmaceutical Waste.
- National Institute for Occupational Safety and Health. (2023). NIOSH List of Hazardous Drugs in Healthcare Settings, 2023.
- ResearchGate.
- Alston & Bird. (2018, December 20). Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals.
- Hermanowicz, S. W., & Wozei, E. (2005). Biodegradation of estrogenic compounds and its enhancement in a membrane bioreactor. California Digital Library.
- Environmental Health & Safety, University of Colorado Boulder. (2019, March 11). NIOSH Table 1,2 & 3.
- Rpharmy. (2023, June 9). New NIOSH Expanded HD Safe Handling and PPE Guidance.
Sources
- 1. researchgate.net [researchgate.net]
- 2. publications.iupac.org [publications.iupac.org]
- 3. epa.gov [epa.gov]
- 4. cdc.gov [cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. Using Fenton Oxidation to Simultaneously Remove Different Estrogens from Cow Manure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. Thermal Degradation Process of Ethinylestradiol—Kinetic Study | MDPI [mdpi.com]
- 9. cdc.gov [cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. Removal of steroid estrogens from waste activated sludge using Fenton oxidation: influencing factors and degradation intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Fenton's oxidation and ozonation for removal of estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. Federal Register :: Management Standards for Hazardous Waste Pharmaceuticals [federalregister.gov]
Personal protective equipment for handling 1,3,5(10)-Estratriene
Executive Safety Summary
Compound: 1,3,5(10)-Estratriene (Parent hydrocarbon of the estrogen steroid nucleus) Primary Hazard Class: Reproductive Toxin (Category 1B) / Carcinogen (Category 2) Occupational Exposure Band (OEB): Band 4 (Default for potent steroids without specific OELs) Critical Directive: Treat as a high-potency active pharmaceutical ingredient (HPAPI). The absence of oxygenated functional groups (hydroxyl/ketone) increases lipophilicity, potentially enhancing skin absorption rates compared to Estradiol.
Risk Assessment & Control Banding
As researchers, we often dismiss "intermediates" or "parent structures" as less hazardous than their bioactive derivatives. This is a dangerous fallacy in steroid chemistry. This compound retains the tetracyclic steroidal core responsible for receptor affinity.
Because no governmental Occupational Exposure Limit (OEL) exists for this specific precursor, we apply the Precautionary Principle using Control Banding .
| Hazard Metric | Classification | Rationale |
| Potency | High | Structural analog to estrogens; potential endocrine disruptor. |
| Physical State | Solid (Crystalline) | High risk of airborne dust generation during weighing. |
| Skin Absorption | High | Lipophilic hydrocarbon structure facilitates dermal penetration, especially in solvent. |
| OEB Assignment | Band 4 | Target containment: < 10 µg/m³ (8-hr TWA). |
Personal Protective Equipment (PPE) Matrix
The following PPE protocol is designed not just for user protection, but to prevent cross-contamination —the migration of trace steroids out of the containment zone.
A. Respiratory Protection (The Hierarchy)
Do not rely on N95 masks for routine handling of Band 4 powders.
-
Primary Control: Handling must occur inside a Class II, Type A2 Biosafety Cabinet (BSC) or a Powder Containment Balance Enclosure .
-
Secondary (PPE): If engineering controls are breached or maintenance is required:
-
Minimum: P100 (HEPA) Half-Face Respirator.
-
Recommended: Powered Air Purifying Respirator (PAPR) with loose-fitting hood (eliminates fit-testing variables).
-
B. Dermal Protection (The "Double-Shell" Method)
Steroids dissolved in organic solvents (DMSO, Ethanol, DCM) can permeate standard gloves in seconds.
-
Inner Glove: Nitrile (4 mil) – Taped to lab coat cuff.
-
Outer Glove: Nitrile (Extended Cuff, minimum 6-8 mil) or Laminate (Silver Shield) if using DCM/Chloroform.
-
Rationale: The outer glove takes the mechanical stress and gross contamination; the inner glove acts as the final chemical barrier.
C. Body Protection[1][2]
-
Material: Tyvek® or microporous film laminate. Cotton lab coats are prohibited for Band 4 compounds as they absorb and retain dust, becoming a secondary source of exposure.
-
Configuration: Rear-closing gown or coverall with elastic wrists.
Operational Workflow: The "Clean-Dirty-Clean" Loop
The following diagram illustrates the decision logic for PPE selection based on the state of the material.
Figure 1: Risk-Based Decision Matrix for Engineering Controls and PPE Selection.
Technical Handling Protocols
Step 1: Weighing & Static Control
Steroid powders are often electrostatic. Static cling causes "jumping" of particles, leading to invisible surface contamination.
-
Preparation: Place an anti-static ionizing bar or gun inside the balance enclosure.
-
Technique: Use a disposable anti-static weighing boat. Do not use spatulas that require cleaning. Use disposable transfer tools.
-
Containment: Never weigh this compound on an open bench.
Step 2: Solubilization (The Critical Risk Point)
Once dissolved, the steroid becomes more bioavailable.
-
Solvent Trap: If dissolving in DMSO or Ethanol, remember that these solvents act as "vehicles," dragging the steroid through skin pores.
-
Protocol:
Step 3: Decontamination
Water is ineffective for this compound due to its lipophilicity.
-
Primary Decon Agent: 1-5% Sodium Dodecyl Sulfate (SDS) or a commercial surfactant (e.g., Contrad® 70).
-
Secondary Rinse: 70% Isopropanol or Ethanol (to remove surfactant residue).
-
Verification: For high-volume labs, periodic surface wipe sampling (LC-MS/MS) is recommended to verify containment efficiency.
Emergency Response & Disposal
Accidental Exposure
-
Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use alcohol for the initial wash, as it may increase absorption of the steroid.
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately.
Disposal Strategy
-
Solid Waste: All contaminated gloves, weighing boats, and wipes must be segregated into "Hazardous Waste - Toxic/Carcinogenic."
-
Destruction: The steroid nucleus is stable. High-temperature incineration is the only validated method for complete destruction. Do not drain-dispose.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Centers for Disease Control and Prevention. Link
-
SafeBridge Consultants. (2020). Occupational Health Categorization and Handling of Potent Pharmaceutical Compounds. Link
-
Occupational Safety and Health Administration (OSHA). Reproductive Hazards - Laboratory Safety Guidance. United States Department of Labor. Link
-
Merck KGaA. (2024).[3] Safety Data Sheet: Estradiol (Related Structure Reference). Sigma-Aldrich.[3][5] Link
-
University of California San Diego (UCSD). (2025). Preventing Reproductive Hazards in the Workplace. Environment, Health & Safety. Link
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
